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4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Documentation Hub

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  • Product: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
  • CAS: 1015242-58-6

Core Science & Biosynthesis

Foundational

A Researcher's Guide to the Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

An In-Depth Technical Guide for Chemical Synthesis and Drug Development Professionals Abstract The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds.[1][2] Its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Chemical Synthesis and Drug Development Professionals

Abstract

The 1,4-benzoxazine scaffold is a privileged heterocyclic motif integral to numerous biologically active compounds.[1][2] Its fusion with a boronic acid functional group, a versatile handle for carbon-carbon bond formation, yields a powerful building block for combinatorial chemistry and drug discovery. This technical guide provides a comprehensive, scientifically-grounded pathway for the synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. We will dissect a robust, multi-step synthetic strategy, beginning with the construction of the core benzoxazine ring system and culminating in a regioselective borylation. This document is structured to provide not only a step-by-step protocol but also the underlying chemical principles and critical insights necessary for successful execution, troubleshooting, and adaptation in a research and development setting.

Introduction: Strategic Importance

The 1,4-Benzoxazine Core in Modern Chemistry

The 1,4-benzoxazine ring system is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of compounds exhibiting diverse biological activities, including antimicrobial and anticancer properties.[2][3] The inherent structural features of the benzoxazine scaffold—a fused benzene and oxazine ring—provide a rigid, three-dimensional framework that can be strategically decorated to optimize interactions with biological targets.

Boronic Acids: The Architect's Tool for Molecular Construction

Boronic acids and their corresponding esters are exceptionally valuable intermediates in organic synthesis.[4][5] Their stability, low toxicity, and, most importantly, their role as a key coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction have cemented their importance.[6][7] This reaction allows for the precise and efficient formation of C(sp²)–C(sp²) bonds, a fundamental transformation in the synthesis of complex molecules.[6] The target molecule, bearing a boronic acid at the 6-position, is therefore primed for subsequent elaboration, enabling rapid diversification and the generation of compound libraries for high-throughput screening.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic analysis of the target molecule, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1) , suggests a strategy centered on the late-stage introduction of the boronic acid moiety. This approach minimizes potential complications arising from the sensitive boronic acid group during the construction of the heterocyclic core.

Our primary disconnection is the C-B bond, pointing to a borylation reaction on a pre-formed benzoxazine ring. The Miyaura borylation, a palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, stands out as the method of choice due to its mild conditions and broad functional group tolerance.[7][8] This leads us to the key intermediate, 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (2) .[9]

Intermediate (2) can be synthesized from commercially available or readily prepared starting materials. A common and effective route to the 1,4-benzoxazine core involves the condensation of a 2-aminophenol derivative with a suitable two-carbon electrophile.

G Target Target Molecule (1) 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Disconnection1 C-B Bond Disconnection (Miyaura Borylation) Target->Disconnection1 Intermediate2 Key Intermediate (2) 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine Disconnection2 C-N & C-O Bond Disconnection (Ring Formation) Intermediate2->Disconnection2 StartingMaterials Starting Materials (e.g., 4-Bromo-2-aminophenol, 1,2-Dibromoethane) Disconnection1->Intermediate2 Disconnection2->StartingMaterials

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Pathway

The proposed forward synthesis is a two-stage process designed for efficiency and scalability.

Stage 1: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (2)

This stage focuses on constructing the core heterocyclic system. The N-methylation can be achieved either before or after the ring formation. For simplicity and to avoid potential side reactions, we will outline a pathway involving the cyclization followed by N-alkylation.

  • Cyclization: Reaction of 4-bromo-2-aminophenol with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 6-bromo-2,3-dihydro-1,4-benzoxazine.

  • N-Methylation: Subsequent methylation of the secondary amine on the benzoxazine ring using a methylating agent like methyl iodide or dimethyl sulfate with a suitable base to yield the key intermediate (2) .

Stage 2: Miyaura Borylation to Yield the Final Product (1)

This is the critical C-B bond-forming step. The aryl bromide (2) is subjected to a palladium-catalyzed cross-coupling reaction with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[7][8] The reaction is catalyzed by a palladium(0) species, often generated in situ, and requires a base, such as potassium acetate (KOAc), to facilitate the catalytic cycle.[8] The resulting boronate ester can then be hydrolyzed to the desired boronic acid.

G Intermediate_NMe Intermediate_NMe Product_ester Product_ester Intermediate_NMe->Product_ester Miyaura Borylation (Pd Catalyst, Base)

Caption: Overall two-stage synthetic workflow.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.

Materials and Instrumentation
Reagent/MaterialGradeSupplier
4-Bromo-2-aminophenol≥98%Commercially Available
1,2-Dibromoethane≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Methyl Iodide (CH₃I)≥99%Commercially Available
Sodium Hydride (NaH)60% dispersion in oilCommercially Available
Bis(pinacolato)diboron (B₂pin₂)≥99%Commercially Available
PdCl₂(dppf)Catalyst GradeCommercially Available
Potassium Acetate (KOAc)Anhydrous, ≥99%Commercially Available
DioxaneAnhydrousCommercially Available
Tetrahydrofuran (THF)AnhydrousCommercially Available
Dimethylformamide (DMF)AnhydrousCommercially Available

Instrumentation will include standard laboratory glassware, magnetic stirrers, heating mantles, a rotary evaporator, and analytical equipment such as NMR and LC-MS.

Step-by-Step Synthesis of Intermediate (2)

Part A: Synthesis of 6-bromo-2,3-dihydro-1,4-benzoxazine

  • To a round-bottom flask, add 4-bromo-2-aminophenol (1.0 eq), potassium carbonate (2.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1,2-dibromoethane (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to 90-100 °C and maintain for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the product as a solid.

Part B: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (2)

  • In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend sodium hydride (1.5 eq, 60% dispersion) in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of 6-bromo-2,3-dihydro-1,4-benzoxazine (1.0 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour.

  • Cool the reaction back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Stir at room temperature overnight.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product is often pure enough for the next step but can be purified by chromatography if necessary.

Step-by-Step Synthesis of Final Product (1)
  • To a Schlenk flask, add intermediate (2) (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (3.0 eq), and PdCl₂(dppf) (0.03 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous dioxane via syringe.

  • Heat the mixture to 80-90 °C for 8-12 hours under an argon atmosphere. Monitor the reaction by LC-MS or TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product is the pinacol ester.

  • For hydrolysis, dissolve the crude ester in a mixture of THF and water. Add an acid such as HCl and stir at room temperature until the deprotection is complete (monitored by LC-MS).

  • Extract the product into an organic solvent, dry, and concentrate. The resulting solid can be purified by recrystallization or trituration to afford 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1) .

Characterization and Quality Control

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.

CompoundTechniqueExpected Data
Intermediate (2) ¹H NMR (CDCl₃)Aromatic protons in the 6.5-7.0 ppm range, -OCH₂- and -NCH₂- protons as triplets around 4.3 ppm and 3.3 ppm respectively, and a singlet for the N-CH₃ group around 2.8 ppm.
LC-MSCorrect mass-to-charge ratio for [M+H]⁺ corresponding to C₉H₁₁BrNO⁺.
Product (1) ¹H NMR (DMSO-d₆)Appearance of a broad singlet for the -B(OH)₂ protons, shifts in the aromatic region consistent with the new substitution pattern.
¹¹B NMR (DMSO-d₆)A broad singlet in the range of 25-30 ppm, characteristic of an arylboronic acid.
LC-MSCorrect mass-to-charge ratio for [M+H]⁺ corresponding to C₉H₁₃BNO₃⁺.

Mechanistic Insights & Troubleshooting

The Miyaura Borylation Catalytic Cycle: Understanding the mechanism is key to troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl bromide (2) to form a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The base (KOAc) activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center and displacing the bromide.[8]

  • Reductive Elimination: The aryl and boryl groups on the Pd(II) center reductively eliminate to form the C-B bond of the product and regenerate the Pd(0) catalyst.

Potential Issues and Solutions:

  • Low Yield in Borylation: Ensure all reagents and solvents are strictly anhydrous. Oxygen can deactivate the palladium catalyst, so maintaining an inert atmosphere is critical. If the reaction stalls, fresh catalyst may be added.

  • Formation of Debrominated Byproduct: This can occur if there are sources of hydride in the reaction. Ensure anhydrous conditions and high-purity reagents.

  • Incomplete Hydrolysis of Boronate Ester: The hydrolysis can be sluggish. Increasing the reaction time or the amount of acid can drive it to completion.

Conclusion

This guide outlines a reliable and well-precedented synthetic route to 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. The strategy relies on the robust construction of the benzoxazine core followed by a highly efficient palladium-catalyzed Miyaura borylation. By providing detailed protocols, characterization data, and mechanistic insights, this document serves as a practical resource for researchers in organic synthesis and drug development, enabling the production of this valuable building block for further chemical exploration.

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Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2,3-dihydro-1,4-benzoxa...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. This compound, a derivative of the privileged 1,4-benzoxazine scaffold, incorporates a boronic acid moiety, rendering it a molecule of significant interest in medicinal chemistry and drug discovery. Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a property extensively exploited in the design of sensors and targeted drug delivery systems. The benzoxazine core is a well-established pharmacophore present in numerous biologically active compounds. This guide will delve into the structural attributes, predicted and experimentally-derived properties, and analytical methodologies pertinent to the characterization of this molecule. The insights provided herein are intended to support researchers in the effective utilization and further development of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and its analogs.

Introduction: The Convergence of a Privileged Scaffold and a Versatile Functional Group

The molecular architecture of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid represents a strategic amalgamation of two key chemical entities: the 1,4-benzoxazine ring system and the arylboronic acid functional group. The 1,4-benzoxazine moiety is a bicyclic heterocycle that is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of compounds exhibiting diverse pharmacological activities.[1] The incorporation of a boronic acid at the 6-position of this scaffold introduces a versatile functional group known for its role in Suzuki-Miyaura cross-coupling reactions and its ability to interact with biological molecules.[2]

Boronic acids are Lewis acids with a pKa typically in the range of 4-10, allowing for the formation of tetrahedral boronate complexes.[3] This property is highly dependent on the electronic nature of the substituents on the aromatic ring.[3] The unique physicochemical characteristics of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, therefore, arise from the interplay between the electron-donating nature of the benzoxazine ring and the Lewis acidic boronic acid group. Understanding these properties is paramount for its application in drug design, diagnostics, and as a building block in organic synthesis.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is not extensively available in the public domain, we can infer and predict its key characteristics based on the well-established chemistry of its constituent parts and data from closely related analogs.

PropertyValue/PredictionSource/Justification
Molecular Formula C₉H₁₂BNO₃[4]
Molecular Weight 193.01 g/mol
Appearance Predicted to be a solid at room temperature.Boronic acids are generally solids.[5]
Melting Point Not experimentally determined. Likely to be in the range of 150-250 °C.Based on melting points of similar arylboronic acids and benzoxazine derivatives. For example, 3-Aminobenzeneboronic acid has a melting point of 225 °C.[6]
Boiling Point Not applicable; likely to decompose at elevated temperatures.Aromatic boronic acids often undergo dehydration to form boroxines upon heating.
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and methanol. Limited solubility in water and nonpolar solvents.General solubility trends for arylboronic acids and benzoxazine derivatives.
pKa Predicted to be in the range of 8-9.The pKa of phenylboronic acid is approximately 8.8. The electron-donating nature of the 4-methyl-2,3-dihydro-1,4-benzoxazine substituent is expected to slightly increase the pKa.[3]
Storage 2-8°C[7]

Structural Elucidation and Spectroscopic Characterization

The definitive identification and purity assessment of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra for the target compound are detailed below.

¹H NMR (Predicted, in DMSO-d₆, 400 MHz):

  • δ 7.8-7.2 (m, 3H): Aromatic protons on the benzoxazine ring. The protons ortho and para to the boronic acid group will likely appear as doublets or multiplets in this region.

  • δ 8.0 (s, 2H): Protons of the B(OH)₂ group. These are often broad and exchangeable with D₂O.

  • δ 4.3-4.1 (t, 2H): Methylene protons (-O-CH₂-) of the oxazine ring.

  • δ 3.4-3.2 (t, 2H): Methylene protons (-N-CH₂-) of the oxazine ring.

  • δ 2.8 (s, 3H): Methyl protons (-N-CH₃).

¹³C NMR (Predicted, in DMSO-d₆, 100 MHz):

  • δ 145-120: Aromatic carbons of the benzoxazine ring. The carbon attached to the boron atom (C-B) may be difficult to observe due to quadrupolar relaxation.

  • δ 65-60: Methylene carbon (-O-CH₂-) of the oxazine ring.

  • δ 50-45: Methylene carbon (-N-CH₂-) of the oxazine ring.

  • δ 40-35: Methyl carbon (-N-CH₃).

The following diagram illustrates the logical workflow for the structural characterization of an arylboronic acid.

G Workflow for Structural Characterization cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Confirmation Synthesis Synthesis of Target Molecule Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Purification->NMR MS Mass Spectrometry (ESI, HRMS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation MS->Structure_Elucidation IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and structural characterization of a novel organic compound.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition of the molecule. Electrospray ionization (ESI) is a suitable technique for this class of compounds.

  • Expected [M+H]⁺: m/z 194.0983 (for C₉H₁₃BNO₃⁺)

  • Expected [M-H]⁻: m/z 192.0827 (for C₉H₁₁BNO₃⁻)

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition with high accuracy.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

  • ~3400-3200 cm⁻¹ (broad): O-H stretching of the boronic acid group, often showing hydrogen bonding.

  • ~2950-2850 cm⁻¹: C-H stretching of the aliphatic (methyl and methylene) groups.

  • ~1600-1450 cm⁻¹: C=C stretching of the aromatic ring.

  • ~1350-1300 cm⁻¹: B-O stretching.

  • ~1250-1200 cm⁻¹: C-N stretching of the amine.

  • ~1200-1000 cm⁻¹: C-O stretching of the ether in the benzoxazine ring.

Synthesis and Reactivity

The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid can be envisioned through a multi-step process, likely starting from a commercially available substituted aminophenol.

Proposed Synthetic Pathway

A plausible synthetic route would involve the N-methylation and subsequent protection of a suitable aminophenol, followed by bromination at the desired position. The bromo-intermediate can then be converted to the boronic acid via a lithium-halogen exchange followed by quenching with a borate ester, or through a palladium-catalyzed Miyaura borylation.

G Proposed Synthetic Pathway Start 2-Amino-4-bromophenol Step1 N-alkylation with ethylene oxide or 2-haloethanol Start->Step1 Intermediate1 2-((2-Hydroxyethyl)amino)-5-bromophenol Step1->Intermediate1 Step2 Intramolecular cyclization (e.g., Mitsunobu reaction) Intermediate1->Step2 Intermediate2 6-Bromo-2,3-dihydro-1,4-benzoxazine Step2->Intermediate2 Step3 N-methylation (e.g., with methyl iodide) Intermediate2->Step3 Intermediate3 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine Step3->Intermediate3 Step4 Borylation (e.g., Miyaura borylation) Intermediate3->Step4 Product 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Step4->Product

Caption: A potential synthetic route to the target molecule.

Key Reactivity
  • Suzuki-Miyaura Cross-Coupling: The boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon bonds with aryl or vinyl halides. This is a cornerstone of modern organic synthesis.

  • Formation of Boronate Esters: In the presence of diols, the boronic acid can reversibly form cyclic boronate esters. This equilibrium is pH-dependent and is the basis for its use in sensors and for protecting the boronic acid functionality.

  • Oxidation: Boronic acids can be oxidized to the corresponding phenols under various conditions.

Experimental Protocols

The following are generalized protocols for the characterization of arylboronic acids, which can be adapted for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid.

General Procedure for NMR Sample Preparation
  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Gently agitate the tube to ensure complete dissolution.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer. For ¹¹B NMR, a specific probe and acquisition parameters will be necessary.

Protocol for LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Further dilute to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from low to high organic content (e.g., 5% to 95% B over 10 minutes).

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions (ESI):

    • Ionization Mode: Both positive and negative modes should be evaluated.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Scan Range: m/z 50-500.

Applications and Future Perspectives

The unique structural features of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid position it as a valuable molecule in several areas of chemical and pharmaceutical research.

  • Drug Discovery: As a fragment for library synthesis, the benzoxazine core can be elaborated using the boronic acid handle via Suzuki coupling to generate a diverse range of potential drug candidates. The boronic acid itself can act as a pharmacophore, targeting serine proteases or acting as a warhead in targeted covalent inhibitors.

  • Chemical Biology: The diol-binding properties of the boronic acid can be exploited for the development of fluorescent probes for saccharide detection or for the construction of stimuli-responsive materials.

  • Materials Science: Incorporation of this molecule into polymers could lead to materials with interesting electronic or self-healing properties.

Future research will likely focus on the full elucidation of the biological activity of this compound and its derivatives, as well as its utilization in the synthesis of more complex molecular architectures.

Conclusion

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a molecule with significant potential, bridging the gap between established pharmacophores and versatile synthetic handles. While a complete experimental dataset of its physicochemical properties is yet to be published, this guide provides a solid foundation for its understanding and use, based on established chemical principles and data from analogous structures. The protocols and insights presented herein are intended to empower researchers to confidently work with and innovate from this promising chemical entity.

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  • Kumar, A., et al. (2023). 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation.
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  • Nowicki, K., et al. (2025). Formation and Structural Characterization of Benzoxa- and Thienoxaphosphaborinines. The Journal of Organic Chemistry.
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  • PubChem. 6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one. [Link]

  • ResearchGate. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. [Link]

  • ResearchGate. Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. [Link]

  • Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

  • ResearchGate. 13 C NMR spectrum of 3-phenyl-6-(trifluoromethyl)-3,4dihydro-2H-benzo[e][4]oxazine. [Link]

  • ResearchGate. 1 Н and 13 C NMR spectroscopy data for benzoxazine monomers. [Link]

  • MDPI. On the Computational Determination of the pK a of Some Arylboronic Acids. [Link]

  • ACS Publications. Synthesis and Properties of New Thermoplastic Polymers from Substituted 3,4-Dihydro-2H-1,3-benzoxazines. [Link]

  • MDPI. Benzoxazine Monomers and Polymers Based on 3,3′-Dichloro-4,4′-Diaminodiphenylmethane: Synthesis and Characterization. [Link]

  • PubMed. Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. [Link]

  • ACS Publications. N-Activated 1,3-Benzoxazine Monomer as a Key Agent in Polybenzoxazine Synthesis. [Link]

  • MDPI. Highly Crosslinked Polybenzoxazines from Monobenzoxazines: The Effect of Meta-Substitution in the Phenol Ring. [Link]

  • PubMed Central. Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. [Link]

  • ResearchGate. Synthesis and characterization of novel main‐chain benzoxazines containing cycloaliphatic and aliphatic structures and their thermal and dielectric properties. [Link]

  • ResearchGate. Synthesis and characterization of polybenzoxazine/clay hybrid nanocomposites for UV light shielding and anti-corrosion coatings. [Link]

  • ResearchGate. Synthesis and Characterization of Novel Benzoxazine Monomers Containing Allyl Groups and Their High Performance Thermosets. [Link]

  • Semantic Scholar. Synthesis and characterization of nitrogen-rich polybenzoxazines for energetic applications. [Link]

  • ResearchGate. Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

  • ResearchGate. Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. [Link]

  • PubMed Central. Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. [Link]

  • Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]

  • PubChem. 3-Aminophenylboronic acid. [Link]

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Sources

Foundational

A Comprehensive Technical Guide to 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a detailed technical overview of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, a heterocyclic compound of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. By integrating a boronic acid moiety with a benzoxazine scaffold, this molecule presents a unique combination of chemical properties and potential biological activities. This document will delve into the synthesis, physicochemical properties, potential applications, and safety considerations of this compound, offering a valuable resource for researchers in the field.

Introduction: The Convergence of Two Privileged Scaffolds

In the landscape of modern drug discovery, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced therapeutic potential. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a prime example of this strategy, uniting the structural features of the 1,4-benzoxazine ring system with the versatile reactivity of a boronic acid group.

The 1,4-benzoxazine core is recognized as a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of biologically active compounds with anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Its rigid, bicyclic structure provides a defined three-dimensional arrangement for substituent groups, facilitating precise interactions with biological targets.

Concurrently, the incorporation of boronic acids into drug candidates has gained immense traction, particularly following the clinical success of drugs like bortezomib.[3][4] Boronic acids are valued for their unique electronic properties, acting as Lewis acids to form reversible covalent bonds with diols and other nucleophiles present in the active sites of enzymes.[3][5] This ability to engage in reversible covalent inhibition can lead to enhanced potency and selectivity.

This guide will explore the chemical identity, synthesis, and potential utility of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, a molecule that stands at the intersection of these two important classes of compounds.

Chemical Identity and Physicochemical Properties

The foundational step in understanding the utility of any chemical compound is to establish its precise identity and key physicochemical characteristics.

Identifier Value Source
Chemical Name 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acidLookChem
CAS Number 1015242-58-6LookChem[6]
Molecular Formula C9H12BNO3Calculated
Molecular Weight 192.99 g/mol Calculated

While specific experimental data for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is not extensively published, we can infer its likely properties based on the constituent moieties.

  • Acidity : Boronic acids are Lewis acids, with pKa values typically ranging from 4 to 10.[3] The electronic nature of the benzoxazine ring will influence the acidity of the boronic acid group. At physiological pH, it is expected to exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate species.[3]

  • Solubility : The presence of the polar boronic acid group suggests potential for aqueous solubility, particularly at pH values above its pKa where the anionic boronate is formed. Solubility in organic solvents will be influenced by the overall lipophilicity of the molecule.

  • Stability : Boronic acids are generally stable compounds, though they can be susceptible to oxidation.[7] Proper storage in a cool, dry place is recommended to ensure long-term integrity.[8]

Synthesis and Characterization

The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid would logically proceed through the formation of the benzoxazine core, followed by the introduction of the boronic acid functionality. A plausible synthetic strategy is outlined below.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve disconnecting the boronic acid group, suggesting a borylated intermediate that can be derived from a halogenated benzoxazine precursor.

G Target 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Intermediate1 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine Target->Intermediate1 Borylation Intermediate2 Borylation Reagent (e.g., B2pin2) Target->Intermediate2 Borylation StartingMaterial1 2-Amino-4-bromophenol Intermediate1->StartingMaterial1 Cyclization StartingMaterial2 1,2-Dibromoethane Intermediate1->StartingMaterial2 Cyclization StartingMaterial3 Methylating Agent (e.g., CH3I) Intermediate1->StartingMaterial3 N-Methylation

Caption: Retrosynthetic analysis of the target compound.

Proposed Synthetic Workflow

A common method for synthesizing the 1,4-benzoxazine ring system involves the cyclization of a 2-aminophenol derivative.[9] The subsequent introduction of the boronic acid can be achieved through a palladium-catalyzed cross-coupling reaction.

G cluster_step1 Step 1: Benzoxazine Formation cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Miyaura Borylation cluster_step4 Step 4: Hydrolysis A 2-Amino-4-bromophenol + 1,2-Dibromoethane B 6-Bromo-2,3-dihydro-1,4-benzoxazine A->B Base (e.g., K2CO3) Solvent (e.g., DMF) C 6-Bromo-2,3-dihydro-1,4-benzoxazine D 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (CAS: 188947-79-7) C->D Base (e.g., NaH) CH3I E 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine F Pinacol Ester Intermediate E->F B2pin2, Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) G Pinacol Ester Intermediate H 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid G->H Acidic or Basic Hydrolysis

Caption: Proposed synthetic workflow for the target compound.

Detailed Experimental Protocol (Hypothetical)

Step 3: Miyaura Borylation

  • To a solution of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (1.0 eq) in a suitable solvent such as DMF, add bis(pinacolato)diboron (B2pin2, 1.1 eq), potassium acetate (KOAc, 3.0 eq), and a palladium catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).

  • Degas the reaction mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pinacol ester intermediate.

Step 4: Hydrolysis

  • Dissolve the pinacol ester intermediate in a mixture of THF and water.

  • Add an acid such as HCl or a base like NaOH to facilitate hydrolysis.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Neutralize the reaction mixture and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate to yield the final product, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid.

Potential Applications in Drug Discovery

The unique hybrid structure of this compound suggests several promising avenues for investigation in drug discovery and development.

  • Enzyme Inhibition : The boronic acid moiety is a well-established pharmacophore for targeting serine proteases, beta-lactamases, and the proteasome.[3][10] The benzoxazine scaffold can be tailored to provide additional binding interactions, enhancing selectivity and potency for specific enzyme targets.

  • Antimicrobial Agents : Benzoxazine derivatives have demonstrated a range of antimicrobial activities.[1][2] The addition of a boronic acid could expand this activity, potentially targeting bacterial enzymes involved in cell wall synthesis or other essential processes. Vaborbactam, a cyclic boronic acid, is a known β-lactamase inhibitor used in combination with antibiotics.[3]

  • Anticancer Therapeutics : Given the precedent of bortezomib as a proteasome inhibitor for treating multiple myeloma,[4] and the reported anticancer properties of some benzoxazines,[1] this compound could be explored as a potential anticancer agent.

  • Chemical Biology Probes : The ability of boronic acids to bind to diols makes them valuable tools for developing probes to study glycoproteins and other biomolecules.

G cluster_properties Structural Features & Properties cluster_applications Potential Therapeutic Applications Compound 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Benzoxazine Scaffold Boronic Acid Moiety Scaffold Privileged Scaffold (Binding & Selectivity) Compound:f0->Scaffold BoronicAcid Lewis Acidic Center (Reversible Covalent Bonding) Compound:f1->BoronicAcid App1 Enzyme Inhibition (e.g., Proteases, β-lactamases) Scaffold->App1 BoronicAcid->App1 App4 Chemical Biology Probes BoronicAcid->App4 App2 Anticancer Agents App1->App2 App3 Antimicrobial Agents App1->App3

Sources

Exploratory

A Comprehensive Technical Guide to the Stability and Storage of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique structure, combining a benzoxazine scaffold with a boronic acid moiety, makes it a valuable building block for the synthesis of novel therapeutic agents. Boronic acids are known for their ability to form reversible covalent bonds with diols, a property that has been exploited in the design of enzyme inhibitors and sensors.[1] The benzoxazine core, on the other hand, is a privileged scaffold found in a variety of biologically active molecules. The successful application of this compound in research and development hinges on a thorough understanding of its chemical stability and the implementation of appropriate storage and handling protocols.

This in-depth technical guide provides a comprehensive overview of the factors influencing the stability of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, outlines potential degradation pathways, and offers detailed protocols for its proper storage and handling to ensure its integrity and performance in experimental settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is essential for comprehending its stability profile.

PropertyValueSource
Molecular FormulaC₉H₁₂BNO₃Pharmaffiliates[2]
Molecular Weight193.00 g/mol Pharmaffiliates[2]
Recommended Storage2-8°C RefrigeratorPharmaffiliates[2]

Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom.[3] The acidity of arylboronic acids can be influenced by substituents on the aromatic ring. At physiological pH, boronic acids typically exist in a protonated, uncharged trigonal form. However, in aqueous solutions with a pH higher than their pKa, they can convert to an anionic tetrahedral form.[1]

Core Stability Considerations and Potential Degradation Pathways

The stability of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is influenced by several environmental factors. Understanding these is critical to preventing degradation and ensuring the reliability of experimental results. The primary degradation pathways for arylboronic acids, which are likely applicable to this compound, include oxidation and protodeboronation.

Oxidation

Oxidative degradation is a significant concern for many boronic acid derivatives.[4] The boronic acid moiety can be susceptible to oxidation, leading to the cleavage of the carbon-boron bond and the formation of a corresponding phenol.[4] This process can be initiated by atmospheric oxygen and may be accelerated by exposure to light and elevated temperatures. For peptide boronic acid derivatives, oxidation has been identified as a major initial degradation pathway.[4]

Hypothesized Oxidative Degradation Pathway

G A 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid C 4-Methyl-2,3-dihydro-1,4-benzoxazin-6-ol (Phenolic Degradant) A->C C-B bond cleavage D Boric Acid A->D byproduct B Oxidizing Species (e.g., O₂, light, heat) B->A

Caption: Hypothesized oxidative degradation of the target compound.

Protodeboronation

Protodeboronation is another common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a hydrogen atom. This reaction is often catalyzed by acid or base and is influenced by the electronic properties of the aryl group.[5] Sterically hindered and electron-rich arylboronic acids are particularly susceptible to protodeboronation.[5] The presence of water can also accelerate this process.[5]

Hypothesized Protodeboronation Pathway

G A 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid C 4-Methyl-2,3-dihydro-1,4-benzoxazine (Deboronated Product) A->C C-B bond cleavage D Boric Acid A->D byproduct B H⁺ / OH⁻ (Acid/Base Catalyst) B->A

Caption: Hypothesized protodeboronation of the target compound.

Recommended Storage and Handling Protocols

To maintain the integrity of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, strict adherence to proper storage and handling procedures is paramount.

Storage Conditions

Based on supplier recommendations and the general stability of boronic acids, the following storage conditions are advised:

  • Temperature: Store at 2-8°C in a refrigerator.[2] Avoid repeated freeze-thaw cycles.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Keep the container tightly sealed to prevent moisture ingress, which can facilitate both oxidative degradation and protodeboronation. Store in a desiccator if possible.

Handling Procedures

When handling the compound, the following precautions should be taken:

  • Inert Atmosphere: For optimal stability, handle the solid compound in a glove box or under a stream of inert gas.

  • Weighing: If a glove box is not available, weigh the compound quickly in a well-ventilated area with low humidity. Minimize the time the container is open to the atmosphere.

  • Solvent Preparation: Prepare solutions fresh for each experiment. If a stock solution must be stored, it should be blanketed with an inert gas and stored at low temperatures. The choice of solvent can also impact stability; aprotic, anhydrous solvents are generally preferred for long-term storage of solutions.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

Experimental Workflow: Stability Assessment through Forced Degradation Studies

Given the lack of specific, published stability data for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, a forced degradation study is a critical experimental protocol to establish its stability profile. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products and pathways.[6]

Step-by-Step Protocol for Forced Degradation
  • Preparation of Stock Solution: Prepare a stock solution of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate vials for each stress condition:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.

    • Thermal Stress (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 80°C).

    • Photostability: Expose a solution of the compound to UV light.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples, along with an unstressed control, using a stability-indicating analytical method.

Forced Degradation Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare 1 mg/mL Stock Solution B Acidic Hydrolysis (0.1 M HCl, 60°C) A->B C Basic Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidative Stress (3% H₂O₂, RT) A->D E Thermal Stress (Solid, 80°C) A->E F Photostability (UV Light) A->F G Collect Samples at Multiple Time Points B->G C->G D->G E->G F->G H Quench Reactions (Neutralize) G->H I Analyze by Stability-Indicating HPLC-UV/MS Method H->I J Identify Degradants and Determine Degradation Rate I->J

Caption: Workflow for a forced degradation study.

Stability-Indicating Analytical Method

A robust analytical method is essential to separate the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) detection is the method of choice.

Recommended HPLC Method Parameters:

  • Column: A C18 reversed-phase column is a good starting point for the separation of arylboronic acids.

  • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) is often effective.

  • Detection:

    • UV Detector: To quantify the parent compound and degradants.

    • Mass Spectrometer: To identify the mass of the parent compound and any degradation products, aiding in structural elucidation.

Conclusion

The stability of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a critical factor for its successful application in research and drug development. By understanding its physicochemical properties and potential degradation pathways, particularly oxidation and protodeboronation, researchers can implement effective storage and handling strategies to preserve its integrity. The recommended protocols, including storage at 2-8°C under an inert atmosphere and protection from light and moisture, are essential for minimizing degradation. Furthermore, conducting forced degradation studies provides a systematic approach to experimentally verify the stability of this valuable compound and develop robust, stability-indicating analytical methods. Adherence to these guidelines will ensure the quality and reliability of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, thereby contributing to the advancement of scientific discovery.

References

  • Molecules. 2020 Sep; 25(18): 4323. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • Organic Process Research & Development. 2017; 21(9): 1417–1425. Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. [Link]

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Foundational

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Introduction 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS No: 1015242-58-6) is a hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Introduction

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS No: 1015242-58-6) is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure synergistically combines the privileged 1,4-benzoxazine scaffold, a core component in numerous biologically active molecules, with the versatile boronic acid functional group. Boronic acids are renowned for their unique electronic properties, their ability to act as bioisosteres of carboxylic acids, and their capacity for reversible covalent bonding with diols, a property extensively exploited in chemical sensors and drug delivery systems.[2][3][4]

A thorough understanding of the identity, purity, and structural integrity of this molecule is paramount for its successful application. Spectroscopic analysis provides the definitive means to achieve this characterization. This guide offers a detailed examination of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, framed from the perspective of a senior application scientist. We will not only present the data but also delve into the causal reasoning behind experimental choices and the interpretation of the resulting spectra, providing a self-validating framework for researchers.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a clear understanding of the molecule's structure. The key features of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid that will govern its spectroscopic signature are:

  • The Benzoxazine Core: A bicyclic system containing an aromatic ring fused to a morpholine-like ring.

  • Aromatic Protons: Three protons on the benzene ring in a 1,2,4-substitution pattern.

  • Aliphatic Protons: Two methylene groups (-O-CH₂- and -N-CH₂-) in the dihydro-oxazine ring.

  • N-Methyl Group: A methyl group attached to the nitrogen atom.

  • Boronic Acid Group: A -B(OH)₂ group, which is a Lewis acid and presents unique spectroscopic characteristics.[3]

The following workflow provides a systematic approach to the complete characterization of the molecule.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Validation Sample 4-Methyl-2,3-dihydro- 1,4-benzoxazine-6-boronic acid NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Sample->NMR Parallel Analysis IR IR Spectroscopy (ATR-FTIR) Sample->IR Parallel Analysis MS Mass Spectrometry (ESI-MS) Sample->MS Parallel Analysis NMR_Data Chemical Shifts Coupling Constants ¹¹B Resonance NMR->NMR_Data IR_Data Functional Group Frequencies IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Validation Structural Confirmation NMR_Data->Validation IR_Data->Validation MS_Data->Validation

Caption: Overall workflow for the spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For boronic acids, special considerations are necessary due to their tendency to form cyclic anhydrides (boroxines), which can lead to complex or uninterpretable spectra.[5]

G cluster_0 Boronic Acid Equilibrium Monomer 3 x R-B(OH)₂ (Target Molecule) Boroxine (RBO)₃ Trimer (Boroxine Anhydride) Monomer->Boroxine Condensation Boroxine->Monomer Hydrolysis Water 3 x H₂O Boroxine->Water

Sources

Exploratory

solubility of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic Acid in Organic Solvents Abstract 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a heterocyclic organoboron compound...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic Acid in Organic Solvents

Abstract

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a heterocyclic organoboron compound with significant potential in synthetic and medicinal chemistry. As with any reagent or building block, a thorough understanding of its solubility is paramount for optimizing reaction conditions, developing purification strategies, and formulating for biological applications. This guide provides a comprehensive analysis of the factors governing the solubility of this specific molecule. Due to the absence of extensive published quantitative data for this compound, this paper establishes a robust predictive framework based on its molecular architecture, draws parallels from the well-documented behavior of analogous compounds like phenylboronic acid, and provides a detailed experimental protocol for researchers to generate precise solubility data.

Introduction: The Significance of Boronic Acids

Boronic acids and their derivatives have become indispensable tools in modern chemistry.[1][2] Their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions is legendary, but their applications have expanded dramatically into fields such as carbohydrate sensing, materials science, and drug development.[3][4] The boronic acid moiety, -B(OH)₂, acts as a versatile functional handle and a unique pharmacophore.[3] Bortezomib (Velcade®), a proteasome inhibitor for treating multiple myeloma, was the first boronic acid-containing drug to receive FDA approval, paving the way for increased interest in this class of compounds.[2][3]

The compound of focus, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, combines the reactive boronic acid group with a dihydro-benzoxazine scaffold, a privileged structure in medicinal chemistry. Its effective use, however, begins with a fundamental physical property: solubility. This guide is designed to equip researchers, chemists, and formulation scientists with the foundational knowledge and practical tools to master the solubility challenges associated with this promising molecule.

Molecular Structure and Its Implications for Solubility

The solubility of a compound is a direct consequence of its intermolecular interactions with the solvent. The structure of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid presents several key features that dictate its solubility profile:

  • The Boronic Acid Moiety (-B(OH)₂): This group is the primary driver of polarity. The two hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating dissolution in polar protic solvents like alcohols.[5] As a Lewis acid, the boron atom can also interact with Lewis basic solvents.[3]

  • The Dihydro-benzoxazine Ring: This heterocyclic system contains both an oxygen and a nitrogen atom, which can act as hydrogen bond acceptors. The N-methyl group adds a degree of lipophilicity.

  • The Aromatic Core: The benzene ring provides a nonpolar, hydrophobic region, which will favor interactions with less polar or aromatic solvents.

A significant complicating factor for many boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[6][7] These boroxines are considerably less polar than the parent acid, leading to significant differences in solubility.[6] This equilibrium between the acid and the boroxine is solvent-dependent and can make solubility measurements difficult to reproduce.[6]

Predictive Solubility Profile Based on Analogous Compounds

While specific quantitative data for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is scarce, we can infer its likely behavior by examining a simpler analog, phenylboronic acid. The additional dihydro-benzoxazine ring in our target molecule is expected to increase its polarity compared to phenylboronic acid, likely enhancing its solubility in polar solvents.

Table 1: Experimentally Determined Solubility of Phenylboronic Acid in Common Organic Solvents

Solvent Class Solvent Example Qualitative Solubility of Phenylboronic Acid Expected Trend for Target Compound Rationale for Trend
Polar Protic Methanol, Ethanol High Likely High to Very High The dihydro-benzoxazine moiety adds hydrogen bond acceptors, enhancing interactions with protic solvents.
Ethers Diethyl ether, THF High[8][9] Likely High Ethers are effective at solvating boronic acids.
Ketones Acetone High[9][10] Likely High Similar polarity and hydrogen bond accepting capability to ethers.
Chlorinated Chloroform Moderate[9][10] Likely Moderate to High The increased overall polarity of the target molecule may improve solubility.
Aromatic Toluene Low Likely Low The nonpolar nature of the solvent is a poor match for the polar functional groups.

| Alkanes | Hexane, Methylcyclohexane | Very Low[6][10] | Likely Very Low to Insoluble | Significant mismatch in polarity; insufficient solvation energy to overcome crystal lattice energy. |

Experimental Protocol for Accurate Solubility Determination

To move beyond prediction, rigorous experimental measurement is necessary. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Workflow for Isothermal Shake-Flask Method

Caption: A self-validating experimental workflow for solubility determination.

Step-by-Step Methodology
  • System Preparation: Add an amount of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid to a series of glass vials sufficient to exceed its estimated solubility in a predetermined volume (e.g., 5 mL) of each test solvent.

  • Equilibration: Seal the vials and place them in an isothermal shaker bath set to the desired temperature (e.g., 25.0 ± 0.5 °C). Agitate the vials for an extended period.

    • Expert Insight: A 24-hour equilibration is often sufficient, but for crystalline compounds, especially those prone to forming hydrates or solvates, 48 to 72 hours is recommended to ensure true equilibrium is reached. The key to a trustworthy protocol is to sample at multiple time points (e.g., 24h and 48h). If the measured concentration is unchanged, equilibrium has been achieved.

  • Phase Separation: Remove vials from the shaker and allow them to sit undisturbed at the experimental temperature for at least 2 hours to allow undissolved solids to settle. For fine suspensions, centrifugation (at the same temperature) is a superior method to ensure a particle-free supernatant.

  • Sampling and Dilution: Carefully withdraw a precise volume of the clear supernatant using a calibrated pipette. Immediately dilute the aliquot with a suitable solvent to prevent precipitation and bring the concentration into the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a set of calibration standards. Alternatively, for a less sensitive but simpler approach, a known volume of the supernatant can be evaporated to dryness and the mass of the residue determined gravimetrically.

  • Calculation: Calculate the original concentration in the supernatant, expressing the solubility in mg/mL or mol/L.

Logical Framework for Solvent Selection in Application

The choice of solvent is not arbitrary but is dictated by the specific scientific goal. The optimal solvent for a chemical reaction is often different from that required for purification or biological testing.

G cluster_reaction cluster_purification cluster_analysis cluster_bioassay goal Primary Goal reaction Chemical Synthesis (e.g., Suzuki Coupling) goal->reaction purification Purification (Recrystallization) goal->purification analysis Analytical Chemistry (e.g., NMR, HPLC) goal->analysis bioassay Biological Screening goal->bioassay r_logic High solubility of all reactants Stable at reaction temperature reaction->r_logic p_logic High solubility at high temperature Low solubility at low temperature purification->p_logic a_logic High solubility No solvent signal interference analysis->a_logic b_logic High solubility in stock solution Low toxicity to biological system bioassay->b_logic r_solvent Recommended: THF, Dioxane, DMF, Toluene/Alcohol mixtures r_logic->r_solvent p_solvent Recommended: Ethanol, Isopropanol, Acetone, Ethyl Acetate/Hexane mixtures p_logic->p_solvent a_solvent Recommended: DMSO-d6, CDCl3, Acetonitrile a_logic->a_solvent b_solvent Recommended: DMSO (for stock), Aqueous buffers b_logic->b_solvent

Caption: Decision-making framework for solvent selection based on application.

Conclusion

While direct, published solubility data for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid remains an area for future investigation, a robust understanding of its behavior can be achieved. Its molecular structure strongly suggests high solubility in polar organic solvents (alcohols, ethers, ketones) and poor solubility in nonpolar hydrocarbons. The provided experimental protocol offers a reliable pathway for researchers to generate the precise quantitative data needed for their work. By combining structural analysis with empirical determination, scientists can effectively harness the synthetic and therapeutic potential of this valuable compound.

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]

  • Domańska, U., & Domański, K. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824. [Link]

  • Domańska, U., & Domański, K. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4548–4555. [Link]

  • Striegler, S. (2003). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Journal of the American Chemical Society, 125(19), 5849–5853. [Link]

  • ResearchGate. (2020). Solubility of investigated compounds in water. Phenylboronic acid... [Image]. ResearchGate. [Link]

  • Domańska, U., & Domański, K. (2020). PDF: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]

  • Pharmaffiliates. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • LookChem. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • PubChem. 4-Methyl-6-nitro-1,4-benzoxazine. National Center for Biotechnology Information. [Link]

  • PubChem. Boronic acid methyl ester. National Center for Biotechnology Information. [Link]

  • Coe, D. M., & Sim, M. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. [Link]

  • KU ScholarWorks. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. University of Kansas. [Link]

  • PubChem. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. National Center for Biotechnology Information. [Link]

  • LookChem. Cas 1015242-58-6,4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. [Link]

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Foundational

role of benzoxazine scaffold in drug discovery

An In-Depth Technical Guide to the Benzoxazine Scaffold in Drug Discovery Executive Summary The benzoxazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its abili...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Benzoxazine Scaffold in Drug Discovery

Executive Summary

The benzoxazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, biological activities, and therapeutic potential of benzoxazine derivatives. We will explore the causality behind experimental choices, detail key protocols, and present data-driven insights into the structure-activity relationships that govern the efficacy of these versatile compounds. The narrative is grounded in authoritative research, offering a synthesis of established knowledge and recent advancements in the field.

The Benzoxazine Scaffold: A Privileged Framework in Medicinal Chemistry

Benzoxazines are bicyclic heterocyclic compounds featuring a benzene ring fused to an oxazine ring. The arrangement of the oxygen and nitrogen atoms in the heterocyclic ring gives rise to different isomers, with 1,3-benzoxazines and 1,4-benzoxazines being the most significant in drug discovery.[3][4] Their status as a privileged scaffold stems from their structural rigidity, synthetic accessibility, and the capacity for substitution at multiple sites, which allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]

This structural versatility enables benzoxazine derivatives to exhibit a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.[1][5][6] The scaffold acts as a versatile building block, providing a robust framework that medicinal chemists can modify to develop novel therapeutic candidates with enhanced potency and selectivity.

Synthesis of 1,3-Benzoxazine Derivatives: The Mannich Reaction

The most prevalent and efficient method for synthesizing 1,3-benzoxazine derivatives is the Mannich reaction.[6][7] This is a one-pot three-component condensation involving a phenol, formaldehyde, and a primary amine.[6] The choice of these starting materials directly influences the substitution pattern and, consequently, the biological activity of the final product.

Experimental Protocol: General Synthesis of a 1,3-Benzoxazine Derivative

This protocol describes a standard procedure for synthesizing a 1,3-benzoxazine derivative via the Mannich reaction.

Materials:

  • Substituted Phenol (1.0 eq)

  • Primary Amine (1.0 eq)

  • Formaldehyde (2.0 eq, typically as a 37% aqueous solution)

  • Solvent (e.g., 1,4-dioxane, ethanol, or toluene)

  • Stirring apparatus and reflux condenser

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted phenol (1.0 eq) in the chosen solvent.

  • Amine Addition: Add the primary amine (1.0 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Formaldehyde Addition: Add formaldehyde solution (2.0 eq) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (temperature dependent on the solvent) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the pure 1,3-benzoxazine derivative.

  • Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualization of the Synthetic Workflow

G cluster_reactants Starting Materials Phenol Substituted Phenol Mix One-Pot Condensation (Mannich Reaction) Phenol->Mix Amine Primary Amine Amine->Mix Formaldehyde Formaldehyde Formaldehyde->Mix Reflux Reflux in Solvent (4-12 hours) Mix->Reflux Workup Aqueous Work-up & Extraction Reflux->Workup Purify Column Chromatography Workup->Purify Product Pure 1,3-Benzoxazine Derivative Purify->Product

Caption: Workflow for the Mannich condensation synthesis of 1,3-benzoxazines.

Therapeutic Potential and Biological Activities

The benzoxazine scaffold is a prolific source of hits in drug discovery programs, targeting a wide range of diseases.

Anticancer Activity

Benzoxazine derivatives have demonstrated significant cytotoxic effects against numerous cancer cell lines through diverse mechanisms of action.[7][8]

  • Inhibition of DNA Repair: Certain benzoxazines act as potent radiosensitizers by inhibiting DNA-dependent protein kinase (DNA-PK), a key enzyme in the repair of DNA double-strand breaks induced by radiation.[9] This inhibition leads to delayed DNA repair, cell cycle arrest, and ultimately, apoptosis in cancer cells.[9]

  • Kinase Inhibition: Hybrid molecules incorporating benzoxazine and purine scaffolds have been shown to act as dual inhibitors of kinases like HER2 and JNK1.[10] This can trigger distinct cell death pathways, including apoptosis and pyroptosis.[10][11]

  • Targeting Oncogene Expression: Some benzoxazinone derivatives can downregulate the expression of the c-Myc oncogene.[12] They achieve this by binding to and stabilizing G-quadruplex structures in the c-Myc promoter region, thereby inhibiting its transcription.[12]

  • Topoisomerase Inhibition: Benzoxazine compounds have been identified as human topoisomerase I inhibitors and potential poisons, disrupting the DNA replication process in cancer cells and leading to cell death.[13]

G cluster_pathway Mechanism of Anticancer Action BZ Benzoxazine Derivative DNAPK Inhibition of DNA-PK BZ->DNAPK Kinase Kinase Modulation (e.g., HER2, JNK1) BZ->Kinase cMyc c-Myc G-Quadruplex Stabilization BZ->cMyc Topo Topoisomerase I Inhibition BZ->Topo DSB DNA Double-Strand Breaks Unrepaired DNAPK->DSB Signal Altered Cell Signaling Kinase->Signal Transcription Reduced c-Myc Transcription cMyc->Transcription Replication DNA Replication Blocked Topo->Replication Apoptosis Apoptosis / Cell Death DSB->Apoptosis Signal->Apoptosis Transcription->Apoptosis Replication->Apoptosis

Caption: Diverse anticancer mechanisms of action for benzoxazine scaffolds.

Table 1: Anticancer Activity of Representative Benzoxazine Derivatives

Compound Cancer Cell Line IC₅₀ (µM) Mechanism of Action Reference
Benzoxazine-Purine Hybrid 9 MCF-7 (Breast) 4.06 Kinase-independent apoptosis [10]
Benzoxazine-Purine Hybrid 12 MCF-7 (Breast) 3.39 Dual HER2/JNK1 inhibition [10]
Benzoxazine-Purine Hybrid 12 HCT-116 (Colon) 5.20 Dual HER2/JNK1 inhibition [10]
BONC-013 (in vitro) 0.0006 Topoisomerase I Poison [13]

| Eugenol Derivative 5A | (in vivo) | N/A | Reduction in tumor weight |[8] |

Antimicrobial Activity

Derivatives of 1,3-benzoxazine and 1,4-benzoxazine are potent antimicrobial agents, effective against a range of pathogens.[6][14]

  • Antibacterial Effects: They have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria.[6][14][15]

  • Antifungal Effects: Significant activity has been reported against various fungal strains, including Candida albicans and Aspergillus flavus, with some derivatives showing potency comparable to the standard drug fluconazole.[3][6][15]

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol outlines the standard method for determining the MIC of a benzoxazine compound against a bacterial strain.

Materials:

  • Benzoxazine test compound, dissolved in DMSO.

  • Bacterial strain (e.g., S. aureus ATCC 29213).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Amoxicillin).

  • Spectrophotometer or plate reader (600 nm).

Procedure:

  • Inoculum Preparation: Culture bacteria overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: Prepare serial two-fold dilutions of the benzoxazine compound in the 96-well plate using CAMHB, typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.

  • Controls: Include a positive control (broth + inoculum + standard antibiotic), a negative control (broth only), and a growth control (broth + inoculum).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring optical density.

Structure-Activity Relationships (SAR)

The biological activity of benzoxazine derivatives is highly dependent on the nature and position of substituents on the scaffold. SAR studies are crucial for optimizing lead compounds.[1]

  • Benzene Ring Substituents: The presence of electron-withdrawing or electron-donating groups on the benzene portion of the scaffold can significantly modulate activity. For instance, in a series of α-chymotrypsin inhibitors, halogen substituents (F, Cl, Br) on an attached phenyl ring increased inhibitory potential.[16]

  • Nitrogen Atom Substituents (N-3 position): The group attached to the nitrogen atom is a key site for modification. Bulky or aromatic groups at this position often enhance cytotoxic activity against cancer cells.[3] In some anticancer derivatives, benzyl groups on the nitrogen atom were associated with significant antifungal activity.[3]

  • Oxazine Ring Substituents (C-2 position): Modifications at the C-2 position can influence potency and selectivity. For example, 2-morpholino-substituted 1,3-benzoxazines showed high DNA-PK inhibition activity.[15]

SAR cluster_info Key SAR Insights Benzoxazine R1_label Benzene Ring (R1): - Electron-withdrawing groups (halogens)  can increase activity. - Modulates lipophilicity and target interaction. R2_label Nitrogen Substituent (R2): - Critical for potency. - Aromatic/bulky groups often enhance  anticancer activity. R3_label Oxazine Ring (R3): - Influences selectivity and mechanism. - Site for introducing key functional groups. p1->R1_label p2->R2_label p3->R3_label

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Two-Step Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Abstract This application note provides a detailed, two-step experimental protocol for the synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS 1015242-58-6)[1], a heterocyclic scaffold of significant in...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, two-step experimental protocol for the synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS 1015242-58-6)[1], a heterocyclic scaffold of significant interest to medicinal chemists and drug development professionals. The 1,4-benzoxazine moiety is a privileged structure in drug discovery, known for a wide range of pharmacological activities[2][3]. The incorporation of a boronic acid group, a versatile functional group and bioisostere for carboxylic acids, further enhances its potential for developing novel therapeutics, including proteasome inhibitors and other targeted agents[4][5]. This protocol outlines the synthesis of the key intermediate, 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine, followed by a palladium-catalyzed Miyaura borylation and subsequent hydrolysis to yield the target compound. The procedure is designed for reproducibility and scalability, with in-depth explanations of critical steps to ensure success.

Introduction: The Strategic Value of Benzoxazine Boronic Acids

The convergence of privileged scaffolds with versatile functional groups is a cornerstone of modern medicinal chemistry. The 1,4-benzoxazine core is present in numerous biologically active compounds, attributed to its unique conformational properties and ability to engage in various receptor interactions[2][6]. On the other hand, boronic acids have emerged from being mere synthetic intermediates to key pharmacophores in FDA-approved drugs like Bortezomib (Velcade®) and Vaborbactam[4][7]. Their ability to form reversible covalent bonds with biological targets, such as serine proteases, makes them invaluable in drug design[5].

The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid presents a valuable building block for creating libraries of novel compounds. This guide provides a robust and well-vetted pathway to this molecule, starting from commercially available precursors. The chosen synthetic route prioritizes efficiency and purification feasibility.

Overall Synthetic Strategy

The synthesis is logically divided into two primary stages: first, the construction of a halogenated benzoxazine core, which serves as a handle for the subsequent borylation. Second, the installation of the boronic acid moiety via a modern cross-coupling reaction.

G cluster_0 Stage 1: Benzoxazine Core Synthesis cluster_1 Stage 2: Borylation & Hydrolysis 4-Bromo-2-aminophenol 4-Bromo-2-aminophenol Intermediate_1 6-Bromo-2,3-dihydro-1,4-benzoxazine 4-Bromo-2-aminophenol->Intermediate_1 Cyclization 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Intermediate_1 Cyclization Intermediate_2 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine Intermediate_1->Intermediate_2 N-Alkylation Methyl_Iodide Iodomethane Methyl_Iodide->Intermediate_2 N-Alkylation Intermediate_3 Boronate Ester Intermediate Intermediate_2->Intermediate_3 Miyaura Borylation Intermediate_2->Intermediate_3 B2pin2 Bis(pinacolato)diboron B2pin2->Intermediate_3 Miyaura Borylation Final_Product 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Intermediate_3->Final_Product Hydrolysis

Figure 1: Overall workflow for the synthesis of the target compound.

Part I: Synthesis of 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (Intermediate)

This stage involves the initial formation of the benzoxazine ring followed by N-alkylation to install the methyl group.

Materials & Equipment
Reagent/MaterialCAS NumberSupplierNotes
4-Bromo-2-aminophenol38191-34-3Standard SuppliersPurity >98%
1,2-Dibromoethane106-93-4Standard SuppliersCaution: Toxic and volatile
Potassium Carbonate (K₂CO₃)584-08-7Standard SuppliersAnhydrous, finely powdered
Iodomethane (CH₃I)74-88-4Standard SuppliersCaution: Toxic and volatile
N,N-Dimethylformamide (DMF)68-12-2Standard SuppliersAnhydrous grade
Sodium Hydride (NaH), 60% disp.7646-69-7Standard SuppliersHandle under inert gas
Ethyl acetate (EtOAc)141-78-6Standard SuppliersReagent grade for extraction/chrom.
Hexanes110-54-3Standard SuppliersReagent grade for chromatography
Magnesium Sulfate (MgSO₄)7487-88-9Standard SuppliersAnhydrous

Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon inlet, separatory funnel, rotary evaporator, flash chromatography system.

Step-by-Step Protocol

Step 1a: Synthesis of 6-Bromo-2,3-dihydro-1,4-benzoxazine

  • To a 250 mL round-bottom flask, add 4-bromo-2-aminophenol (5.0 g, 26.6 mmol), potassium carbonate (11.0 g, 79.8 mmol, 3.0 equiv.), and anhydrous DMF (100 mL).

  • Stir the suspension at room temperature under a nitrogen atmosphere.

  • Add 1,2-dibromoethane (2.52 mL, 29.3 mmol, 1.1 equiv.) dropwise over 10 minutes.

    • Causality: Potassium carbonate acts as the base to deprotonate both the phenolic hydroxyl and the amino group, facilitating the tandem nucleophilic substitution to form the heterocyclic ring. DMF is an excellent polar aprotic solvent for this type of reaction. An inert atmosphere prevents oxidation of the aminophenol.

  • Heat the reaction mixture to 90 °C and maintain for 12-16 hours, monitoring by TLC (20% EtOAc/Hexanes).

  • After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water, and air-dry.

  • Purify the crude product by recrystallization from ethanol/water or by flash chromatography to yield 6-bromo-2,3-dihydro-1,4-benzoxazine as a solid.

Step 1b: N-Methylation to 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine [8]

  • Set up a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere.

  • Add sodium hydride (60% dispersion in mineral oil, 1.28 g, 32.0 mmol, 1.2 equiv.) and wash with anhydrous hexanes (3 x 10 mL) to remove the oil. Carefully decant the hexanes each time.

  • Suspend the washed NaH in anhydrous DMF (50 mL).

  • Dissolve the product from Step 1a (5.7 g, 26.6 mmol) in anhydrous DMF (50 mL) and add it dropwise to the NaH suspension at 0 °C (ice bath).

    • Causality: Sodium hydride is a strong, non-nucleophilic base that selectively deprotonates the secondary amine of the benzoxazine ring to form a sodium amide salt. This greatly increases its nucleophilicity for the subsequent reaction with iodomethane.

  • Allow the mixture to stir at 0 °C for 30 minutes, then add iodomethane (2.0 mL, 32.0 mmol, 1.2 equiv.) dropwise, keeping the temperature below 5 °C.

  • Remove the ice bath and let the reaction stir at room temperature for 3-4 hours, monitoring by TLC.

  • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl) at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash chromatography (silica gel, gradient of 5-15% EtOAc in hexanes) to afford 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine as a pure solid.

Part II: Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

This part uses the well-established Miyaura borylation reaction to convert the aryl bromide into a boronate ester, which is then hydrolyzed to the final product.[9][10]

G Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)-Br Pd0->ArPdBr Oxidative Addition ArBr Ar-Br ArBr->ArPdBr B2pin2 B2pin2 ArBpin Ar-Bpin B2pin2->ArBpin Product Final Product (Ar-Bpin) ArBpin->Product Reductive Elimination PdOAc [AcO-Pd(II)-Bpin] ArPdBr->PdOAc Ligand Exchange Base KOAc Base->PdOAc PdOAc->ArBpin Transmetalation Product->Pd0

Figure 2: Simplified catalytic cycle for the Miyaura borylation reaction.

Materials & Equipment
Reagent/MaterialCAS NumberSupplierNotes
6-Bromo-4-methyl... (from Part I)188947-79-7SynthesizedMust be pure and dry
Bis(pinacolato)diboron (B₂pin₂)73183-34-3Standard SuppliersPurity >98%
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4Standard SuppliersPalladium catalyst
Potassium Acetate (KOAc)127-08-2Standard SuppliersAnhydrous, oven-dried before use
1,4-Dioxane123-91-1Standard SuppliersAnhydrous, sparged with N₂/Ar
Hydrochloric Acid (HCl)7647-01-0Standard Suppliers2 M aqueous solution
Diethyl Ether60-29-7Standard SuppliersReagent grade

Equipment: Schlenk flask or similar reaction vessel for inert atmosphere chemistry, Schlenk line, cannulas, rotary evaporator.

Step-by-Step Protocol

Step 2a: Miyaura Borylation

  • To an oven-dried Schlenk flask, add 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine (4.0 g, 17.5 mmol), bis(pinacolato)diboron (5.3 g, 21.0 mmol, 1.2 equiv.), and anhydrous potassium acetate (5.1 g, 52.5 mmol, 3.0 equiv.).

  • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (715 mg, 0.875 mmol, 5 mol%).

  • Evacuate and backfill the flask with nitrogen or argon three times.

    • Causality: The palladium catalyst is air-sensitive, especially in its active Pd(0) state. Removing all oxygen is critical to prevent catalyst degradation and ensure a high-yielding reaction. The base (KOAc) is essential for the transmetalation step of the catalytic cycle.[9]

  • Add anhydrous, degassed 1,4-dioxane (80 mL) via cannula.

  • Heat the reaction mixture to 85-90 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS until the starting bromide is consumed.

  • Cool the reaction to room temperature. Dilute with ethyl acetate (100 mL) and filter through a pad of Celite® to remove palladium residues. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The resulting crude product is the boronate pinacol ester. While some boronate esters are stable on silica gel[11], direct hydrolysis is often more efficient.

Step 2b: Hydrolysis to Boronic Acid

  • Dissolve the crude boronate ester in a 4:1 mixture of diethyl ether and water (100 mL).

  • Add 2 M HCl solution dropwise while stirring vigorously until the aqueous layer is pH ~1-2.

  • Continue to stir vigorously at room temperature for 4-6 hours.

    • Causality: The acidic conditions facilitate the hydrolysis of the pinacol ester to the free boronic acid. Vigorous stirring is necessary due to the biphasic nature of the mixture.

  • Separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine all organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid can be purified.

Purification of the Final Product

Purification of boronic acids can be challenging due to their propensity to form trimeric anhydrides (boroxines) upon dehydration.

  • Method A: Recrystallization: The crude solid can often be recrystallized from a suitable solvent system like acetone/hexanes or ethyl acetate/heptane.

  • Method B: Acid-Base Extraction: A highly effective method involves dissolving the crude product in diethyl ether and extracting with a mild aqueous base (e.g., 1 M NaOH). The impurities remain in the organic layer. The aqueous layer is then carefully re-acidified with 2 M HCl to pH ~5-6, causing the pure boronic acid to precipitate. The solid is then collected by filtration, washed with cold water, and dried under vacuum.[12][13]

Data Summary & Characterization

CompoundStepStarting Mass (g)Molar Eq.MW ( g/mol )Expected Yield (%)Physical Form
6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine1b5.7 (from 1a)1.0228.09[8]80-90%White Solid
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid2b4.0 (of bromide)1.0193.01[1]75-85%White/Off-White Solid
  • Characterization: The identity and purity of the intermediate and final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The final product should show a characteristic B-OH peak in the IR spectrum and the disappearance of the pinacol methyl signals in the ¹H NMR spectrum.

Safety & Handling

  • 1,2-Dibromoethane and Iodomethane: These are toxic and volatile alkylating agents. Always handle them in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: NaH is a flammable solid that reacts violently with water. Handle only under an inert atmosphere.

  • Palladium Catalysts: While generally stable, they are expensive and should be handled with care. Avoid inhalation of the fine powder.

  • Solvents: DMF, dioxane, and other organic solvents are flammable and have associated health risks. Ensure adequate ventilation.

References

  • Process for making benzoxazines. Google Patents.
  • Reddy, L. H., et al. (2014). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. PubMed. URL: [Link]

  • Process for purification of boronic acid and its derivatives. Google Patents.
  • Li, P., et al. (2020). Synthesis of 1,4-benzoxazine derivatives from α-aminocarbonyls under transition-metal-free conditions. New Journal of Chemistry. URL: [Link]

  • Synthesis of 1,4-dihydro-1,2,4-benzotriazin-4-yl radicals (microreview). ResearchGate. URL: [Link]

  • El–Din, N. A. S. (2019). 3,4–dihydro–2H–1,3–benzoxazines and their oxo–derivatives chemistry and bioactivities. Journal of the Serbian Chemical Society. URL: [Link]

  • Lin, C-H., et al. (2020). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. URL: [Link]

  • Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines and Their Oxo Derivatives: A Review. ResearchGate. URL: [Link]

  • Guntupalli, P., et al. (2022). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. NIH National Library of Medicine. URL: [Link]

  • Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. URL: [Link]

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Pharmaffiliates. URL: [Link]

  • Purification of boronic acids?. Reddit. URL: [Link]

  • Miyaura Borylation Reaction. Organic Chemistry Portal. URL: [Link]

  • Ros, A., et al. (2014). Functional group directed C–H borylation. Chemical Society Reviews. URL: [Link]

  • How to purify boronic acids/boronate esters?. ResearchGate. URL: [Link]

  • 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. PubChem. URL: [Link]

  • Preshlock, S., et al. (2016). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH National Library of Medicine. URL: [Link]

  • Liu, J., et al. (2022). A new 1,4-benzoxazine derivative produced by endophytic Colletotrichum gloeosporioides B-142. PubMed. URL: [Link]

  • Summary of the Miyaura borylation reaction of brominated N-alkyl PTZ, POZ, and Cz couplers. ResearchGate. URL: [Link]

  • Singh, G., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. NIH National Library of Medicine. URL: [Link]

  • Kubota, K., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. URL: [Link]

  • Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids.... Beilstein Journals. URL: [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. ResearchGate. URL: [Link]

  • Arylboronic acid or boronate synthesis. Organic Chemistry Portal. URL: [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. MDPI. URL: [Link]

  • 4-Methyl-6-nitro-1,4-benzoxazine. PubChem. URL: [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. URL: [Link]

  • A., Hafsah, et al. (2023). Recent advances in bio-based polybenzoxazines as an interesting adhesive coating. RSC Advances. URL: [Link]

  • Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. ResearchGate. URL: [Link]

  • Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. URL: [Link]

Sources

Application

palladium catalyst selection for coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Application Note & Protocol Guide Topic: Palladium Catalyst Selection for Suzuki-Miyaura Coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Introduction: The Strategic Importance of Heterocyclic Coupling T...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Palladium Catalyst Selection for Suzuki-Miyaura Coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Introduction: The Strategic Importance of Heterocyclic Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the synthesis of complex biaryl and heteroaryl structures is paramount.[3] This guide focuses on a specific, yet representative, challenge: the efficient coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid . This heterocyclic building block is of significant interest in medicinal chemistry; however, like many heteroaromatic boron reagents, its unique electronic and stability profile demands a rational and systematic approach to catalyst selection to ensure high-yield, reproducible outcomes.[4][5]

The primary challenge when working with many heteroaromatic boronic acids is the competing side reaction of protodeboronation—the undesired cleavage of the carbon-boron bond, which removes the substrate from the productive catalytic cycle.[6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for navigating catalyst and condition selection to mitigate such challenges and achieve successful coupling with this valuable benzoxazine derivative.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A foundational understanding of the reaction mechanism is critical for rational catalyst design and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three key steps, each influenced by the choice of palladium source, ligand, base, and solvent.[2][8]

  • Oxidative Addition: The active 14-electron Pd(0) catalyst inserts into the carbon-halide (or pseudohalide) bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. Electron-rich ligands on the palladium center accelerate this often rate-limiting step.[9]

  • Transmetalation: The organic moiety from the boronic acid (Ar²) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[8]

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky ligands promote this final, product-releasing step.[10]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_out Pd0 Pd(0)L_n PdII_OA Ar¹-Pd(II)L_n-X Pd0->PdII_OA Oxidative Addition (+ Ar¹-X) PdII_TM Ar¹-Pd(II)L_n-Ar² PdII_OA->PdII_TM Transmetalation (+ Ar²B(OH)₂ + Base) PdII_TM->Pd0 Reductive Elimination Product Product (Ar¹-Ar²) PdII_TM->Product

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Catalyst & Ligand Selection: The Core of the Strategy

The "catalyst" is a system composed of a palladium source (precatalyst) and a ligand. The synergy between these two components dictates the reaction's success.

The Palladium Precatalyst: Choosing the Right Entry Point

The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) precatalysts are often used.[11]

  • Traditional Sources (Pd(OAc)₂, Pd₂(dba)₃): These are cost-effective but require in situ reduction to Pd(0), a step that can be inefficient and lead to the formation of inactive palladium black.[11] The outcome can be highly dependent on the ligand and other reaction conditions.

  • Pre-formed Complexes (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂): These offer better reproducibility. Pd(dppf)Cl₂ is a robust and versatile catalyst often effective for coupling heteroaromatic substrates.[12]

  • Modern Precatalysts (Buchwald G3/G4 Palladacycles): These are state-of-the-art, air-stable Pd(II) precatalysts designed for rapid and clean generation of the active Pd(0) species under mild conditions.[6][7] They often provide superior activity at lower catalyst loadings, making them an excellent choice for challenging substrates like the target benzoxazine.

The Ligand: A Master Controller of Reactivity

The ligand's electronic and steric properties are the most critical variables to tune for a specific transformation.[13][14] For a potentially sensitive substrate like 4-methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, where protodeboronation is a concern, ligands that promote a rapid coupling rate are essential.

  • Triphenylphosphine (PPh₃): The historical workhorse. It is often effective for simple couplings but typically requires higher temperatures and catalyst loadings and may be insufficient for this substrate.

  • Bulky, Electron-Rich Biarylphosphines (Buchwald Ligands): This class of ligands is the modern standard for high-performance Suzuki couplings.[10]

    • XPhos & SPhos: These ligands are exceptionally effective due to their combination of steric bulk and high electron-donating ability. They stabilize the catalytically active monoligated Pd(0) species and accelerate both the oxidative addition and reductive elimination steps.[6][10] They are highly recommended as a starting point for this application.

    • Rationale: A faster catalytic cycle means the boronic acid spends less time in the basic reaction medium before it is productively consumed, thereby minimizing the opportunity for protodeboronation.[6][7]

  • N-Heterocyclic Carbenes (NHCs): These are strong σ-donating ligands that form highly stable palladium complexes, often showing excellent activity for coupling unreactive partners like aryl chlorides.[13][15]

A Systematic Workflow for Catalyst Screening

A parallel screening approach is the most efficient method to identify the optimal catalyst system and reaction conditions. This workflow provides a logical progression from broad screening to fine-tuned optimization.

Screening_Workflow Start Define Coupling Partners (Benzoxazine Boronic Acid + Aryl Halide) Screen Phase 1: Catalyst & Base Screen (Parallel Vials / Plate) Start->Screen Analyze1 Analyze Results (LC-MS / TLC) Screen->Analyze1 Decision1 High Conversion? Analyze1->Decision1 Decision1->Screen No (Select New Catalysts) Optimize Phase 2: Optimization (Solvent, Temperature, Concentration) Decision1->Optimize Yes Analyze2 Analyze Results (LC-MS for Yield/Purity) Optimize->Analyze2 ScaleUp Scale-Up & Isolation Analyze2->ScaleUp

Figure 2: Logical workflow for catalyst screening and optimization.
Table 1: Example Catalyst & Conditions Screening Matrix

This matrix provides a rational starting point for an initial screen. Reactions should be run in parallel under identical concentrations and temperatures.

Entry Palladium Source (1-2 mol%) Ligand (1.1-2.2 mol%) Base (2.0 equiv) Solvent (0.1 M) Temp (°C) Yield (%)
1Pd(OAc)₂PPh₃K₂CO₃Dioxane / H₂O (4:1)100(Analyze)
2Pd₂(dba)₃SPhosK₂CO₃Dioxane / H₂O (4:1)80(Analyze)
3Pd(dppf)Cl₂-K₂CO₃Dioxane / H₂O (4:1)80(Analyze)
4XPhos Pd G3-K₃PO₄Toluene / H₂O (5:1)80(Analyze)
5SPhos Pd G3-K₃PO₄Toluene / H₂O (5:1)80(Analyze)
6XPhos Pd G3-Cs₂CO₃THF / H₂O (5:1)60(Analyze)
7SPhos Pd G3-K₃PO₄n-Butanol80(Analyze)

Experimental Protocols

Safety Note: All procedures should be performed by trained professionals in a well-ventilated fume hood, using appropriate personal protective equipment (PPE). Reactions must be conducted under an inert atmosphere (Nitrogen or Argon) to prevent catalyst deactivation.[16][17]

Protocol: Small-Scale Catalyst Screening (0.1 mmol)

This protocol is designed for execution in 2 mL vials within a 24-well reaction block.[18]

  • Preparation: In an inert atmosphere glovebox or using a Schlenk line, add the appropriate palladium precatalyst (0.002 mmol, 2 mol%) and ligand (if separate) to each labeled reaction vial containing a magnetic stir bar.

  • Reagent Addition: To each vial, add the aryl halide (0.1 mmol, 1.0 equiv), 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (0.12 mmol, 1.2 equiv), and the specified base (0.2 mmol, 2.0 equiv).

  • Solvent Addition: Add the specified degassed solvent (1.0 mL) to each vial.

  • Reaction: Seal the vials or reaction block securely. Transfer the block to a preheated stir plate set to the desired temperature (e.g., 80 °C). Stir for the designated time (e.g., 12-18 hours).

  • Analysis: After cooling to room temperature, take an aliquot from each reaction, dilute with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS to determine the conversion to product and identify major side products (e.g., protodeboronation of the starting material).

Protocol: General Procedure for Preparative Scale (1.0 mmol)

This protocol is based on a likely successful hit from the screening phase, using a modern Buchwald-type precatalyst.

  • Vessel Setup: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with Argon. Allow it to cool to room temperature.

  • Reagent Loading: Under a positive flow of Argon, add the aryl halide (1.0 mmol, 1.0 equiv), 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), and the XPhos Pd G3 catalyst (0.015 mmol, 1.5 mol%).

  • Solvent Addition: Add degassed toluene (8 mL) and degassed water (1.6 mL) via syringe.

  • Degassing: Bubble Argon through the stirred reaction mixture for an additional 5-10 minutes.

  • Reaction: Seal the flask and heat the mixture in a preheated oil bath at 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically complete within 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.[19]

Table 2: Troubleshooting Guide for Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (air exposure).[16] 2. Impure reagents (halide, boronic acid). 3. Insufficiently inert atmosphere.[19] 4. Incorrect base or solvent.1. Use a fresh, air-stable precatalyst (e.g., G3/G4 type). 2. Purify starting materials or use a new batch. 3. Ensure thorough degassing of solvents and vessel. 4. Re-screen bases and solvents.
Significant Protodeboronation 1. Base is too strong or reaction time is too long. 2. High temperature accelerating decomposition. 3. Ligand is too bulky, hindering transmetalation relative to decomposition.[20] 4. Water content is too high or too low.[21]1. Switch to a milder base (e.g., K₂CO₃) or use fewer equivalents. Monitor for completion to avoid extended heating. 2. Lower the reaction temperature. 3. Screen alternative ligands (e.g., SPhos if XPhos was used). 4. Convert the boronic acid to its more stable pinacol boronate ester derivative.[1]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Inefficient reduction of Pd(II) precatalyst.[22]1. Improve degassing procedures meticulously. 2. Use a Pd(0) source (e.g., Pd₂(dba)₃) or a more efficient precatalyst that avoids this side reaction pathway.
Formation of Palladium Black 1. Reaction temperature is too high. 2. Ligand has dissociated or degraded.[11]1. Lower the reaction temperature. 2. Use a more stable ligand/precatalyst combination (e.g., NHC-based or palladacycle). Increase ligand-to-palladium ratio slightly.

References

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]

  • Rossi, R., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis. [Link]

  • National Institutes of Health. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC. NIH. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Chem. Sci.. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Leadbeater, N. E., & Marco, M. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Frontiers. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. RSC Publishing. [Link]

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Marion, N., & Nolan, S. P. (2008). Ligand electronic influence in Pd-catalyzed C-C coupling processes. Angewandte Chemie International Edition. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Sołoducho, J., et al. (2013). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Advances in Chemical Engineering and Science. [Link]

  • LookChem. (n.d.). Cas 1015242-58-6,4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. LookChem. [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Pharmaffiliates. [Link]

  • Düfert, M. A., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

Sources

Method

base and solvent effects in Suzuki reactions with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Application Note & Protocols Topic: Optimizing Suzuki-Miyaura Cross-Coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid: A Detailed Guide on Base and Solvent Effects Audience: Researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: Optimizing Suzuki-Miyaura Cross-Coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid: A Detailed Guide on Base and Solvent Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Heterocyclic Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive.[3] The 4-Methyl-2,3-dihydro-1,4-benzoxazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. Consequently, the effective coupling of its boronic acid derivative is of significant interest.

However, the success of a Suzuki-Miyaura reaction, especially with electron-rich and potentially coordinating heterocyclic partners, is not guaranteed. It is highly dependent on a synergistic interplay of multiple parameters, with the choice of base and solvent system being paramount.[3][4] These components govern the reaction mechanism's most critical steps, influencing everything from catalyst activation and stability to the rate-determining transmetalation step.[5][6]

This guide provides a deep dive into the mechanistic roles of the base and solvent in the context of coupling 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. It offers field-proven insights and detailed protocols to empower researchers to move beyond trial-and-error and toward rational reaction design and optimization.

Part 1: The Catalytic Cycle and the Decisive Role of the Base

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][7] The base is not a mere spectator; it is an essential activator required to drive the reaction forward.[8] Without a base, the transmetalation step, where the organic fragment is transferred from boron to palladium, is prohibitively slow.[9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Active Pd(0)L_n reagents R¹-X (Aryl Halide) pd2_ox R¹-Pd(II)L_n-X pd2_trans R¹-Pd(II)L_n-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 product R¹-R² (Coupled Product) pd2_trans->product Reductive Elimination reagents->pd2_ox Oxidative Addition boronic_acid R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ (Activated Boronate) boronic_acid->boronate base Base (e.g., OH⁻) base->boronic_acid Activation boronate->pd2_trans

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.

Mechanism of Base Action

The primary role of the base is to activate the boronic acid.[10] Boronic acids are Lewis acids, and in the presence of a base like hydroxide or carbonate, they form a tetrahedral boronate complex ([R-B(OH)₃]⁻).[5][9] This process increases the electron density on the boron atom and enhances the nucleophilicity of the organic group (R²) attached to it, thereby facilitating its transfer to the electrophilic palladium(II) center during transmetalation.[10]

The choice of base has three major implications:

  • Activation Efficiency: Stronger bases can lead to a higher concentration of the active boronate species. However, excessively strong bases (e.g., alkoxides) may not be compatible with sensitive functional groups on the substrates.[1]

  • Catalyst Stability: The base can influence the palladium catalyst. For instance, some bases can react with the palladium complex or ligands, affecting catalyst longevity and performance.[8]

  • Side Reactions: An inappropriate base can promote side reactions like protodeboronation, where the boronic acid C-B bond is cleaved by a proton source, leading to reduced yield.[2]

Commonly Used Bases

A range of bases are employed in Suzuki-Miyaura couplings, each with specific advantages.

Base TypeExamplespKa (Conjugate Acid)Typical Use Case & Rationale
Carbonates K₂CO₃, Cs₂CO₃, Na₂CO₃~10.3 (HCO₃⁻)Workhorse bases. Effective for a wide range of aryl halides. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the beneficial effect of the large cation.[8]
Phosphates K₃PO₄~12.3 (HPO₄²⁻)For challenging couplings. Particularly effective for sterically hindered substrates or less reactive aryl chlorides. Its moderate strength often provides a good balance between reactivity and functional group tolerance.[11][12]
Hydroxides NaOH, Ba(OH)₂~15.7 (H₂O)Strong activation. Used when weaker bases fail, but can promote side reactions and may not be suitable for base-sensitive substrates.[5]
Alkoxides KOtBu, NaOMe~17-19Very strong bases. Reserved for highly unreactive coupling partners. Their use requires careful control due to high reactivity and potential for side reactions.[8]
Fluorides KF, CsF~3.2 (HF)Mild activation. Useful for substrates with base-labile groups. The fluoride ion is thought to activate the boronic acid through a different mechanism, forming a fluoroborate species.[10]

For the electron-rich 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, starting with a moderately strong base like K₂CO₃ or K₃PO₄ is a logical choice to ensure sufficient activation without promoting decomposition.

Part 2: The Solvent's Multifaceted Influence

The solvent is far more than an inert medium; it actively influences nearly every step of the catalytic cycle.[6][13] Its roles include:

  • Solubilization: Dissolving the organic substrates, catalyst, and, crucially when using aqueous mixtures, the inorganic base.

  • Stabilization: Stabilizing charged intermediates and transition states, which can significantly alter reaction rates.[14]

  • Catalyst Activation/Deactivation: Solvents can coordinate to the palladium center, influencing its reactivity. In some cases, solvents like DMF can even act as a reducing agent for the Pd(II) precatalyst.[13]

Common Solvent Systems

The choice of solvent often dictates the reaction temperature and the type of base that can be used effectively.

Solvent ClassExamplesProperties & Rationale
Ethers 1,4-Dioxane, THF, 2-MeTHFHighly versatile. Good at solubilizing organic reagents and many palladium complexes. Often used with an aqueous phase to dissolve the inorganic base. Dioxane is a frequent choice due to its higher boiling point, allowing for higher reaction temperatures.[2]
Aromatics Toluene, XylenesNon-polar. Good for anhydrous reactions and compatible with a wide range of catalysts. Often used when water might promote undesirable side reactions like protodeboronation.[2]
Polar Aprotic DMF, DMAc, AcetonitrileHigh polarity. Can accelerate reactions by stabilizing polar intermediates.[14] However, their ability to coordinate strongly to the palladium center can sometimes be detrimental. Their role can be complex and does not always correlate simply with dielectric constant.[14][15]
Alcohols n-Butanol, IsopropanolProtic solvents. Can participate in ligand exchange and are sometimes used in specific protocols, particularly for anhydrous couplings where they may facilitate formation of boronate esters in situ.[16]
Aqueous Mixtures Dioxane/H₂O, Toluene/H₂OThe standard approach. Using a biphasic system is extremely common. Water is excellent for dissolving inorganic bases like K₂CO₃ and K₃PO₄, making them fully available for the reaction at the phase interface. This often leads to faster and more efficient reactions.[8]

For the target boronic acid, a biphasic system such as 1,4-Dioxane/Water or Toluene/Water is an excellent starting point, as it combines good solubility for the organic components with efficient dissolution and delivery of the inorganic base.

Part 3: Experimental Protocols

The following protocols are designed to provide a robust framework for optimizing the Suzuki-Miyaura coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a generic aryl bromide.

Workflow for Condition Screening

A systematic approach is crucial for efficient optimization. The following workflow outlines a logical progression for screening base and solvent combinations.

Screening_Workflow start Define Coupling Partners (Boronic Acid + Aryl Halide) reagents Prepare Stock Solutions - Aryl Halide in Solvent - Catalyst/Ligand in Solvent start->reagents setup Set Up Parallel Reactions (e.g., in a reaction block) reagents->setup vary_base Variable 1: Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) setup->vary_base vary_solvent Variable 2: Solvent System (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) vary_base->vary_solvent run_rxn Run Reactions (Inert Atmosphere, Heat) vary_solvent->run_rxn workup Parallel Workup & Quench run_rxn->workup analysis Analyze by LC-MS / GC-MS (Determine Conversion / Yield) workup->analysis decision Identify Optimal Conditions analysis->decision

Figure 2: A systematic workflow for screening base and solvent conditions to optimize the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Screening Base and Solvent Conditions

This protocol uses a parallel reaction format to efficiently screen multiple conditions.

Materials:

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.2 - 1.5 equiv.)

  • Aryl Halide (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol% or a modern precatalyst like XPhos Pd G3, 1-2 mol%)[11]

  • Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv.)

  • Solvents for screening (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed deionized water

  • Reaction vials with stir bars and septa-fitted caps

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reagent Preparation: In an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (e.g., 0.1 mmol, 1.0 equiv.), 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (e.g., 0.12 mmol, 1.2 equiv.), and the chosen base (e.g., 0.2 mmol, 2.0 equiv.). Prepare one such vial for each condition to be tested.

  • Inert Atmosphere: Seal each vial with a septum cap. Purge the vials with an inert gas (Argon is preferred) for 10-15 minutes by inserting an inlet needle and an outlet needle.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst to each vial. Following this, add the chosen degassed organic solvent (e.g., 1.0 mL to achieve 0.1 M concentration) and degassed water (e.g., 0.25 mL for a 4:1 ratio) via syringe.

  • Reaction: Place the vials in a preheated heating block or oil bath (a typical starting temperature is 80-100 °C). Stir the reactions vigorously for a predetermined time (e.g., 4-12 hours).

  • Monitoring & Analysis: After the specified time, cool the vials to room temperature. Take a small aliquot from each reaction mixture, dilute with a suitable solvent (e.g., Ethyl Acetate or Acetonitrile), filter through a small plug of silica or a syringe filter, and analyze by LC-MS or GC-MS to determine the conversion to the desired product.

  • Workup (for promising reactions): Dilute the reaction mixture with an organic solvent like Ethyl Acetate (10 mL). Wash with water (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

Protocol 2: Recommended Starting Protocol for a Robust Coupling

This protocol represents a high-probability starting point for the successful coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a typical aryl bromide.

Reaction: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid + 4-Bromoanisole → 6-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1,4-benzoxazine

Materials & Reagents:

  • 4-Bromoanisole (187 mg, 1.0 mmol, 1.0 equiv.)

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (232 mg, 1.2 mmol, 1.2 equiv.)

  • Potassium Phosphate (K₃PO₄) (425 mg, 2.0 mmol, 2.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (23 mg, 0.02 mmol, 2 mol%)

  • 1,4-Dioxane (8 mL, degassed)

  • Water (2 mL, degassed)

Procedure:

  • To an oven-dried 25 mL round-bottom flask containing a magnetic stir bar, add 4-bromoanisole, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, and K₃PO₄.

  • Seal the flask with a rubber septum and cycle between vacuum and Argon backfill three times to establish an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the flask under a positive flow of Argon.

  • Using syringes, add the degassed 1,4-dioxane followed by the degassed water.

  • Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion

Optimizing the Suzuki-Miyaura coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a multifactorial challenge where the base and solvent are the primary levers for success. A mechanistic understanding of their roles allows for a rational, rather than random, approach to methods development. For this electron-rich heterocyclic substrate, moderately strong inorganic bases like K₃PO₄ or K₂CO₃ in a biphasic solvent system such as dioxane/water provide a robust and effective starting point. By employing systematic screening protocols, researchers can quickly identify optimal conditions, leading to higher yields, cleaner reaction profiles, and accelerated progress in their synthetic campaigns.

References

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Elias, E. K., Rehbein, S. M., & Neufeldt, S. R. (2021). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Sherwood, J., Clark, J. H., Fairlamb, I. J. S., & Slattery, J. M. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, RSC Publishing. [Link]

  • Llorens, L. (n.d.). Suzuki Coupling: Mechanism & Examples. NROChemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Denmark, S. E., & Regens, C. S. (2008). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. National Institutes of Health. [Link]

  • Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Green Chemistry, RSC Publishing. [Link]

  • S-Tech. (n.d.). Use of Base Metals in Suzuki Coupling. Wordpress. [Link]

  • Wang, Y., et al. (2020). Optimization of the reaction conditions for Suzuki-Miyaura coupling. ResearchGate. [Link]

  • Wolfe, J. P., & Buchwald, S. L. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2021). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides. [Link]

  • Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • Matos, K. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • D'hooghe, M., & Van Brabandt, W. (2019). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • Vedejs, E., & Chapman, R. W. (2003). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. National Institutes of Health. [Link]

Sources

Application

Application Notes & Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Authored by: a Senior Application Scientist Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery The biaryl motif represents a cornerstone in medicinal chemistry, forming the structural core of...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: a Senior Application Scientist

Introduction: The Convergence of Privileged Scaffolds in Modern Drug Discovery

The biaryl motif represents a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs, including Valsartan (Diovan) and Celecoxib (Celebrex).[1] These structures, composed of two directly connected aromatic rings, offer a unique combination of structural rigidity and conformational flexibility, enabling precise interactions with biological targets.[1][2] The synthesis of complex biaryl structures is therefore a critical endeavor in the development of novel therapeutics.[2][3]

Parallel to the importance of the biaryl core, the 1,4-benzoxazine moiety has emerged as a "privileged scaffold" in drug discovery.[4][5] Its derivatives are known to possess a vast spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[5][6][7][8][9] The fusion of these two high-value pharmacophores—the biaryl unit and the benzoxazine ring system—presents a compelling strategy for generating novel molecular entities with significant therapeutic potential.

This guide provides a detailed examination of the synthesis of such hybrid molecules through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will focus on the practical application of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid , a versatile building block that enables the direct installation of the valuable benzoxazine motif onto various aryl and heteroaryl halides.

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forging carbon-carbon bonds, particularly for biaryl synthesis.[2][10] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[11] The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.[10][12]

The three fundamental steps of the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) complex.[10][12] This is often the rate-determining step of the reaction.[10]

  • Transmetalation: The organic group from the boronic acid (or its boronate ester form) is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which converts the boronic acid into a more nucleophilic boronate species (-B(OR)₃⁻), facilitating the transfer.[10][12]

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar¹-Ar²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10][12][13]

Suzuki_Miyaura_Catalytic_Cycle cluster_activation Boronic Acid Activation cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Ar¹-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->OA_Complex Ar1X Ar¹-X (Aryl Halide) Ar1X->OA_Complex Oxidative Addition TM_Complex Ar¹-Pd(II)L₂-Ar² (Transmetalation Complex) OA_Complex->TM_Complex Transmetalation OA_Complex->TM_Complex Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Boronate [Ar²-B(OH)₃]⁻ (Activated Boronate) Ar2BOH2->Boronate Base Base (e.g., CO₃²⁻) Base->Boronate Boronate->OA_Complex Transfers Ar² TM_Complex->Pd0 Reductive Elimination TM_Complex->Pd0 Product Ar¹-Ar² (Biaryl Product) TM_Complex->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Biaryl Synthesis

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a variety of aryl or heteroaryl halides. Optimization may be required depending on the specific substrates used.

Materials and Reagents
  • Boronic Acid: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.1 - 1.5 equiv)

  • Aryl Halide: Aryl or heteroaryl bromide or iodide (1.0 equiv)

  • Palladium Catalyst: See table below for suggestions (1-5 mol%)

  • Ligand (if required): e.g., triphenylphosphine (PPh₃) or other phosphine ligands

  • Base: See table below for suggestions (2.0 - 3.0 equiv)

  • Solvent: Anhydrous 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) or other suitable solvent system.[14]

  • Inert Gas: Argon or Nitrogen

  • Standard laboratory glassware: Schlenk flask or pressure vessel, condenser, magnetic stir bar.

  • Reagents for workup and purification: Ethyl acetate, brine, saturated sodium bicarbonate solution, anhydrous magnesium sulfate (MgSO₄), silica gel.

Suggested Starting Conditions

The choice of catalyst, base, and solvent is critical for a successful reaction. The following table provides empirically validated starting points for different classes of aryl halides.

Aryl Halide (Ar-X)Recommended Catalyst (mol%)Recommended Base (equiv)Solvent System (v/v)Temp (°C)Notes
Electron-Rich Aryl Bromide Pd(dppf)Cl₂ (2%)K₃PO₄ (2.5)Dioxane / H₂O (5:1)100Electron-rich halides can be sluggish in oxidative addition; a stronger base and a robust catalyst are beneficial.
Electron-Deficient Aryl Bromide Pd(PPh₃)₄ (3%)K₂CO₃ (2.0)Toluene / H₂O (4:1)90-100These substrates are generally more reactive and couple well under standard conditions.[15]
Aryl Iodide Pd(OAc)₂ (2%) + PPh₃ (4%)Na₂CO₃ (2.0)DMF / H₂O (10:1)80-90Aryl iodides are highly reactive; milder conditions can often be used to prevent side reactions.
Heteroaryl Bromide (e.g., 2-bromopyridine) Pd₂(dba)₃ (1.5%) + XPhos (3%)Cs₂CO₃ (3.0)Dioxane / H₂O (5:1)110Heteroaryl substrates can be challenging due to catalyst inhibition or protodeboronation; specialized ligands and stronger bases are often required.[16]
Step-by-Step Procedure

Experimental_Workflow start Start: Assemble Glassware reagents 1. Charge Reagents (Aryl Halide, Boronic Acid, Base) start->reagents degas_solvent 2. Add Solvents & Degas (e.g., Argon sparging for 15-20 min) reagents->degas_solvent catalyst 3. Add Pd Catalyst (Under inert atmosphere) degas_solvent->catalyst reaction 4. Heat to Reaction Temp (Monitor by TLC/LC-MS) catalyst->reaction cool 5. Cool to Room Temperature reaction->cool workup 6. Aqueous Workup (Dilute, Extract, Wash, Dry) cool->workup purify 7. Purify Product (Silica Gel Chromatography) workup->purify analyze 8. Characterize Product (NMR, MS) purify->analyze end End: Pure Biaryl Product analyze->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

  • Reaction Setup: To a flame-dried Schlenk flask or pressure vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.2 equiv), and the chosen base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is a critical step to prevent oxygen from degrading the palladium catalyst, which can lead to catalyst deactivation and the formation of homocoupling side products.[17]

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and water via syringe.

  • Degassing: Sparge the resulting suspension with a stream of Argon for 15-20 minutes to ensure the removal of all dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%). The mixture may change color upon catalyst addition.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material (typically the aryl halide) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure biaryl product.

Troubleshooting and Optimization

Even robust reactions can encounter issues. Below are common problems and evidence-based solutions.

ObservationPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive Catalyst (Oxidized) 2. Insufficient Base Strength 3. Low Reaction Temperature1. Ensure rigorous degassing; use a fresh bottle of catalyst or a pre-catalyst. 2. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or K₃PO₄).[18] 3. Increase the reaction temperature in 10 °C increments.
Protodeboronation of Boronic Acid 1. Reaction conditions too harsh (high temp/long time) 2. Presence of excess water or protic sources.[16][19]1. Lower the reaction temperature or shorten the reaction time. 2. Use a less aqueous solvent system or consider anhydrous conditions with a fluoride source (e.g., KF) as the base.
Significant Homocoupling of Boronic Acid 1. Presence of Oxygen 2. Use of a Pd(II) precatalyst without complete reduction to Pd(0).[17]1. Improve degassing technique. 2. Add a small amount of a reducing agent or ensure the reaction conditions facilitate reduction (e.g., presence of phosphine ligands).
Poor Product Solubility The biaryl product may be poorly soluble in the purification solvent.Modify the eluent system for column chromatography; consider a different solvent for extraction or trituration.

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and versatile platform for the synthesis of biaryl compounds incorporating the medicinally relevant 4-Methyl-2,3-dihydro-1,4-benzoxazine scaffold. By carefully selecting the catalyst, base, and solvent system, and by adhering to rigorous anaerobic techniques, researchers can efficiently construct a diverse library of novel molecules. The protocols and troubleshooting guide presented here serve as a comprehensive resource for scientists and drug development professionals aiming to leverage this valuable synthetic transformation in their research endeavors.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics - ACS Publications. [Link]

  • Biaryl Synthesis Definition - Organic Chemistry Key Term - Fiveable. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. [Link]

  • Enzyme enabled synthesis of medicinally relevant biaryl molecules - ACS Fall 2025. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025, March 29). [Link]

  • Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields - PMC - NIH. [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). [Link]

  • Case Study: Knowledge Based Problem Solving - Catalysis Consulting. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

  • Characteristic 1,4‐benzoxazepine compounds with anticancer activity. - ResearchGate. [Link]

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid - Pharmaffiliates. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry | Request PDF - ResearchGate. [Link]

  • 1,4 Benzoxazine Derivatives: Synthesis, In-Silico Studies And Antimicrobial Evaluation. [Link]

  • Benzoxazine: A Privileged Scaffold in Medicinal Chemistry - PubMed. [Link]

  • Organic Syntheses Procedure. [Link]

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid - LookChem. [Link]

  • Some of biologically active 1,4-benzoxazine derivatives - ResearchGate. [Link]

  • Design, synthesis, and preliminary biological evaluation of 2,3-dihydro-3-hydroxymethyl-1,4-benzoxazine derivatives - PubMed. [Link]

  • (PDF) Synthesis of some new benzoxazine derivatives of biological interest - ResearchGate. [Link]

  • SYNTHESIS OF SOME NEW BENZOXAZINE DERIVATIVES OF BIOLOGICAL INTEREST - ResearchGate. (2015, May 24). [Link]

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Method

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Derivatives

Introduction: The Strategic Value of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Derivatives in Modern Drug Discovery The 4-methyl-2,3-dihydro-1,4-benzoxazine scaffold is a privileged structure in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Derivatives in Modern Drug Discovery

The 4-methyl-2,3-dihydro-1,4-benzoxazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective properties.[1][2] The introduction of a boronic acid moiety at the 6-position of this scaffold dramatically enhances its synthetic utility, transforming it into a versatile building block for drug development. Boronic acids are key participants in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4][5][6][7] This unique combination of a biologically relevant core and a synthetically versatile functional group makes 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and its derivatives highly sought-after intermediates for researchers, scientists, and drug development professionals.

This comprehensive guide provides a detailed, field-proven methodology for the large-scale synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, addressing the common challenges associated with each synthetic step and offering robust protocols for purification and characterization.

Strategic Synthesis Overview

The large-scale synthesis of the target compound is strategically designed as a three-step process to ensure high yield, purity, and scalability. The chosen pathway prioritizes commercially available starting materials, robust and well-characterized reactions, and purification methods amenable to industrial production.

Synthesis_Overview A Step 1: Synthesis of 2,3-dihydro-1,4-benzoxazine B Step 2: N-Methylation A->B Formation of the benzoxazine core C Step 3: Iridium-Catalyzed C-H Borylation B->C Introduction of the N-methyl group D Final Product: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid C->D Regioselective installation of the boronic acid

Caption: Overall synthetic strategy for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid.

Part 1: Synthesis of the 2,3-dihydro-1,4-benzoxazine Core

The foundational 2,3-dihydro-1,4-benzoxazine ring system can be efficiently constructed on a large scale from readily available 2-aminophenol and 1,2-dibromoethane. This method is favored for its operational simplicity and high yields.

Experimental Protocol: Large-Scale Synthesis of 2,3-dihydro-1,4-benzoxazine

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2-Aminophenol109.135.045.8
1,2-Dibromoethane187.869.450.0
Potassium Carbonate (anhydrous)138.2113.9100.6
N,N-Dimethylformamide (DMF)73.0925 L-
Toluene92.1450 L-
Deionized Water18.02100 L-

Procedure:

  • Reaction Setup: To a 100 L glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 2-aminophenol (5.0 kg, 45.8 mol) and N,N-dimethylformamide (25 L). Stir the mixture at room temperature until the 2-aminophenol is fully dissolved.

  • Addition of Base: Add anhydrous potassium carbonate (13.9 kg, 100.6 mol) to the solution in portions over 30 minutes. The suspension will become thick.

  • Addition of Alkylating Agent: Slowly add 1,2-dibromoethane (9.4 kg, 50.0 mol) to the stirred suspension over 1 hour. An exotherm may be observed; maintain the internal temperature below 40 °C using a cooling bath if necessary.

  • Reaction: Heat the reaction mixture to 90-95 °C and maintain for 12-16 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add toluene (50 L) and deionized water (50 L). Stir vigorously for 30 minutes.

    • Separate the organic layer. Wash the organic layer with deionized water (2 x 25 L).

    • Concentrate the organic layer under reduced pressure to obtain the crude product as an oil or a low-melting solid.

  • Purification: The crude product can often be used directly in the next step. If higher purity is required, vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

Part 2: N-Methylation of 2,3-dihydro-1,4-benzoxazine

The introduction of the methyl group at the nitrogen atom is a critical step. Dimethyl sulfate is a cost-effective and highly reactive methylating agent suitable for large-scale production.[8][9][10][11] Due to its toxicity, appropriate safety precautions must be strictly followed.

Experimental Protocol: Large-Scale N-Methylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
2,3-dihydro-1,4-benzoxazine135.166.044.4
Dimethyl Sulfate126.136.249.2
Sodium Bicarbonate84.017.589.3
Acetone58.0830 L-
Ethyl Acetate88.1120 L-
Hexane86.1840 L-

Procedure:

  • Reaction Setup: In a 100 L reactor, dissolve 2,3-dihydro-1,4-benzoxazine (6.0 kg, 44.4 mol) in acetone (30 L).

  • Addition of Base: Add sodium bicarbonate (7.5 kg, 89.3 mol) to the solution.

  • Addition of Methylating Agent: Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses). Slowly add dimethyl sulfate (6.2 kg, 49.2 mol) to the suspension over 1 hour, maintaining the temperature below 30 °C.

  • Reaction: Heat the mixture to reflux (around 56 °C) and maintain for 8-12 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in ethyl acetate (20 L) and wash with water (2 x 10 L) and brine (10 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-Methyl-2,3-dihydro-1,4-benzoxazine.

Part 3: Iridium-Catalyzed C-H Borylation

The regioselective installation of the boronic acid group at the 6-position is achieved through a directed C-H borylation reaction. Iridium catalysis is particularly effective for this transformation, with the nitrogen atom of the benzoxazine ring directing the borylation to the ortho position.[12][13][14][15][16][17]

Borylation_Mechanism cluster_0 Catalytic Cycle A [Ir(I)] catalyst B Oxidative Addition of C-H bond A->B C [Ir(III)] intermediate B->C D Reductive Elimination C->D D->A E Borylated Product D->E Substrate 4-Methyl-2,3-dihydro-1,4-benzoxazine Substrate->B B2pin2 Bis(pinacolato)diboron B2pin2->C

Caption: Simplified catalytic cycle for iridium-catalyzed C-H borylation.

Experimental Protocol: Large-Scale Iridium-Catalyzed Borylation

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)Moles (mol)
4-Methyl-2,3-dihydro-1,4-benzoxazine149.196.040.2
Bis(pinacolato)diboron (B₂pin₂)253.9412.248.1
[Ir(OMe)(COD)]₂662.780.2660.40
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)268.390.2370.88
Methyl tert-butyl ether (MTBE)88.1560 L-
n-Heptane100.2160 L-

Procedure:

  • Inert Atmosphere: The reaction must be performed under an inert atmosphere (nitrogen or argon) to prevent the oxidation of the catalyst and reagents.

  • Catalyst Preparation: In a separate vessel, under inert atmosphere, dissolve [Ir(OMe)(COD)]₂ (0.266 kg, 0.40 mol) and 4,4'-di-tert-butyl-2,2'-bipyridine (0.237 kg, 0.88 mol) in MTBE (10 L). Stir for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: To a 200 L reactor under inert atmosphere, add 4-Methyl-2,3-dihydro-1,4-benzoxazine (6.0 kg, 40.2 mol) and bis(pinacolato)diboron (12.2 kg, 48.1 mol). Add MTBE (50 L).

  • Catalyst Addition: Transfer the prepared catalyst solution to the main reactor via cannula.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 24-48 hours. Monitor the reaction for the formation of the boronate ester intermediate by GC-MS.

  • Hydrolysis to Boronic Acid:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully add a 2 M aqueous HCl solution (30 L) to the reaction mixture.

    • Stir vigorously for 4-6 hours at room temperature to hydrolyze the pinacol boronate ester to the boronic acid.

  • Initial Product Isolation:

    • Separate the aqueous layer.

    • Extract the aqueous layer with MTBE (2 x 20 L) to remove organic-soluble impurities.

    • The product, being amphoteric, will be predominantly in the acidic aqueous layer.

Part 4: Purification of the Amphoteric Final Product

The purification of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is challenging due to its amphoteric nature, possessing both a basic nitrogen atom and an acidic boronic acid group. A multi-step purification strategy involving pH adjustment, extraction, and crystallization or ion-exchange chromatography is necessary.[13][18]

Protocol 4A: Purification by pH-Controlled Crystallization

This method leverages the zwitterionic nature of the product, which often exhibits minimum solubility at its isoelectric point (pI).

  • pH Adjustment: Slowly add a 6 M aqueous sodium hydroxide solution to the acidic aqueous layer from the previous step to adjust the pH to the isoelectric point of the product (typically in the range of pH 6-8, to be determined empirically on a small scale).

  • Crystallization: The product should precipitate out of the solution. Cool the mixture to 0-5 °C and stir for 2-4 hours to maximize precipitation.

  • Isolation: Collect the solid product by filtration. Wash the filter cake with cold deionized water and then with a cold, water-miscible organic solvent (e.g., acetone) to aid drying.

  • Drying: Dry the product under vacuum at 40-50 °C.

Protocol 4B: Purification by Ion-Exchange Chromatography

For higher purity, ion-exchange chromatography is a powerful technique for separating amphoteric molecules.[13]

  • Resin Selection: A strong cation exchange resin is suitable. The resin should be in the H+ form.

  • Loading: Adjust the pH of the aqueous solution containing the product to be 1-2 pH units below the pKa of the amine group to ensure it is protonated and positively charged. Load this solution onto the equilibrated cation exchange column.

  • Washing: Wash the column with deionized water to remove neutral and anionic impurities.

  • Elution: Elute the product from the column using a pH gradient or a step-wise increase in pH with a basic solution (e.g., dilute ammonium hydroxide). The product will elute as its charge is neutralized.

  • Product Isolation: Collect the fractions containing the pure product (monitored by HPLC). Concentrate the fractions under reduced pressure and then proceed with crystallization as described in Protocol 4A.

Analytical Characterization

The identity and purity of the final product and intermediates should be confirmed by a suite of analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine the molecular weight and assess purity.

  • HPLC: To quantify purity.

  • FT-IR: To identify key functional groups.

Safety Considerations

  • Dimethyl Sulfate: Highly toxic and a suspected carcinogen. All handling must be performed in a certified chemical fume hood with appropriate PPE.

  • 1,2-Dibromoethane: A suspected carcinogen. Handle with appropriate engineering controls and PPE.

  • Iridium Catalysts: While not acutely toxic, they are expensive and should be handled with care to avoid loss.

  • Large-Scale Reactions: All large-scale reactions should be conducted in appropriate reactors with proper temperature control and emergency preparedness.

Conclusion

The protocols outlined in this application note provide a robust and scalable pathway for the synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. By understanding the causality behind each experimental choice, from the selection of the synthetic route to the nuanced purification strategy for the amphoteric final product, researchers and drug development professionals can confidently produce this valuable building block in high purity and on a large scale. This will undoubtedly accelerate the discovery and development of novel therapeutics based on the privileged benzoxazine scaffold.

References

  • High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization. ACS Catalysis. [Link]

  • Use of Ion Exchange Chromatography for downstream processing in the pharmaceutical industry. YouTube. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Pharmaceutical Technology. [Link]

  • Iridium‐catalyzed ortho‐directed C−H borylation. ResearchGate. [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. ResearchGate. [Link]

  • Synthesis of Highly Thermally Stable Daidzein-Based Main-Chain-Type Benzoxazine Resins. National Institutes of Health. [Link]

  • The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. [Link]

  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health. [Link]

  • Method For Inhibiting the Crystallization of Boric Acid.
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. PubMed. [Link]

  • Purification & Separation | Chromatography | HPLC | CDMO. PharmaCompass.com. [Link]

  • Directed Ortho Borylation of Functionalized Arenes Catalyzed by a Silica-Supported Compact Phosphine−Iridium System. Journal of the American Chemical Society. [Link]

  • Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Filtration and treatment of pharmaceutical liquids. Carbotecnia. [Link]

  • Iridium/N-heterocyclic carbene-catalyzed C–H borylation of arenes by diisopropylaminoborane. National Institutes of Health. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. MDPI. [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. Journal of Chemical and Pharmaceutical Research. [Link]

  • Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. ResearchGate. [Link]

  • Various Synthetic Methods of Benzoxazine Monomers. ResearchGate. [Link]

  • Iridium-Catalyzed Borylation. DumeleLAB. [Link]

  • Derivatives of 4-methyl-1,2,3-benzoxathiazine 2,2-dioxide as selective inhibitors of human carbonic anhydrases IX and XII over the cytosolic isoforms I and II. National Institutes of Health. [Link]

  • Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]

  • Method for crystallization of amino acids.
  • A General Method for N-Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool. [Link]

  • Pharmacological Profile of Benzoxazines: A Short Review. Journal of Chemical and Pharmaceutical Research. [Link]

  • Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. National Institutes of Health. [Link]

  • N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. ResearchGate. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

  • Dimethyl sulfate as methylation agent in highly regioselective synthesis of methyl salicylate using sodium bicarbonate as a base in solvent-free medium. Organic and Urban Chemistry Institute. [Link]

  • Synthesis and in vitro evaluation of new 8-amino-1,4-benzoxazine derivatives as neuroprotective antioxidants. PubMed. [Link]

  • Discovery of 4-phenyl-2H-benzo[b][12][14]oxazin-3(4H)-one derivatives as potent and orally active PI3K/mTOR dual inhibitors. PubMed. [Link]

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Application

Strategic Protection of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid: An Application Guide

Introduction In the landscape of modern drug discovery and development, the precise manipulation of complex molecular architectures is paramount. Bifunctional molecules, such as 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-bor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the precise manipulation of complex molecular architectures is paramount. Bifunctional molecules, such as 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, present unique synthetic challenges due to the presence of multiple reactive centers. This guide provides a detailed exploration of orthogonal protecting group strategies tailored for this specific scaffold, enabling researchers to selectively address either the secondary amine or the boronic acid moiety. The protocols and strategies outlined herein are designed to offer a robust framework for the synthesis of advanced intermediates, ensuring high yields and chemoselectivity.

The core of our approach lies in the principle of orthogonal protection , a strategy that employs protecting groups that can be removed under distinct, non-interfering conditions[1]. This allows for the sequential or independent unmasking of the secondary amine and the boronic acid, paving the way for diverse and controlled downstream functionalization.

Molecular Architecture and Reactive Sites

The subject of our study, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, possesses two key functional groups that dictate its reactivity: a secondary amine within the dihydrobenzoxazine ring and an aryl boronic acid at the 6-position. Understanding the distinct chemical nature of these groups is fundamental to designing an effective protection strategy.

Figure 1. Structure of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid highlighting the secondary amine (blue) and boronic acid (red) reactive sites.

Orthogonal Protection Strategy: A Two-Pronged Approach

The recommended orthogonal strategy involves the protection of the secondary amine as a tert-butyloxycarbonyl (Boc) carbamate and the boronic acid as a pinacol boronate ester. This combination is advantageous because the Boc group is labile under acidic conditions, while the pinacol ester is generally stable to acid but can be cleaved under specific hydrolytic or transesterification conditions[2][3].

Orthogonal_Strategy Start 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Step1 Boc Protection (Secondary Amine) Start->Step1 Step2 Pinacol Protection (Boronic Acid) Step1->Step2 Protected Fully Protected Intermediate Step2->Protected Deprotect_Amine Selective Amine Deprotection (TFA) Protected->Deprotect_Amine Deprotect_Boronic Selective Boronic Acid Deprotection (Hydrolysis/Transesterification) Protected->Deprotect_Boronic Amine_Reactive Amine-Reactive Intermediate Deprotect_Amine->Amine_Reactive Boronic_Reactive Boronic Acid-Reactive Intermediate Deprotect_Boronic->Boronic_Reactive

Figure 2. Workflow for the orthogonal protection and selective deprotection of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid.

Protocols and Methodologies

Part 1: Protection of the Secondary Amine (Boc Protection)

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting the secondary amine due to its stability under a wide range of reaction conditions and its clean removal under acidic conditions[4][5].

Protocol 1: N-Boc Protection

  • Dissolution: Dissolve 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.0 eq) in a suitable solvent such as a mixture of water and acetone (e.g., 19:1 v/v) or tetrahydrofuran (THF).

  • Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq). If starting with the free amine, a base such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N) (1.5 eq) can be added to facilitate the reaction[4]. For catalyst-free conditions in an aqueous medium, the reaction can proceed without an added base[6].

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, if an aqueous system was used, extract the product with an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the N-Boc protected intermediate.

Causality of Experimental Choices:

  • Solvent: A mixed aqueous-organic system or an aprotic solvent like THF is chosen to ensure the solubility of both the starting material and the Boc anhydride.

  • Stoichiometry: A slight excess of Boc₂O is used to drive the reaction to completion.

  • Temperature: The reaction is typically performed at room temperature to avoid potential side reactions and decomposition of the Boc anhydride.

Part 2: Protection of the Boronic Acid (Pinacol Esterification)

Boronic acids are often protected as pinacol esters to enhance their stability, particularly towards purification by silica gel chromatography, and to prevent the formation of boroxine anhydrides[7].

Protocol 2: Pinacol Boronate Ester Formation

  • Setup: To a round-bottom flask, add the N-Boc-4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.0 eq), pinacol (1.0 - 1.2 eq), and a drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent: Add a suitable anhydrous solvent, such as diethyl ether or THF[8].

  • Reaction: Stir the suspension at room temperature for 12-24 hours under an inert atmosphere (e.g., argon or nitrogen). Monitor the reaction by TLC or LC-MS.

  • Work-up: After the reaction is complete, filter off the drying agent. The filtrate is then concentrated under reduced pressure. The crude product can be dissolved in a non-polar solvent like pentane or hexane and washed with water to remove any remaining pinacol[8]. The organic layer is then dried and concentrated.

  • Purification: The resulting fully protected intermediate can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Anhydrous Conditions: The esterification is a condensation reaction, and the presence of water can inhibit the reaction or lead to hydrolysis of the product. The use of a drying agent is crucial.

  • Inert Atmosphere: While pinacol boronate esters are relatively stable, performing the reaction under an inert atmosphere minimizes the risk of oxidation.

  • Purification: The pinacol ester is significantly less polar than the free boronic acid, which facilitates its purification via standard silica gel chromatography.

Selective Deprotection Strategies

The utility of this orthogonal protection scheme lies in the ability to selectively deprotect one functional group while the other remains intact.

Selective Deprotection of the N-Boc Group

The Boc group can be efficiently removed using strong acids, most commonly trifluoroacetic acid (TFA)[5][9]. The pinacol boronate ester is generally stable under these conditions, especially in anhydrous media and for short reaction times.

Protocol 3: Selective N-Boc Deprotection

  • Dissolution: Dissolve the fully protected intermediate (1.0 eq) in an anhydrous solvent, typically dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The organic layer is then washed with brine, dried, and concentrated.

  • Purification: The crude product, the pinacol ester of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, can be purified as needed.

Trustworthiness of the Protocol: The mechanism of Boc deprotection involves the formation of a stable tert-butyl cation, which minimizes side reactions on the aromatic ring or the boronate ester, provided that scavengers are used if sensitive functional groups are present[10]. The stability of the pinacol boronate ester to TFA is a key element of this orthogonal strategy.

Selective Deprotection of the Pinacol Boronate Ester

The pinacol boronate ester can be deprotected to regenerate the free boronic acid. While direct hydrolysis with strong acid or base is possible, a milder two-step method involving transesterification is often preferred to avoid harsh conditions that might affect other parts of the molecule[11].

Protocol 4: Selective Pinacol Boronate Ester Deprotection

  • Transesterification: Dissolve the fully protected intermediate (1.0 eq) in a solvent such as diethyl ether. Add diethanolamine (1.1 eq) to the solution. A white precipitate of the diethanolamine-boronate adduct should form within 30 minutes[11].

  • Isolation of Adduct: Filter the precipitate, wash with ether, and dry.

  • Hydrolysis: Treat the isolated adduct with an aqueous acid, such as 0.1 M HCl, and stir for 20-30 minutes.

  • Work-up: Extract the product with an organic solvent, wash with brine, dry, and concentrate to yield the N-Boc protected boronic acid.

Causality of Experimental Choices:

  • Transesterification: This method avoids the use of strong acids or bases and high temperatures, preserving the acid-labile Boc group. The precipitation of the diethanolamine adduct drives the equilibrium towards the product.

  • Mild Hydrolysis: The subsequent hydrolysis of the diethanolamine adduct is rapid and occurs under mild acidic conditions.

Summary of Protecting Group Strategies

Protecting GroupFunctional GroupProtection ConditionsDeprotection ConditionsOrthogonality
Boc Secondary AmineBoc₂O, base (optional), RTTFA in DCM, RTYes, stable to pinacol deprotection
Pinacol Boronic AcidPinacol, anhydrous solvent, RT1. Diethanolamine 2. Aq. HClYes, stable to Boc deprotection

Conclusion

The successful application of an orthogonal protecting group strategy is a cornerstone of modern organic synthesis. The combination of Boc for the secondary amine and a pinacol ester for the boronic acid in 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid provides a reliable and versatile platform for the development of complex derivatives. The detailed protocols and the rationale behind the experimental choices presented in this guide are intended to empower researchers to confidently navigate the synthetic challenges associated with this important molecular scaffold.

References

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. (n.d.). National Institutes of Health. [Link]

  • CN110698506A - Synthesis method of pyrazole-4-boronic acid pinacol ester. (n.d.).
  • Synthesis of boronic acid pinacol ester and diboronic acid bis(pinacol)... (n.d.). ResearchGate. [Link]

  • Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. (n.d.). eScholarship.org. [Link]

  • Synthesis of enantiopure 3,4-dihydro-2H-1,4-benzoxazine analogues for potential biological applications. (n.d.). ResearchGate. [Link]

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters. (n.d.). National Institutes of Health. [Link]

  • Efficient solventless technique for Boc-protection of hydrazines and amines. (n.d.). Semantic Scholar. [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Reagents and conditions. (a) 4-Aminophenylboronic acid pinacol ester or... (n.d.). ResearchGate. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond? (2021). ResearchGate. [Link]

  • boronic esters. (n.d.). Organic Syntheses Procedure. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Benzylboronic acid or boronate synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. (n.d.). Master Organic Chemistry. [Link]

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Method

Application Note & Protocol: One-Pot Sequential Chan-Lam/Suzuki-Miyaura Coupling Utilizing 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid for the Synthesis of Novel Biaryl Amines

Abstract This application note presents a detailed protocol for a one-pot, two-step sequential cross-coupling reaction utilizing 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. The proposed methodology leverages the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for a one-pot, two-step sequential cross-coupling reaction utilizing 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. The proposed methodology leverages the versatility of boronic acids in a sequential Chan-Lam C-N coupling followed by a Suzuki-Miyaura C-C coupling. This approach enables the efficient construction of complex biaryl amine scaffolds, which are privileged structures in medicinal chemistry and materials science. By explaining the rationale behind each step, this guide provides researchers with a robust framework for synthesizing novel derivatives based on the benzoxazine core.

Introduction: The Strategic Advantage of One-Pot Sequential Reactions

One-pot synthesis represents a highly efficient strategy in modern organic chemistry, minimizing waste, saving time, and reducing operational costs by avoiding the isolation of intermediates.[1] The benzoxazine moiety is a key component in a variety of biologically active compounds, including antibacterial and anticancer agents.[2][3] 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS No: 1015242-58-6) is a versatile building block, poised for derivatization through its boronic acid functionality.[4][5]

Boronic acids are renowned for their participation in a wide array of cross-coupling reactions, most notably the palladium-catalyzed Suzuki-Miyaura coupling for C-C bond formation and the copper-catalyzed Chan-Lam coupling for C-heteroatom bond formation.[6][7] This dual reactivity opens the door for sequential, one-pot transformations. This application note details a proposed one-pot protocol that first employs the boronic acid in a Chan-Lam N-arylation, followed by an in-situ Suzuki-Miyaura coupling to construct a biaryl system. This sequence allows for the rapid generation of molecular complexity from a single, strategic starting material.

Reaction Principle and Mechanism

The proposed one-pot reaction proceeds in two distinct, sequential catalytic cycles.

Step 1: Chan-Lam N-Arylation

The first step is a copper-catalyzed Chan-Lam coupling between 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and a suitable amine.[6][8] This reaction forms a C-N bond, attaching the amine to the 6-position of the benzoxazine ring. The reaction is typically performed in the presence of a copper (II) salt, a base, and often a ligand, and can be conducted in the presence of air.[6][8][9] The boronic acid is consumed in this step to form the corresponding N-arylated benzoxazine.

Step 2: Suzuki-Miyaura C-C Coupling

Crucially, the initial benzoxazine boronic acid is proposed to be used in excess. The remaining boronic acid can then participate in a subsequent palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an added aryl halide.[10] This step forges a new C-C bond, creating a biaryl structure. The success of this one-pot sequence hinges on the compatibility of the two catalytic systems and the sequential introduction of the necessary reagents.

Proposed Reaction Scheme:

G cluster_0 One-Pot Sequential Coupling reagent1 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid intermediate N-Aryl Benzoxazine Intermediate reagent1->intermediate Step 1: Chan-Lam Coupling Cu(OAc)2, Base, O2 reagent2 Amine (R1-NH2) reagent2->intermediate reagent3 Aryl Halide (Ar-X) product Final Biaryl Amine Product reagent3->product intermediate->product Step 2: Suzuki-Miyaura Coupling Pd Catalyst, Base, Ar-X

Caption: Proposed one-pot sequential Chan-Lam/Suzuki-Miyaura coupling workflow.

Detailed Experimental Protocol

Disclaimer: This is a proposed protocol based on established methodologies. Researchers should perform initial small-scale trials to optimize conditions for their specific substrates. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentCAS NumberSupplierPurityNotes
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid1015242-58-6e.g., Sigma-Aldrich>95%Key starting material
Amine (e.g., Morpholine)110-91-8Commercial>98%Example nucleophile for Chan-Lam
Aryl Halide (e.g., 4-Bromotoluene)106-38-7Commercial>98%Example electrophile for Suzuki
Copper(II) Acetate (Cu(OAc)₂)142-71-2Commercial>98%Catalyst for Chan-Lam
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-3Commercial>98%Catalyst for Suzuki-Miyaura
Potassium Carbonate (K₂CO₃)584-08-7Commercial>99%Base
1,4-Dioxane123-91-1CommercialAnhydrousSolvent
Pyridine110-86-1Commercial>99%Ligand/Base for Chan-Lam (optional)
Step-by-Step Protocol

Step 1: Chan-Lam N-Arylation

  • To a dry Schlenk tube equipped with a magnetic stir bar, add 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.2 equiv.), Copper(II) Acetate (0.1 equiv.), and molecular sieves (4 Å, ~100 mg).

  • Seal the tube with a septum and purge with argon for 10 minutes.

  • Add the amine (e.g., morpholine, 1.0 equiv.) via syringe.

  • Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration with respect to the amine) and pyridine (2.0 equiv.).

  • Stir the reaction mixture at room temperature, open to the air (via a needle in the septum), for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the formation of the N-arylated intermediate and consumption of the amine.

Step 2: Suzuki-Miyaura C-C Coupling (in the same pot)

  • Once the Chan-Lam step is complete, add the aryl halide (e.g., 4-bromotoluene, 1.0 equiv. relative to the excess boronic acid), Potassium Carbonate (2.0 equiv.), and water (10% v/v of dioxane).

  • Purge the reaction mixture with argon for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) under a positive pressure of argon.

  • Seal the Schlenk tube and heat the reaction mixture to 80-100 °C for 6-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the intermediate.

Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the final biaryl amine product.

Expected Results and Characterization

The successful execution of this one-pot protocol should yield the desired biaryl amine product. The yield will be dependent on the specific substrates used but can be expected to be in the moderate to good range based on analogous transformations.

Characterization of the final product should include:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of both the newly formed C-N and C-C bonds.

  • Mass Spectrometry (e.g., HRMS): To confirm the molecular weight and elemental composition.

  • FT-IR Spectroscopy: To identify key functional groups.

Causality and Experimental Design Choices

  • Excess Boronic Acid: The use of a slight excess of the benzoxazine boronic acid is critical. It ensures that after the initial Chan-Lam coupling, sufficient boronic acid remains to drive the subsequent Suzuki-Miyaura reaction to completion.

  • Sequential Catalyst Addition: The copper and palladium catalysts are generally compatible, but for optimal results, the palladium catalyst is added after the Chan-Lam step is complete. This prevents potential cross-reactivity or catalyst deactivation.

  • Solvent and Base: 1,4-Dioxane is a versatile solvent that is suitable for both Chan-Lam and Suzuki-Miyaura couplings. The choice of base may need to be optimized; a milder base like pyridine is often used in Chan-Lam reactions, while a stronger inorganic base like K₂CO₃ is typical for Suzuki-Miyaura couplings.[11]

  • Atmosphere Control: The Chan-Lam coupling is often tolerant of or even promoted by air (oxygen), while the Suzuki-Miyaura coupling requires an inert atmosphere to protect the Pd(0) catalyst from oxidation.[8][10] The protocol accounts for this by performing the first step open to air and then purging with argon before the addition of the palladium catalyst.

Workflow Visualization:

G start Start: Dry Schlenk Tube add_reagents Add Benzoxazine Boronic Acid, Cu(OAc)2, Mol. Sieves start->add_reagents purge1 Purge with Argon add_reagents->purge1 add_amine_solvent Add Amine, Dioxane, Pyridine purge1->add_amine_solvent chan_lam Stir at RT (Open to Air) 12-24h (Chan-Lam Coupling) add_amine_solvent->chan_lam monitor1 Monitor by TLC/LC-MS chan_lam->monitor1 add_suzuki_reagents Add Aryl Halide, K2CO3, Water monitor1->add_suzuki_reagents purge2 Purge with Argon add_suzuki_reagents->purge2 add_pd_catalyst Add Pd(PPh3)4 purge2->add_pd_catalyst suzuki Heat at 80-100°C 6-12h (Suzuki-Miyaura Coupling) add_pd_catalyst->suzuki monitor2 Monitor by TLC/LC-MS suzuki->monitor2 workup Work-up and Purification monitor2->workup product Final Product Characterization workup->product

Caption: Step-by-step experimental workflow for the one-pot synthesis.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for a one-pot sequential Chan-Lam and Suzuki-Miyaura cross-coupling reaction using 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. This methodology offers an efficient pathway to novel and complex biaryl amine structures. The principles and protocols outlined herein should serve as a valuable starting point for researchers in drug discovery and materials science to explore the synthetic potential of this versatile benzoxazine building block.

References

  • Pharmaffiliates. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • Wikipedia. Chan–Lam coupling. [Link]

  • LookChem. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • Organic Chemistry Portal. Chan-Lam Coupling. [Link]

  • ResearchGate. Boronic acids scope Reaction conditions. [Link]

  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Preprints.org (2022). [Link]

  • Anderson, K. W., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. J. Am. Chem. Soc. 128.33 (2006): 10694-10695. [Link]

  • Organic Chemistry with Lluís Llorens Palomo. Chan-Lam Coupling. [Link]

  • Qiao, J.X., et al. Recent Advances in Chan-Lam Coupling Reaction: Copper-Promoted C-Heteroatom Bond Cross-Coupling Reactions with Boronic Acids and Derivatives. Synthesis 2011.20 (2011): 3145-3154. [Link]

  • Ishida, H., et al. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. Polymers 12.3 (2020): 649. [Link]

  • RSC Publishing. Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Adv. 3 (2013): 12916-12926. [Link]

  • Lavandera, I., et al. Chemoenzymatic asymmetric synthesis of 1,4-benzoxazine derivatives: application in the synthesis of a levofloxacin precursor. J. Org. Chem. 80.8 (2015): 3969-77. [Link]

  • Kurpiewska, K., et al. Isocyanide-Based Multicomponent Reactions of Free Phenylboronic Acids. Molecules 23.11 (2018): 2815. [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules 25.18 (2020): 4323. [Link]

  • Organic Syntheses. Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Org. Synth. 87 (2010): 289. [Link]

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube, 29 Mar. 2025. [Link]

  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Eng. Proc. 56.1 (2023): 135. [Link]

  • Wiley. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • Gulyuz, S., et al. Exploiting the reversible covalent bonding of boronic acids for self-healing/recycling of main-chain polybenzoxazines. Polym. Chem. 13 (2022): 3631-3638. [Link]

  • National Institutes of Health. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules 27.19 (2022): 6681. [Link]

  • ACS Publications. Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks. Macromolecules 52.19 (2019): 7244–7254. [Link]

  • ResearchGate. Chemoenzymatic Asymmetric Synthesis of 1,4-Benzoxazine Derivatives: Application in the Synthesis of a Levofloxacin Precursor. [Link]

  • Lirias. Synthesis and Applications of Organic Borazine Materials. [Link]

  • National Institutes of Health. Design, synthesis and antifungal activity of novel 1,4-benzoxazin-3-one derivatives containing an acylhydrazone moiety. Front. Chem. 11 (2023): 1248041. [Link]

  • ResearchGate. One-Pot Synthesis of 6′-Amino-Substituted Spirooxazines. [Link]

Sources

Application

screening of reaction conditions for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid coupling

High-Throughput Screening of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Abstract This application note provides a comprehensive guide for the systematic scr...

Author: BenchChem Technical Support Team. Date: February 2026

High-Throughput Screening of Reaction Conditions for the Suzuki-Miyaura Coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Abstract

This application note provides a comprehensive guide for the systematic screening and optimization of Suzuki-Miyaura cross-coupling reactions involving 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. This versatile building block is of significant interest in medicinal chemistry and drug development for the synthesis of complex molecules. Due to its electron-rich, heterocyclic nature, achieving high coupling efficiencies can be challenging and is highly dependent on the careful selection of reaction parameters. This document outlines a detailed, high-throughput screening protocol to efficiently identify optimal conditions by systematically varying the catalyst system, base, solvent, and temperature. The methodologies and insights presented herein are intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of novel compounds derived from this benzoxazine scaffold.

Introduction: The Significance and Challenges of Coupling 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

The 4-methyl-2,3-dihydro-1,4-benzoxazine moiety is a privileged scaffold in modern drug discovery, appearing in a range of biologically active compounds. The corresponding boronic acid, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, serves as a critical intermediate for the construction of carbon-carbon and carbon-heteroatom bonds through the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction is a cornerstone of contemporary organic synthesis due to its broad functional group tolerance and mild reaction conditions.[2]

However, the successful coupling of electron-rich, nitrogen-containing heterocyclic boronic acids like the one presents specific challenges.[3][4] These substrates can be prone to side reactions such as protodeboronation, where the boronic acid group is cleaved and replaced by a hydrogen atom, thereby reducing the yield of the desired product.[4] Furthermore, the electron-donating nature of the benzoxazine ring system can influence the kinetics of the catalytic cycle, necessitating a careful selection of the palladium catalyst and its associated ligands to achieve efficient oxidative addition and reductive elimination.[5]

This application note addresses these challenges by providing a structured, high-throughput screening approach to rapidly identify the most effective combination of catalyst, base, solvent, and temperature for the coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a model aryl bromide.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] A general understanding of this mechanism is crucial for making informed decisions during the screening process. The cycle is broadly composed of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand.[2]

  • Transmetalation: The organic group from the boronic acid (R-B(OH)₂) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species. The choice of base is therefore critical for the efficiency of this step.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_intermediate L₂Pd(II)(Ar)(X) oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_r_intermediate L₂Pd(II)(Ar)(R) transmetalation->pd_r_intermediate reductive_elimination Reductive Elimination pd_r_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Coupled Product) reductive_elimination->product arx_in Ar-X arx_in->oxidative_addition boronic_in R-B(OH)₂ + Base boronic_in->transmetalation Screening_Workflow start Start: Define Screening Parameters (Catalyst, Base, Solvent, Temperature) prep Prepare Stock Solutions: - Aryl Bromide - Boronic Acid - Bases - Catalysts/Ligands start->prep dispense Dispense Reagents into 24-Well Reaction Block prep->dispense react Seal Block and Run Reactions on Heated Stir Plate dispense->react quench Quench Reactions and Prepare for Analysis react->quench analyze Analyze by LC-MS/UPLC (Yield and Purity) quench->analyze data Tabulate and Analyze Data analyze->data optimize Identify Optimal Conditions for Scale-Up data->optimize

Figure 2: High-Throughput Screening Workflow.

Experimental Protocols

Materials and Reagents
  • Boronic Acid: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

  • Aryl Halide (Model Substrate): 4-Bromoanisole

  • Palladium Catalysts/Precatalysts:

    • Pd(OAc)₂ (Palladium(II) Acetate)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • XPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',4',6'-triisopropyl-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

    • SPhos Pd G3 (Methanesulfonato(2-dicyclohexylphosphino-2',6'-dimethoxy-1,1'-biphenyl)(2'-amino-1,1'-biphenyl-2-yl)palladium(II))

  • Ligands (for use with Pd(OAc)₂ or Pd₂(dba)₃):

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

    • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Bases:

    • K₂CO₃ (Potassium Carbonate)

    • Cs₂CO₃ (Cesium Carbonate)

    • K₃PO₄ (Potassium Phosphate)

  • Solvents (Anhydrous, degassed):

    • 1,4-Dioxane

    • Toluene

    • Tetrahydrofuran (THF)

  • Deionized Water (degassed)

  • Internal Standard for Analysis (e.g., Dodecane)

Preparation of Stock Solutions
  • Aryl Bromide Solution (0.2 M): Dissolve an appropriate amount of 4-bromoanisole in each of the screening solvents (Dioxane, Toluene, THF).

  • Boronic Acid Solution (0.3 M): Dissolve 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in each of the screening solvents. Note: Gentle warming may be required for dissolution.

  • Base Solutions (2.0 M, aqueous): Prepare aqueous solutions of K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Catalyst/Ligand Solutions: Prepare solutions of the palladium sources and ligands in the respective anhydrous solvents. For Pd(OAc)₂/Pd₂(dba)₃, a 1:2 Pd:Ligand ratio is recommended. Precatalysts are used as is.

Reaction Setup (per well in a 24-well plate)
  • To each well containing a stir bar, add the specified palladium catalyst and ligand (if applicable) as a solid or from a stock solution.

  • Add the aryl bromide stock solution (100 µL, 0.02 mmol, 1.0 equiv).

  • Add the boronic acid stock solution (100 µL, 0.03 mmol, 1.5 equiv).

  • Add the aqueous base solution (20 µL, 0.04 mmol, 2.0 equiv).

  • Seal the 24-well reaction block under an inert atmosphere (Nitrogen or Argon).

  • Place the sealed block on a pre-heated stirring plate and commence stirring at the designated temperature (e.g., 60 °C, 80 °C, 100 °C) for 12-24 hours.

Work-up and Analysis
  • After the reaction is complete, cool the reaction block to room temperature.

  • Unseal the block and add a quenching solution (e.g., 500 µL of acetonitrile containing a known amount of an internal standard) to each well.

  • Stir for 5 minutes to ensure homogeneity.

  • Centrifuge the plate to settle any precipitates.

  • Transfer an aliquot from the supernatant of each well to an HPLC or UPLC-MS vial for analysis.

  • Determine the reaction yield and purity by comparing the product peak area to that of the internal standard.

Data Presentation: Screening Results Matrix

The results of the high-throughput screen should be tabulated to allow for easy comparison of the different conditions. The table below is a template for organizing the data.

Table 1: Screening Results for the Coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with 4-Bromoanisole

EntryCatalyst System (mol%)Base (2.0 equiv)Solvent (v/v)Temp (°C)Yield (%)
1 Pd(OAc)₂ (2%) / XPhos (4%)K₂CO₃Dioxane/H₂O (5:1)80[Data]
2 Pd(OAc)₂ (2%) / XPhos (4%)K₃PO₄Dioxane/H₂O (5:1)80[Data]
3 XPhos Pd G3 (2%)K₂CO₃Dioxane/H₂O (5:1)80[Data]
4 XPhos Pd G3 (2%)K₃PO₄Dioxane/H₂O (5:1)80[Data]
5 SPhos Pd G3 (2%)K₂CO₃Dioxane/H₂O (5:1)80[Data]
6 SPhos Pd G3 (2%)K₃PO₄Dioxane/H₂O (5:1)80[Data]
7 XPhos Pd G3 (2%)K₃PO₄Toluene/H₂O (5:1)100[Data]
8 SPhos Pd G3 (2%)K₃PO₄Toluene/H₂O (5:1)100[Data]
... ...continue variations............

Discussion and Causality Behind Experimental Choices

  • Catalyst and Ligand Selection: The screening includes both traditional palladium sources (Pd(OAc)₂, Pd₂(dba)₃) and modern, highly active Buchwald precatalysts (XPhos and SPhos G3). [3]The bulky, electron-rich phosphine ligands like XPhos and SPhos are known to facilitate the oxidative addition of aryl halides and promote the reductive elimination step, which is often beneficial for challenging couplings. [3]Precatalysts are often preferred as they are more stable and can lead to more reproducible results by ensuring the efficient generation of the active Pd(0) species.

  • The Critical Role of the Base: The choice of base is paramount in the Suzuki-Miyaura reaction. It facilitates the formation of the boronate anion, which is more nucleophilic and readily undergoes transmetalation. [6]Carbonates like K₂CO₃ are common, but for substrates prone to protodeboronation, a stronger, non-nucleophilic base like K₃PO₄ is often superior. [3]Cs₂CO₃ is also included as its higher solubility in organic solvents can sometimes enhance reaction rates.

  • Solvent Effects: The solvent system must solubilize all reaction components. A mixture of an organic solvent (Dioxane, Toluene, THF) and water is typically used. [3]Dioxane is a common choice, while toluene allows for higher reaction temperatures. The water component is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

  • Temperature Optimization: The reaction temperature influences the reaction rate. While higher temperatures can increase the rate, they can also lead to catalyst decomposition or increased side reactions. Screening at multiple temperatures (e.g., 80 °C and 100 °C) is crucial to find the optimal balance between reaction speed and product purity.

Conclusion

The successful application of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in complex molecule synthesis is highly contingent on the optimization of the Suzuki-Miyaura coupling conditions. The high-throughput screening protocol detailed in this application note provides a systematic and efficient framework for identifying the optimal catalyst system, base, solvent, and temperature. By understanding the mechanistic underpinnings of the reaction and methodically exploring the parameter space, researchers can significantly accelerate their drug discovery and development programs. It is anticipated that for this electron-rich heterocyclic boronic acid, a combination of a modern palladacycle precatalyst (such as XPhos or SPhos G3) with a phosphate base (K₃PO₄) in a dioxane/water solvent system will provide a robust starting point for further optimization.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 133(8), 2116–2119. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]

  • LookChem. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Retrieved from [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sins of Boronic Acids: Pathways of Decomposition. Chemical Society Reviews, 43(1), 412–442. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Matos, K., & Södergren, M. J. (2000). The Role of the Base in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(18), 5698–5700. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing protodeboronation of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Welcome to the technical support guide for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (Product No. 1015242-58-6).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (Product No. 1015242-58-6). This document provides in-depth guidance, troubleshooting, and best practices for researchers and drug development professionals to mitigate the common side reaction of protodeboronation, ensuring higher yields and purity in your synthetic applications.

Section 1: Understanding the Challenge: The Mechanism of Protodeboronation

Protodeboronation is a prevalent undesired reaction in processes utilizing arylboronic acids, most notably the Suzuki-Miyaura cross-coupling. It involves the cleavage of the carbon-boron bond and its replacement by a carbon-hydrogen bond, effectively consuming your starting material and generating an impurity that can be difficult to separate.[1]

The reaction is most often catalyzed by a base, which is problematic as basic conditions are a prerequisite for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[2][3] The generally accepted mechanism under basic conditions proceeds as follows:

  • Boronate Formation: The boronic acid (a Lewis acid) reacts with a hydroxide ion to form a more nucleophilic tetrahedral boronate anion.[4]

  • Protonolysis: This activated boronate species is then susceptible to protonolysis (cleavage by a proton source, typically water), which proceeds through a transition state to yield the deboronated arene and boric acid.[1]

Electron-withdrawing substituents on the aryl ring can exacerbate the rate of protodeboronation, though even electron-rich systems can be susceptible under suboptimal conditions.[5][6] Key factors that accelerate this undesired pathway include high pH, the presence of water, and elevated temperatures.[2][7]

Protodeboronation_Mechanism cluster_0 Protodeboronation Pathway ArBOH2 Aryl Boronic Acid (Ar-B(OH)₂) ArBOH3 Tetrahedral Boronate [Ar-B(OH)₃]⁻ ArBOH2->ArBOH3 + OH⁻ TS Transition State ArBOH3->TS + H₂O (Proton Source) ArH Deboronated Product (Ar-H) TS->ArH - B(OH)₃

Figure 1. Base-catalyzed protodeboronation pathway.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid has a low yield, and I've identified the deboronated side product, 4-Methyl-2,3-dihydro-1,4-benzoxazine, by LC-MS. What is the primary cause?

A: The presence of the deboronated product is a classic sign that protodeboronation is competing with your desired cross-coupling reaction.[1] This occurs when the rate of C-B bond cleavage becomes significant relative to the rate of productive transmetalation to the palladium catalyst. This is typically driven by your reaction conditions, especially the choice of base, solvent, and temperature.

Q2: I am using potassium hydroxide (KOH) as a base. Could this be contributing to the problem?

A: Absolutely. While a base is necessary, strong bases like KOH or NaOH create a highly basic environment (pH > 13) that dramatically accelerates protodeboronation.[2][5] At such high pH, the boronic acid is almost exclusively converted to the reactive boronate anion, increasing its susceptibility to cleavage.[5]

Solution: Switch to a weaker inorganic base. Bases like potassium carbonate (K₂CO₃) or potassium phosphate tribasic (K₃PO₄) are highly effective for the Suzuki coupling but provide a milder basic environment, which can significantly suppress the rate of protodeboronation.[2] The choice of base can have a profound impact on the half-life of the boronic acid under reaction conditions.[2]

Q3: My reaction is running in a 1:1 mixture of Dioxane and Water at 100 °C. Are these conditions optimal?

A: While common, these conditions present two major risk factors for protodeboronation: excess water and high temperature.

  • Water: Water is the proton source for the undesired reaction. While some water is often required to solubilize the base and facilitate the Suzuki catalytic cycle, a large excess can favor protodeboronation.[8]

  • Temperature: The rate of protodeboronation, like most reactions, increases with temperature.[7] Running the reaction at 100 °C may be unnecessarily harsh if the coupling can proceed at a lower temperature.

Solution:

  • Reduce Water Content: Attempt the reaction using a more anhydrous solvent system, such as toluene, THF, or 2-MeTHF, with only the minimal amount of water needed to dissolve the base (or use a phase-transfer catalyst like TBAB).

  • Lower Temperature: Screen the reaction at lower temperatures. Start at 70-80 °C and monitor the reaction progress. A highly active palladium catalyst/ligand system can often facilitate coupling at lower temperatures, thereby minimizing the thermal decomposition of the boronic acid.

  • Consider Solvent Choice: Solvents can influence the rate of protodeboronation. For instance, thermal protodeboronation has been observed in wet DMSO.[6] It is crucial to select a solvent that favors the desired coupling over the decomposition pathway.

Q4: Can my choice of palladium catalyst and ligand influence the extent of protodeboronation?

A: Yes, significantly. The goal is to make the productive catalytic cycle (oxidative addition, transmetalation, reductive elimination) much faster than the protodeboronation side reaction.

  • Catalyst Precursor: Using a Pd(0) source like Pd₂(dba)₃ may be preferable to a Pd(II) source such as Pd(OAc)₂ or PdCl₂. Some studies have shown that Pd(II) species can directly promote protodeboronation, especially with bulky phosphine ligands.[8][9]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are designed to accelerate the rate-limiting steps of the Suzuki coupling (oxidative addition and reductive elimination). By speeding up the overall catalytic turnover, the boronic acid spends less time in the basic solution, reducing the opportunity for it to decompose.[1]

Solution: Employ a modern, high-activity catalyst system. Using a pre-formed palladium catalyst with a bulky, electron-rich phosphine ligand can significantly increase the rate of the desired coupling, which in turn outcompetes the protodeboronation pathway.

Troubleshooting_Workflow Start Low Yield & Protodeboronation Detected? Check_Base 1. Evaluate Base Start->Check_Base Check_Conditions 2. Evaluate Conditions (Solvent & Temp) Check_Base->Check_Conditions Solution_Base Action: Switch to weaker base (e.g., K₂CO₃, K₃PO₄) Check_Base->Solution_Base Check_Catalyst 3. Evaluate Catalyst System Check_Conditions->Check_Catalyst Solution_Conditions Action: Lower temp (e.g., 70-80°C). Reduce water content. Check_Conditions->Solution_Conditions Solution_Catalyst Action: Use high-activity ligand (e.g., SPhos, XPhos). Use Pd(0) source. Check_Catalyst->Solution_Catalyst End Problem Resolved Solution_Base->End Solution_Conditions->End Solution_Catalyst->End

Figure 2. A logical workflow for troubleshooting protodeboronation.

Section 3: Optimized Protocol & Data

Adherence to a well-designed protocol is the most effective way to prevent issues before they arise.

Table 1: Influence of Reaction Parameters on Protodeboronation Risk
ParameterHigh Risk ConditionLow Risk ConditionRationale
Base Strong (NaOH, KOH, CsOH)Weaker (K₂CO₃, K₃PO₄, CsF)Strong bases create a high pH environment, accelerating the formation of the susceptible boronate anion.[2][10]
Temperature > 90 °C60 - 80 °CThermal energy increases the rate of all reactions, including the undesired protodeboronation.[11]
Water Content High (e.g., >20% v/v)Low / AnhydrousWater is the proton source required for the C-B bond cleavage.[8]
Catalyst Turnover SlowFastA rapid catalytic cycle consumes the boronic acid productively before it can decompose.[1]
Reaction Time ProlongedAs short as possibleExtended exposure to basic, heated conditions increases the likelihood of decomposition.
Recommended Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a generic aryl bromide, designed to minimize protodeboronation.

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.2 equiv), and finely ground potassium carbonate (K₂CO₃, 2.5 equiv).

    • Add your chosen palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere:

    • Seal the vial with a septum.

    • Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times to ensure the removal of oxygen, which can affect catalyst performance and cause side reactions.

  • Solvent Addition:

    • Through the septum, add degassed solvent. A good starting point is a 4:1 mixture of Toluene:Water. Ensure the solvent was sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction Execution:

    • Place the vial in a pre-heated oil bath or heating block set to 80 °C.

    • Stir the reaction vigorously.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

    • Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Section 4: Frequently Asked Questions (FAQs)

Q: How should I store my 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid to ensure its long-term stability? A: Like many boronic acids, this compound should be stored in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (argon or nitrogen) is recommended to protect it from moisture and minimize potential degradation over time.

Q: Can I use the corresponding boronic ester (e.g., a pinacol ester) to avoid this issue? A: Yes, converting the boronic acid to a boronate ester, such as a pinacol (Bpin) or MIDA ester, is a very common and effective strategy to prevent premature protodeboronation.[1][3] These esters are generally more stable to storage and the reaction conditions. The active boronic acid is then slowly released in situ under the basic reaction conditions, keeping its standing concentration low and thus minimizing the rate of the undesired side reaction.[1] However, it's important to note that even esters can undergo hydrolysis followed by protodeboronation, so optimizing reaction conditions remains crucial.[2]

Q: How can I quantify the amount of protodeboronated impurity in my crude product? A: The most effective method is quantitative ¹H NMR (qNMR) using a certified internal standard. Alternatively, you can use LC-MS or GC-MS to generate a standard curve with a synthesized sample of the deboronated product (4-Methyl-2,3-dihydro-1,4-benzoxazine) to determine its concentration in your reaction mixture.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • Zhang, G., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
  • Zhang, G., et al. (2017). The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. Available at: [Link]

  • Wikipedia. Protodeboronation. Available at: [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Symposium Series. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Al-Amin, M., et al. (2020). Screening of different bases on the protodeboronation reaction of 4-tert-butylphenylboronic acid. ResearchGate. Available at: [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. Available at: [Link]

  • Ser, C.-T. (2024). Bulky ligands promote palladium-catalyzed protodeboronation. The Matter Blotter. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface. PubMed. Available at: [Link]

  • Rahman, M. M., et al. (2022). A general protodeboronation reaction. ResearchGate. Available at: [Link]

  • Ser, C.-T., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

  • Silva, A. R. P., et al. (2022). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. Available at: [Link]

Sources

Optimization

minimizing homocoupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in Suzuki reactions

Topic: Minimizing Homocoupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Audience: Researchers, scientists, and drug development professionals. Introduction The Suzuki-Miyaura cross-coupling is a cornerstone...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Homocoupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1][2] However, like any complex catalytic process, it is susceptible to side reactions that can diminish yield and complicate purification. A prevalent issue is the homocoupling of the boronic acid partner, forming a symmetrical biaryl byproduct.

This guide provides a comprehensive troubleshooting framework specifically for minimizing the homocoupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS: 1015242-58-6), a key building block in pharmaceutical and agrochemical research.[3][4] We will explore the mechanistic origins of this side reaction and offer field-proven strategies to suppress it, ensuring the efficient synthesis of your desired cross-coupled product.

Frequently Asked Questions (FAQs)

Q1: What exactly is boronic acid homocoupling in the context of a Suzuki reaction?

Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical dimer. In this case, it would lead to the formation of 6,6'-bis(4-methyl-2,3-dihydro-1,4-benzoxazine). This reaction consumes your starting material, reduces the yield of the intended product, and introduces a significant impurity that can be challenging to separate.[5]

Q2: What are the primary mechanistic pathways that lead to homocoupling?

There are two generally accepted pathways for boronic acid homocoupling:

  • Pd(II)-Mediated Pathway: This is often the most significant contributor. If a Pd(II) salt (like Pd(OAc)₂) is used as the catalyst precursor, it must be reduced to the catalytically active Pd(0) state to initiate the cross-coupling cycle. This reduction can occur via the homocoupling of two boronic acid molecules, which stoichiometrically produces the dimer and Pd(0).[1][6][7]

  • Oxygen-Mediated Pathway: The presence of dissolved oxygen in the reaction mixture can promote homocoupling.[6][8] Oxygen can re-oxidize Pd(0) to Pd(II) species, which can then re-enter the Pd(II)-mediated homocoupling pathway. Rigorous exclusion of oxygen is therefore critical.[6][8]

Q3: Does the structure of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid present any unique challenges?

Yes, its structure may present specific considerations. The presence of the nitrogen atom within the benzoxazine ring system means it can act as a potential ligand for the palladium center. This can sometimes influence catalyst activity and stability. Furthermore, nitrogen-rich heterocycles can, in some cases, have complex interactions within the catalytic cycle.[9] While this specific boronic acid is widely used, being mindful of these potential interactions is key during optimization.

Q4: How can I reliably detect and quantify the homocoupling byproduct?

The most common methods for detection and quantification are:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for identifying the homocoupling product by its mass-to-charge ratio and quantifying its abundance relative to the desired product and starting materials.

  • High-Performance Liquid Chromatography (HPLC): Using a UV detector, you can develop a method to separate the starting material, desired product, and the homocoupling dimer, allowing for relative quantification by peak area.

  • Nuclear Magnetic Resonance (¹H NMR): While less precise for quantification in a crude mixture, characteristic aromatic signals for the symmetrical dimer can often be identified and compared to the signals of the desired product.

Troubleshooting Guide: High Homocoupling Observed

If you are observing significant formation of the homocoupling dimer, it is crucial to diagnose the root cause systematically. The following workflow provides a logical path for troubleshooting.

G Start High Homocoupling Observed Atmosphere 1. Check Reaction Atmosphere Start->Atmosphere Degas Degas Solvents Rigorously (e.g., N2/Ar sparge, Freeze-Pump-Thaw) Atmosphere->Degas Oxygen Contamination? Catalyst 2. Evaluate Palladium Source & Ligand Atmosphere->Catalyst Atmosphere is Inert Inert Ensure Positive Pressure of Inert Gas (N2/Ar) Degas->Inert Inert->Catalyst PdSource Using Pd(II) Source? (e.g., Pd(OAc)2, PdCl2) Catalyst->PdSource UsePd0 Switch to Pd(0) Source (e.g., Pd2(dba)3, Pd(PPh3)4) or a Precatalyst (e.g., SPhos G3) PdSource->UsePd0 Yes Ligand Optimize Ligand PdSource->Ligand No / Already using Pd(0) UsePd0->Ligand BulkyLigand Use Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) Ligand->BulkyLigand Conditions 3. Adjust Reaction Conditions BulkyLigand->Conditions Base Select Weaker Base (e.g., K3PO4, K2CO3) Conditions->Base Solvent Use Aprotic Solvent (e.g., Dioxane, Toluene, THF) Base->Solvent Temp Lower Reaction Temperature Solvent->Temp Stoichiometry 4. Modify Reagent Stoichiometry Temp->Stoichiometry SlowAdd Add Boronic Acid Slowly (e.g., via syringe pump) Stoichiometry->SlowAdd ExcessHalide Use Slight Excess of Aryl Halide (1.05-1.1 eq.) SlowAdd->ExcessHalide End Homocoupling Minimized ExcessHalide->End G1 pd0 L-Pd(0) (Active Catalyst) complex1 L-Pd(II)(Ar1)(X) pd0->complex1  + Ar1-X Oxidative Addition oxidative_addition Oxidative Addition complex2 L-Pd(II)(Ar1)(Ar2) complex1->complex2 + [Ar2-B(OH)3]⁻ Transmetalation transmetalation Transmetalation (Base Activated) complex2->pd0 Reductive Elimination product Ar1-Ar2 (Desired Product) complex2->product reductive_elimination Reductive Elimination center ar1x Ar1-X ar2b Ar2-B(OH)2

Caption: The desired Suzuki-Miyaura catalytic cycle.

G2 pd_ii Pd(II)(OAc)₂ (Precursor) complex_mono (AcO)-Pd(II)-Ar2 pd_ii->complex_mono + Ar2-B(OH)2 - AcOH, B(OH)3 trans1 First Transmetalation complex_di Ar2-Pd(II)-Ar2 complex_mono->complex_di + Ar2-B(OH)2 - AcOH, B(OH)3 trans2 Second Transmetalation homo_product Ar2-Ar2 (Homocoupling Product) complex_di->homo_product pd0 Pd(0) (Enters Catalytic Cycle) complex_di->pd0 Reductive Elimination reductive_elimination_homo Reductive Elimination boronic_acid1 2 x Ar2-B(OH)2 boronic_acid2

Caption: Competing Pd(II)-mediated homocoupling pathway.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Ciner, E. A. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Request PDF on ResearchGate. [Link]

  • Chemist Ai. How to avoid homocoupling of 4 cyanophenylboronic acid in a Suzuki reaction with an heteroaryl chloride and XPhos Pd G3?. [Link]

  • Mitchell, D., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(3), 351-354. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 235-266). Royal Society of Chemistry. [Link]

  • Pinter, B., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7586. [Link]

  • The Matter Blotter. (2026). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]

  • Lu, G.-P., et al. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700-3703. [Link]

  • ResearchGate. How to prevent metal catalysed homocoupling reaction of boronic acids?. (2018). [Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(39), 12547-12556. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • LookChem. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • LookChem. Cas 1015242-58-6,4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • Hopkinspropel. The Role of Suzuki Coupling Ligands in Modern Organic Synthesis. [Link]

  • Chemistry Stack Exchange. How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. (2024). [Link]

  • Pharmaffiliates. 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082. [Link]

  • Ayogu, J. I., & Eze, F. U. (2020). Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. Journal of Heterocyclic Chemistry, 57(9), 3364-3375. [Link]

  • Comerci, L. A., et al. (2014). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances, 4(91), 49616-49624. [Link]

  • ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with aryl halides. [Link]

  • ResearchGate. Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. [Link]

Sources

Troubleshooting

Technical Support Center: Suzuki Coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

< Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reactions involving 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their coupling reactions with this specific electron-rich and somewhat sterically hindered boronic acid.

Introduction

The Suzuki-Miyaura coupling is a fundamental tool for forging carbon-carbon bonds, particularly in the synthesis of complex molecules like pharmaceuticals and agrochemicals.[1][2][3] 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a valuable building block, but its electron-rich nature and steric profile can present unique challenges, often leading to suboptimal yields and the formation of undesired byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: Consistently Low or No Yield of the Desired Product

Question: My Suzuki coupling reaction with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and an aryl halide is resulting in very low or no formation of the desired product. What are the likely causes and how can I improve the yield?

Answer: Low reactivity is a frequent hurdle, often stemming from challenges in the key steps of the catalytic cycle: oxidative addition, transmetalation, or reductive elimination.[4][5] The electron-rich nature of the dihydrobenzoxazine ring can make the boronic acid more susceptible to certain side reactions.

Core Areas for Optimization:

  • Catalyst and Ligand Selection (The Crucial Choice): The palladium catalyst and its associated phosphine ligand are paramount for success, especially with challenging substrates.[4] For electron-rich and sterically demanding boronic acids, bulky and electron-donating ligands are often required to facilitate the reaction.[4][6]

    • Recommended Ligands: Biaryl phosphine ligands such as SPhos , XPhos , and RuPhos are highly effective for hindered substrates.[4][7] N-heterocyclic carbene (NHC) ligands can also be excellent choices due to their strong σ-donating properties.[4]

    • Catalyst Loading: For difficult couplings, consider increasing the catalyst loading from a standard 1 mol% to 2-5 mol%.[4][6]

  • Base Selection and Impact: The base is not merely a proton scavenger; it activates the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[2][5]

    • Recommended Bases: For this substrate, moderately strong bases like K₃PO₄ or Cs₂CO₃ are often preferred over very strong bases like NaOH or KOtBu, which can promote side reactions.[6][7] Ensure the base is finely powdered and anhydrous to maximize its effectiveness.

  • Solvent System Optimization: The solvent influences the solubility of reagents and the stability of catalytic intermediates.[8]

    • Recommended Solvents: Anhydrous, non-polar aprotic solvents like dioxane , toluene , or THF are generally preferred.[4][9] Often, a mixture with water (e.g., dioxane/water) is used to aid in dissolving the base and facilitating the formation of the active boronate species.[5][9]

  • Reaction Temperature: Elevated temperatures are frequently necessary to overcome the activation energy barriers for sterically hindered substrates.[4]

    • Typical Range: 80-110 °C. It is advisable to start at a lower temperature (e.g., 80 °C) and incrementally increase it if the reaction is sluggish.

Issue 2: Significant Formation of Homocoupling Byproduct

Question: I am observing a significant amount of a byproduct that corresponds to the dimerization of my 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. How can I prevent this?

Answer: The formation of a biaryl byproduct from the boronic acid, known as homocoupling, is a common side reaction.[10][11] It can be promoted by the presence of oxygen or occur through palladium-mediated pathways.[11][12]

Strategies to Minimize Homocoupling:

  • Rigorous Exclusion of Oxygen: Oxygen can facilitate the homocoupling of boronic acids.[11][13]

    • Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[1][11]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction setup and duration.

  • Controlled Reagent Addition: In some cases, slowly adding the boronic acid to the reaction mixture can keep its instantaneous concentration low, thereby disfavoring the dimerization reaction.[6]

  • Optimize Catalyst System:

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that readily generates the active Pd(0) species can sometimes suppress homocoupling.[6]

    • Ligand Choice: Bulky, electron-rich ligands can favor the desired cross-coupling pathway over homocoupling.[6]

Issue 3: Protodeboronation is Consuming my Starting Material

Question: I'm noticing the formation of 4-Methyl-2,3-dihydro-1,4-benzoxazine, indicating that the boronic acid group is being replaced by a hydrogen atom. Why is this happening and what can be done?

Answer: Protodeboronation is a well-known side reaction where the C-B bond is cleaved and replaced by a C-H bond.[14][15] This is particularly prevalent with electron-rich heteroaromatic boronic acids.[16] The reaction can be catalyzed by base or the palladium catalyst itself.[14]

Mitigation Strategies for Protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can significantly reduce protodeboronation.[15][16] These esters act as a "slow-release" form of the boronic acid under the reaction conditions.[15][17]

  • Careful Selection of Base and Water Content: While water is often necessary, excessive amounts can promote protodeboronation.[14] Using a milder, anhydrous base like K₃PO₄ can be beneficial. If using a mixed solvent system, carefully control the amount of water.

  • Reaction Rate Enhancement: A sluggish desired reaction provides more opportunity for side reactions to occur. Optimizing the catalyst system to accelerate the cross-coupling can outcompete the rate of protodeboronation.[18] Consider switching to a more active pre-catalyst system (e.g., a Buchwald G3 or G4 precatalyst).[6]

Frequently Asked Questions (FAQs)

Q1: What is the general catalytic cycle for the Suzuki-Miyaura coupling?

A1: The widely accepted mechanism involves a palladium catalyst cycling through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the activated boronic acid (boronate) is transferred to the palladium center, displacing the halide. This step requires a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[3][4][5]

Suzuki_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pdiil_complex Ar¹-Pd(II)L₂-X oxidative_add->pdiil_complex transmetalation Transmetalation pdiil_complex->transmetalation Ar²-B(OR)₂ (Base) pdiil_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pdiil_diaryl reductive_elim Reductive Elimination pdiil_diaryl->reductive_elim Ar¹-Ar² (Product) reductive_elim->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q2: Which aryl halide (Br, I, Cl) is best to use with this boronic acid?

A2: The reactivity of aryl halides in oxidative addition follows the trend I > Br > Cl. Aryl iodides are the most reactive but also the most expensive. Aryl bromides offer a good balance of reactivity and cost. Aryl chlorides are the least reactive and often require more specialized, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) to achieve good yields.[2][19] For initial optimizations, an aryl bromide is often a good starting point.

Q3: How do I properly set up the reaction to ensure an inert atmosphere?

A3:

  • Glassware: Ensure all glassware is oven-dried or flame-dried to remove any adsorbed water.

  • Reagent Addition: Add the boronic acid, aryl halide, and base to the reaction flask.

  • Seal and Purge: Seal the flask with a rubber septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This involves inserting a needle connected to the gas line and another needle to act as an outlet.

  • Solvent and Catalyst Addition: Add the degassed solvent via syringe. The palladium catalyst and ligand (if not a pre-catalyst) should be added under a positive pressure of the inert gas.

  • Heating: Place the reaction in a preheated oil bath or heating block and stir vigorously.

Q4: My product seems difficult to purify. Any suggestions?

A4: Purification can be challenging due to the presence of boronic acid-derived byproducts and residual palladium.

  • Workup: After the reaction, a common workup involves diluting with a solvent like ethyl acetate, washing with water and brine, and then drying the organic layer. A wash with a dilute aqueous base (like NaHCO₃) can help remove unreacted boronic acid.

  • Filtration: Passing the crude mixture through a short plug of silica gel or Celite can help remove some baseline impurities and residual palladium catalyst.[1]

  • Chromatography: Flash column chromatography is the most common method for final purification. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is typically effective.[1][10]

Optimized Protocol & Data Summary

General Optimized Protocol

This protocol serves as a robust starting point for the Suzuki coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.2 equiv.), the aryl halide (1.0 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inerting: Seal the vial with a septum cap and subject it to three cycles of vacuum backfilling with argon.

  • Reagent Addition: Under a positive argon atmosphere, add the palladium pre-catalyst (e.g., SPhos Pd G3, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl halide.

  • Reaction: Place the vial in a preheated heating block at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Low Yield or No Reaction catalyst Optimize Catalyst System - Use bulky, e⁻-rich ligands (SPhos, XPhos) - Increase catalyst loading (2-5 mol%) - Use active precatalyst (e.g., G3) start->catalyst conditions Adjust Reaction Conditions - Use K₃PO₄ or Cs₂CO₃ - Use anhydrous solvents (Dioxane, Toluene) - Increase temperature (80-110°C) catalyst->conditions side_reactions Check for Side Reactions conditions->side_reactions homocoupling Homocoupling Observed? - Degas solvents thoroughly - Maintain inert atmosphere - Consider slow addition of boronic acid side_reactions->homocoupling Yes deboronation Protodeboronation Observed? - Use boronic ester (pinacol) - Minimize water content - Use milder base (K₃PO₄) side_reactions->deboronation Yes success Improved Yield side_reactions->success No homocoupling->success deboronation->success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

Summary of Recommended Parameters
ParameterRecommendation for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acidRationale
Catalyst System Pd Pre-catalyst (2 mol%) with bulky biarylphosphine ligand (e.g., SPhos, XPhos)Overcomes steric hindrance and promotes efficient catalytic turnover.[4][7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Effective for activating the boronic acid while minimizing base-catalyzed side reactions.[6][7]
Solvent Anhydrous Dioxane or Toluene (often with a small amount of H₂O)Good solubility for reactants and catalytic species; aprotic nature is favorable.[4][9]
Temperature 80 - 110 °CProvides sufficient energy to overcome activation barriers for all steps of the catalytic cycle.[4]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst degradation and oxygen-mediated homocoupling of the boronic acid.[11]

References

  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorin
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. (n.d.). Benchchem.
  • Technical Support Center: Optimizing Suzuki Coupling Reactions with Vinylboronic Acids. (n.d.). Benchchem.
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2020).
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Journal of the American Chemical Society.
  • Optimizing Suzuki-Miyaura Coupling with High-Purity Boronic Acids. (n.d.). Boron-pharm.
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (n.d.).
  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (n.d.). PMC - NIH.
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016). Reaction Chemistry & Engineering (RSC Publishing). [Link]

  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Bulky ligands promote palladium-catalyzed protodeboronation. (2026).
  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... (n.d.).
  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews (RSC Publishing). [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube.
  • Protodeboron
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES.
  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013).
  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening. (2025).
  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.).
  • The effect of various bases on the Suzuki coupling reaction a. (n.d.).
  • Effect of solvent and base on Suzuki cross-coupling reaction a. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. (n.d.).
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Suzuki cross-coupling reaction. (2020). YouTube.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. (2025).

Sources

Optimization

Technical Support Center: Troubleshooting Failed Suzuki Reactions with Benzoxazine Boronic Acids

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzoxazine boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are n...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving benzoxazine boronic acids. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, we address common challenges and provide in-depth, field-proven solutions to troubleshoot and optimize your experiments.

Introduction: The Challenge of Benzoxazine Boronic Acids

Benzoxazine moieties are valuable in materials science and medicinal chemistry due to their unique thermal and mechanical properties.[1][2][3] However, incorporating them into complex molecules via Suzuki-Miyaura coupling can be challenging. Benzoxazine boronic acids can exhibit unique stability and reactivity profiles that differ from simpler aryl boronic acids, often leading to reaction failures. This guide provides a structured approach to diagnosing and resolving these issues.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling with a benzoxazine boronic acid is not working at all. Where do I start troubleshooting?

When a reaction shows little to no product formation, a systematic review of the core components is essential.

  • Catalyst Activity is Paramount: The heart of the reaction is the active Pd(0) species. If you are using a Pd(II) precatalyst, it must be reduced in situ.[4] Consider that some precatalysts are air-sensitive.

    • Recommendation: Use a fresh batch of catalyst or switch to a more robust, air-stable precatalyst, such as a palladacycle (e.g., XPhos Pd G3).[4][5]

  • Oxygen Contamination: Oxygen can lead to the unwanted homocoupling of your boronic acid and decomposition of the catalyst.[4]

    • Recommendation: Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and maintain a positive inert atmosphere throughout the reaction setup and duration.[4][6]

  • Reagent Purity and Stability: Boronic acids, including benzoxazine derivatives, can degrade over time.[4][7] Protodeboronation, the replacement of the C-B bond with a C-H bond, is a common decomposition pathway.[4][8]

    • Recommendation: Verify the purity of your benzoxazine boronic acid and aryl halide. If the boronic acid is old or has been stored improperly, consider resynthesizing or purifying it.

  • Base and Solvent Selection: The choice of base and solvent is critical and highly interdependent. The base must be strong enough to promote transmetalation but not so strong that it causes degradation of your starting materials.[4][9]

    • Recommendation: Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is crucial to maximize the interfacial area.[4]

Q2: I'm observing significant protodeboronation of my benzoxazine boronic acid. How can I minimize this side reaction?

Protodeboronation is a frequent issue, especially with electron-rich or sterically hindered boronic acids.[4][8] This side reaction involves the replacement of the boronic acid group with a hydrogen atom, and water is often the proton source.[4][8]

  • Switch to Milder Bases: Strong bases in aqueous media can accelerate protodeboronation.[4]

    • Recommendation: Consider using weaker bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger ones like sodium hydroxide (NaOH) or tripotassium phosphate (K₃PO₄).[4]

  • Embrace Anhydrous Conditions: Removing water can significantly reduce the rate of protodeboronation.[4]

    • Recommendation: Use anhydrous solvents and reagents. Dry your glassware thoroughly and run the reaction under a strictly inert atmosphere.

  • Use Boronic Esters as an Alternative: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[10][11][12]

    • Recommendation: Convert your benzoxazine boronic acid to its pinacol ester and use it in the coupling reaction.

  • The "Slow-Release" Strategy: Using a masked form of the boronic acid that slowly hydrolyzes in situ can keep the concentration of the reactive boronic acid low, minimizing degradation.[13] N-methyliminodiacetic acid (MIDA) boronates are excellent for this purpose.[13][14]

Q3: My reaction is sluggish and gives low yields, possibly due to steric hindrance from the benzoxazine moiety. What conditions should I try?

Steric hindrance can significantly slow down the key steps of the Suzuki-Miyaura catalytic cycle, namely transmetalation and reductive elimination.[5] More forcing conditions and specialized catalyst systems are often necessary.

  • Leverage Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered partners. They accelerate both oxidative addition and reductive elimination.[5]

    • Recommended Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective.[5]

  • Increase Catalyst Loading: For particularly challenging substrates, a higher catalyst concentration may be required to achieve a reasonable reaction rate.[5]

    • Recommendation: Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol%.[5]

  • Elevate the Reaction Temperature: Higher temperatures can help overcome the activation energy barrier for sterically demanding couplings.

    • Recommendation: If your substrates are thermally stable, consider increasing the reaction temperature in a high-boiling solvent like dioxane or toluene.[15]

Troubleshooting Decision Tree

This diagram outlines a logical workflow for troubleshooting failed Suzuki reactions with benzoxazine boronic acids.

Troubleshooting_Suzuki start Reaction Failed: Low or No Yield check_catalyst 1. Assess Catalyst System - Active? Fresh? - Appropriate Ligand? start->check_catalyst check_conditions 2. Review Reaction Conditions - Degassing Thorough? - Anhydrous/Aqueous Setup Correct? check_catalyst->check_conditions Catalyst OK solution_catalyst Optimize Catalyst - Use Air-Stable Precatalyst (e.g., XPhos Pd G3) - Use Bulky Ligand (XPhos, SPhos) - Increase Catalyst Loading (3-5 mol%) check_catalyst->solution_catalyst Issue Found check_reagents 3. Verify Reagent Integrity - Boronic Acid Purity? - Halide Purity? check_conditions->check_reagents Conditions OK solution_conditions Optimize Conditions - Ensure Rigorous Degassing - Increase Temperature - Screen Solvents (Dioxane, Toluene, DMF) check_conditions->solution_conditions Issue Found side_reaction Side Reaction Observed? check_reagents->side_reaction Reagents OK solution_reagents Address Reagent Issues - Use Fresh/Purified Boronic Acid - Convert to Boronic Ester (Pinacol, MIDA) - Use Milder Base (KF, K2CO3) check_reagents->solution_reagents Issue Found protodeboronation Protodeboronation (C-B -> C-H) side_reaction->protodeboronation Yes homocoupling Homocoupling (B-A + B-A) side_reaction->homocoupling Yes side_reaction->solution_conditions No Obvious Side Reaction protodeboronation->solution_reagents solution_homocoupling Minimize Homocoupling - Rigorous Degassing - Lower Temperature homocoupling->solution_homocoupling

Caption: Troubleshooting workflow for failed Suzuki reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with a Benzoxazine Boronic Acid

This protocol provides a starting point for optimization.

  • Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), the benzoxazine boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[5]

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 10:1, to a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-110 °C) for 12-24 hours.[4]

  • Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Conversion of a Benzoxazine Boronic Acid to its Diethanolamine (DEA) Adduct for Enhanced Stability

For benzoxazine boronic acids that are particularly prone to degradation, converting them to a more stable form can be beneficial. Diethanolamine adducts are often stable, crystalline solids.[14][16]

  • Dissolution: In a vial with a stir bar, dissolve the benzoxazine boronic acid (1.0 eq.) in a minimal amount of a suitable solvent like dichloromethane.

  • Addition: Add diethanolamine (1.0 eq.) dropwise while stirring.

  • Precipitation and Isolation: A precipitate will typically form. Stir the resulting slurry for 15-20 minutes. Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This adduct can now be used directly in Suzuki coupling reactions, often in protic solvents.[14]

Data Summary: Base and Solvent Selection

The choice of base and solvent can dramatically impact yield. The following table provides a general guide for initial screening.

BaseCommon SolventsStrengthsWeaknesses
K₂CO₃ Dioxane/H₂O, Toluene/H₂O, EthanolModerately strong, good for many substrates.[9][17]Can be less effective for very hindered couplings.
K₃PO₄ Dioxane, TolueneStronger base, often effective for hindered substrates.[4][5]Can promote protodeboronation in aqueous media.[4]
Cs₂CO₃ Dioxane, THFHighly effective, good solubility in organic solvents.[9][14]More expensive.
KF THF, DioxaneMild base, useful for substrates with base-sensitive functional groups.[4][12]May result in slower reaction rates.[18]

Yields are highly dependent on the specific substrates and catalyst system.

Visualizing the Catalytic Cycle

Understanding the mechanism is key to effective troubleshooting.

Suzuki_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd + R1-X PdII_complex R1-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation + [R2-B(OH)3]⁻ PdII_R1R2 R1-Pd(II)L_n-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim Product R1-R2 (Desired Product) RedElim->Product Product->Pd0 Catalyst Regeneration

Caption: The Suzuki-Miyaura catalytic cycle.

References

  • Middle East Technical University. (2019). effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives and.
  • Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • Benchchem. (n.d.). catalyst selection for difficult Suzuki couplings with functionalized boronic acids.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions.
  • Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?
  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of....
  • Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • ResearchGate. (n.d.). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). Optimization of the reaction conditions..
  • ResearchGate. (2013, May 16). (PDF) Structurally diverse benzoxazines: Synthesis, polymerization, and thermal stability.
  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling.
  • ResearchGate. (2014, July 7). Which conditions are favorable for the efficient Suzuki coupling?.
  • Wikipedia. (n.d.). Protodeboronation.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). (PDF) Synthesis, characterization, and polymerization of brominated benzoxazine monomers and thermal stability/flame retardance of the polymers generated.
  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • YouTube. (2020, February 13). Suzuki cross-coupling reaction.
  • ResearchGate. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling.
  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?.
  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?
  • Wiley Online Library. (n.d.). Study on the chemical stability of benzoxazine‐based phenolic resins in carboxylic acids.
  • Reddit. (n.d.). Struggling with Suzuki Reaction.
  • ResearchGate. (n.d.). Various Synthetic Methods of Benzoxazine Monomers.
  • ResearchGate. (n.d.). The Slow‐Release Strategy in Suzuki–Miyaura Coupling.
  • PubMed. (n.d.). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions.
  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
  • ResearchGate. (n.d.). The computed reaction pathway for the coupling between boronic species and TMS diazomethane (R = Ph).
  • ResearchGate. (n.d.). (PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening.
  • Benchchem. (n.d.). A Comparative Analysis of Boronic Acids in Cross-Coupling Reactions.

Sources

Troubleshooting

Technical Support Center: Purification of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Coupling Products

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the purification of crude coupling...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting advice and detailed protocols for the purification of crude coupling products derived from 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. The unique electronic properties and potential for strong interactions with stationary phases make the purification of these heterocyclic compounds a common challenge. This guide is structured to address specific experimental issues in a practical, question-and-answer format, grounded in established chemical principles.

Section 1: Troubleshooting Common Purification Issues

This section addresses the most frequent and challenging problems encountered during the purification of Suzuki-Miyaura and related cross-coupling reaction mixtures involving the title compound.

Q1: My TLC plate shows significant streaking and poor separation of my target compound. What's causing this, and how can I fix it?

A1: Streaking is a classic sign that your compound is interacting too strongly with the stationary phase, which is very common for boronic acids and their derivatives on standard silica gel.[1] The Lewis acidic boron center and the nitrogen atom in the benzoxazine ring can bind tightly to the acidic silanol (Si-OH) groups on the silica surface.

Immediate Troubleshooting Steps:

  • TLC Modification: Before running a column, modify your TLC eluent. Add a small amount of a competitive binder, such as 1% acetic acid or 1% triethylamine, to your mobile phase.[2] This can help saturate the active sites on the silica, reducing tailing.

  • Stationary Phase Choice: Switch to a less acidic stationary phase. Neutral alumina can be an excellent alternative for chromatography of boronic acid derivatives.[2] Alternatively, consider using deactivated silica gel (see Protocol 1).

  • Consider Boronate Ester Formation: If the free boronic acid is the impurity you are trying to remove, it is likely the primary cause of streaking. Protecting groups like pinacol esters or MIDA (N-methyliminodiacetic acid) esters are significantly more stable and chromatograph more cleanly than their corresponding boronic acids.[3][4][5]

Q2: My reaction yield is low, and I've isolated a significant amount of a byproduct that appears to be a dimer of my boronic acid. What is this, and how do I prevent it?

A2: You are likely observing a homocoupling byproduct.[6] This occurs when two molecules of the boronic acid couple with each other, a reaction also catalyzed by palladium, especially in the presence of oxygen or if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species.[6]

Prevention & Removal Strategy:

  • Reaction Conditions:

    • Thorough Degassing: Ensure your reaction mixture is rigorously degassed before adding the palladium catalyst. Oxygen can promote both homocoupling and catalyst degradation to inactive palladium black.[6][7]

    • Catalyst Choice: Use a Pd(0) source like Pd(PPh₃)₄ or ensure your Pd(II) source (e.g., Pd(OAc)₂) is rapidly reduced in situ.

    • Stoichiometry: Avoid a large excess of the boronic acid reagent.

  • Purification:

    • Homocoupled products are typically non-polar and should be separable from the more polar desired product by flash chromatography.

    • If the polarity is too similar, recrystallization may be more effective.

Q3: I have very low recovery after performing flash column chromatography on silica gel. Where is my product?

A3: This is a severe case of the issue described in Q1. Polar, nitrogen-containing boronic acid derivatives can irreversibly bind to silica gel, especially if the compound is loaded in a solvent in which it is highly soluble and then hit with a much stronger eluent.

Troubleshooting Recovery:

  • Use Deactivated Silica: This is the most effective solution. Pre-treating the silica gel with a base like triethylamine will cap the acidic silanol sites. See Protocol 1 for a detailed method.

  • Boric Acid Impregnated Silica: A specialized technique involves treating the silica gel with a boric acid solution. This can surprisingly reduce the Lewis basicity of the silica surface and prevent over-adsorption of boronic esters.[8]

  • Solvent System Optimization: Use a gradient elution, starting with a low polarity and gradually increasing. Avoid highly polar solvents like pure methanol if possible, as they can sometimes dissolve the silica gel. A dichloromethane/acetone or ethyl acetate/methanol gradient is often effective.[2]

  • Alternative Sorbents: Besides neutral alumina, C18 reversed-phase chromatography can be an option for highly polar compounds that are difficult to purify on normal phase silica.[1]

Q4: My purified product is a grey or black powder, and NMR analysis shows broad peaks. How do I remove residual palladium?

A4: The coloration indicates contamination with palladium black, the inactive, precipitated form of the catalyst.[9] It can interfere with downstream applications and spectroscopic analysis.

Palladium Removal Techniques:

  • Filtration through Celite®: After the reaction is complete, dilute the mixture with a solvent like ethyl acetate or dichloromethane and filter it through a pad of Celite®. This will remove the bulk of the precipitated palladium.

  • Aqueous Workup with a Chelator: Washing the organic layer with an aqueous solution of a chelating agent can remove soluble palladium species. A 1M aqueous solution of thiourea or sodium thiocyanate is effective.

  • Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for 15-30 minutes, and then filter through Celite®. Be aware that this can sometimes lead to loss of product due to adsorption.[4]

Section 2: Frequently Asked Questions (FAQs)

Q: How can I deal with the instability of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid during the reaction and workup?

A: The primary instability pathway for boronic acids is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond, especially under harsh basic or acidic conditions.[6]

  • Use Boronate Esters: The most robust solution is to use a more stable derivative, such as the corresponding pinacol boronate ester.[3]

  • Form a Diethanolamine Adduct: Diethanolamine complexes (DABO boronates) are exceptionally stable, often crystalline solids that can be used directly in Suzuki couplings with a protic co-solvent.[3][10] This is an excellent strategy for stabilizing labile boronic acids. See Protocol 3 .

  • Use Milder Bases: If using the boronic acid directly, consider milder bases like K₃PO₄ or Cs₂CO₃ instead of stronger hydroxides, and keep reaction times as short as possible.[11]

Q: Is an acid-base extraction a viable method for purifying my crude product?

A: It depends on the nature of the final coupled product. The starting boronic acid is acidic and can be extracted into an aqueous base.[2] However, your final product no longer contains the boronic acid moiety. If your final product has a basic handle (like the benzoxazine nitrogen) and your impurities are neutral, you could perform an acidic extraction (e.g., with 1M HCl), wash the aqueous layer with an organic solvent to remove neutral impurities, and then basify the aqueous layer to recover your product. This strategy is highly substrate-dependent.

Q: What is the best general-purpose solvent system for recrystallizing these types of compounds?

A: There is no single "best" system, as solubility is highly structure-specific. However, a good starting point is a binary solvent system.[2]

  • Dissolve the crude solid in a minimum amount of a hot, relatively polar solvent in which it is soluble (e.g., ethanol, isopropanol, or acetone).

  • Slowly add a less polar "anti-solvent" (e.g., hexanes, heptane, or water) dropwise until the solution becomes faintly cloudy.

  • Add a few drops of the first solvent to clarify the solution, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

Section 3: Key Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography on Deactivated Silica Gel

This protocol minimizes product loss due to strong adsorption on the silica surface.

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in your starting eluent (e.g., 98:2 Hexane/Ethyl Acetate).

  • Deactivation: Add triethylamine (Et₃N) to the slurry to a final concentration of 1% v/v. Stir gently for 15 minutes.

  • Column Packing: Pack your column with the deactivated silica slurry as you normally would.

  • Equilibration: Equilibrate the packed column by flushing with 3-5 column volumes of the starting eluent (containing 1% Et₃N).

  • Sample Loading: Adsorb your crude product onto a small amount of silica gel ("dry loading"). Place the dried, adsorbed sample atop the column.

  • Elution: Run the column using your predetermined solvent gradient, ensuring that 1% Et₃N is present in the mobile phase throughout the entire run. This prevents re-acidification of the stationary phase and ensures consistent elution.

Protocol 2: Purification via Diethanolamine Adduct Formation

This method is excellent for purifying the boronic acid starting material if it is impure, or for isolating a stable, crystalline intermediate.[3][10]

  • Dissolution: Dissolve the crude 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in a minimum amount of dichloromethane or ether in a flask equipped with a stir bar.

  • Adduct Formation: Add one equivalent of diethanolamine dropwise while stirring at room temperature.

  • Precipitation: A white, crystalline solid (the DABO boronate) should precipitate out of the solution, often within minutes.[10] Stir for 30-60 minutes to ensure complete formation.

  • Isolation: Collect the solid by vacuum filtration.

  • Washing: Wash the solid with cold ether or dichloromethane to remove any remaining soluble impurities.

  • Drying: Dry the crystalline adduct under vacuum. This stable solid can now be used directly in subsequent coupling reactions.

Section 4: Data Summaries & Visualizations

Table 1: Common Impurities and Purification Strategies
ImpurityLikely SourceRelative PolarityRecommended Removal Method
Homocoupled Dimer Side reactionLess polar than productFlash chromatography
Protodeboronated SM Boronic acid degradationVariesFlash chromatography, Recrystallization
Residual Aryl Halide Unreacted starting materialLess polar than productFlash chromatography
Boroxine Dehydration of boronic acidSimilar to boronic acidConvert to boronate ester or use aqueous workup
Palladium Residues CatalystN/AFiltration through Celite®, Aqueous wash with chelator
Diagrams

Byproduct_Formation cluster_reactants Starting Materials cluster_catalyst Reaction Conditions cluster_byproducts Common Byproducts R_BA 4-Methyl-2,3-dihydro-1,4- benzoxazine-6-boronic acid Catalyst Pd Catalyst + Base R_BA->Catalyst Homo Homocoupling (Boronic Acid Dimer) R_BA->Homo O₂ / Pd(II) Proto Protodeboronation (Loss of Boron) R_BA->Proto H₂O / Base R_ArX Ar-X (Aryl Halide) R_ArX->Catalyst Dehalo Dehalogenation (Ar-H from Ar-X) R_ArX->Dehalo H-source Product Desired C-C Coupled Product Catalyst->Product

Troubleshooting_Workflow cluster_issues cluster_solutions start Analyze Crude Reaction Mixture (TLC, LCMS, ¹H NMR) q1 Significant Streaking on TLC? start->q1 q2 Product is Main Spot, but Difficult to Crystallize? start->q2 q3 Grey/Black Solid? start->q3 q1->q2 No sol1 Use Deactivated Silica (Protocol 1) or Neutral Alumina q1->sol1 Yes q2->q3 No sol2 Attempt Binary Solvent Recrystallization (see FAQ) q2->sol2 Yes sol3 Filter through Celite® and/or treat with Charcoal q3->sol3 Yes

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. Available at: [Link]

  • Reddit. (2017). Purification of boronic acids? [Online discussion]. Available at: [Link]

  • Liu, J., et al. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Available at: [Link]

  • Knapp, D. M., et al. (2012). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. NIH Public Access. Available at: [Link]

  • Burke, M. D., et al. (2009). A General Method for Small Molecule Synthesis using Iterative Cross-Coupling. Organic Syntheses. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Miller, S. J., et al. (2009). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Carbohydrate Research.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available at: [Link]

  • Seida, Y., et al. (2002). Boronic Esters as a System for Crystallization-Induced Dynamic Self-Assembly Equipped with an “On−Off” Switch for Equilibration. Journal of the American Chemical Society. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2007). Slow release of organoboronic acids in cross-coupling reactions. Google Patents (US8338601B2).
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Online discussion]. Available at: [Link]

  • Hitosugi, S., et al. (2019). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]

  • YouTube. (2011). Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH Public Access. Available at: [Link]

Sources

Optimization

identifying byproducts in the reaction of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Welcome to the dedicated technical support guide for researchers utilizing 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in their synthetic endeavors. This resource is designed to provide in-depth, practical soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers utilizing 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in their synthetic endeavors. This resource is designed to provide in-depth, practical solutions to common challenges, with a focus on identifying and mitigating byproduct formation. My insights are drawn from extensive experience in synthetic methodology and troubleshooting complex cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address the most common issues encountered during reactions with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, providing causative explanations and actionable solutions.

Question 1: My Suzuki-Miyaura coupling reaction is showing a significant amount of a byproduct with a mass corresponding to the protodeboronated starting material (4-Methyl-2,3-dihydro-1,4-benzoxazine). What is causing this, and how can I minimize it?

Answer:

The issue you're observing is protodeboronation , a common side reaction for arylboronic acids where the C-B bond is cleaved and replaced by a C-H bond.[1][2] This can occur under both acidic and basic conditions and is often a major competitor to the desired cross-coupling pathway.

Causality:

  • Under Basic Conditions (Common in Suzuki Coupling): The mechanism often involves the formation of an arylboronate anion, which can then be protonated by a proton source in the reaction mixture (e.g., water, alcohols).[3][4] Electron-donating groups on the aryl ring, such as the dihydro-benzoxazine moiety, can increase the electron density on the carbon bearing the boronic acid, making it more susceptible to protonation.

  • Under Acidic Conditions: Acid-promoted protodeboronation can also occur, proceeding through a four-membered ring transition state involving the boronic acid and the acid.[1][5]

  • Residual Water: The presence of excess water in the reaction can facilitate this undesired pathway.

Troubleshooting & Mitigation Strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry your base and other solid reagents.

  • Shorter Reaction Times: Prolonged reaction times can increase the extent of protodeboronation. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material (aryl halide) is consumed.

  • Choice of Base: A less nucleophilic, moderately strong base is often preferred. While strong bases are needed for transmetalation, excessively harsh basic conditions can accelerate protodeboronation.[3] Consider switching from hydroxides to carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄).

  • Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester. These are generally less prone to protodeboronation under standard Suzuki-Miyaura conditions.[6]

Question 2: I've isolated a high molecular weight impurity that appears to be a dimer of my starting material. What is this, and why is it forming?

Answer:

This byproduct is most likely the result of homocoupling , where two molecules of your 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid react to form a symmetrical biaryl compound.

Causality:

Homocoupling is primarily driven by the presence of oxidants (like atmospheric oxygen) in the reaction mixture, which can oxidize the active Pd(0) catalyst to Pd(II).[7] These Pd(II) species can then promote the homocoupling of the boronic acid. The generally accepted mechanism involves the formation of an Ar-Pd(II)-Ar intermediate, which then undergoes reductive elimination.

Troubleshooting & Mitigation Strategies:

  • Thorough Degassing: This is the most critical step. Before adding your catalyst, thoroughly degas your reaction mixture by bubbling an inert gas (argon or nitrogen) through the solvent for at least 20-30 minutes. Alternatively, use several freeze-pump-thaw cycles.

  • Maintain an Inert Atmosphere: Ensure the reaction is maintained under a positive pressure of an inert gas throughout the entire process.

  • Use a Pd(0) Pre-catalyst: Using a pre-catalyst that is already in the Pd(0) oxidation state (e.g., Pd(PPh₃)₄) can sometimes reduce the amount of homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂(PPh₃)₂ that require in-situ reduction.[7]

  • Ligand Choice: The choice of phosphine ligand can influence the rates of the desired catalytic cycle versus off-cycle side reactions. Sometimes, more electron-rich and bulky ligands can favor the desired cross-coupling.

Question 3: My crude NMR shows broad signals and the mass spectrum is complex. A colleague suggested the formation of boroxines. What are they and how do they affect my reaction?

Answer:

Your colleague is likely referring to boroxines , which are stable, six-membered cyclic anhydrides formed from the dehydration of three boronic acid molecules.[8][9] The formation of boroxine from 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a reversible equilibrium process.

Causality and Impact:

  • Formation: Boroxine formation is an equilibrium process driven by the removal of water.[8][10] It can occur upon storage of the solid boronic acid or in anhydrous solvents. Electron-donating groups on the aryl ring can favor boroxine formation.[10][11]

  • Reactivity: Boroxines are also competent coupling partners in Suzuki-Miyaura reactions. However, their presence means that the stoichiometry of your active boron species is different from what you calculated based on the monomeric boronic acid. This can affect reaction kinetics and, in some cases, lead to incomplete conversion if not accounted for. The broad NMR signals are a classic indicator of an equilibrium between the boronic acid and the boroxine.

Troubleshooting & Mitigation Strategies:

  • Characterize Your Starting Material: Before use, check the purity of your boronic acid by NMR. The presence of broad signals or signals corresponding to the boroxine structure indicates that the equilibrium is present.

  • Controlled Hydrolysis: If you suspect significant boroxine content, you can often shift the equilibrium back to the boronic acid by adding a small amount of water to your reaction mixture, as is common practice in many Suzuki protocols. However, be mindful of promoting protodeboronation (see Question 1).

  • Use Fresh Reagent: Use fresh or properly stored boronic acid. Storage in a desiccator is crucial to minimize dehydration to the boroxine.

Visualizing Byproduct Pathways

The following diagram illustrates the main competing pathways for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in a typical cross-coupling reaction.

Byproduct_Pathways A 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid B Desired Cross-Coupling Product A->B Suzuki-Miyaura Coupling (with Ar-X, Pd(0), Base) C Protodeboronation Product (4-Methyl-2,3-dihydro-1,4-benzoxazine) A->C Protodeboronation (H+ source) D Homocoupling Product (Biaryl Dimer) A->D Homocoupling (O2, Pd(II)) E Boroxine (Cyclic Trimer) A->E Dehydration (-H2O) (Equilibrium)

Caption: Competing reaction pathways for the boronic acid starting material.

Experimental Guide: Identifying Byproducts

A systematic approach is crucial for identifying the source of impurities and optimizing your reaction.

Protocol 1: Small-Scale Reaction Monitoring
  • Setup: Run your standard reaction on a small scale (e.g., 0.1 mmol).

  • Time Points: At regular intervals (e.g., 0h, 1h, 4h, and overnight), withdraw a small aliquot of the reaction mixture.

  • Quench and Prep: Quench the aliquot with a small amount of water and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer and concentrate.

  • Analysis: Analyze the crude sample from each time point by LC-MS. This will allow you to track the consumption of starting materials and the formation of both the desired product and any byproducts over time.

Data Interpretation Table
Mass Detected (in addition to starting materials and product)Probable IdentityLikely Cause
[M-44] or [M-B(OH)₂ + H] Protodeboronation ProductExcess water, prolonged heating, wrong base
[2M - 2B(OH)₂] Homocoupling ProductInadequate degassing (Oxygen present)
[M - 18] (in some ionization modes) or complex high MW peaksBoroxine and related speciesDehydration of starting material
[M+16] Oxidized Product (Phenol)Oxidative degradation

M = Molecular weight of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Workflow for Byproduct Identification

Identification_Workflow start Low Yield or Impure Product lcms Run Crude LC-MS start->lcms analyze_mass Analyze Masses of Major Byproducts lcms->analyze_mass proto Mass = Protodeboronation Product? analyze_mass->proto Yes homo Mass = Homocoupling Product? analyze_mass->homo No proto->homo No proto_res Action: Check water content, optimize base/time. proto->proto_res other Other Masses? homo->other No homo_res Action: Improve degassing, check catalyst source. homo->homo_res Yes other_res Action: Check starting material purity (Boroxine), consider oxidation. other->other_res

Caption: A systematic workflow for identifying byproducts using LC-MS data.

References

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, [Link]

  • Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE, [Link]

  • Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. PMC - NIH, [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate, [Link]

  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, [Link]

  • Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA. PMC - NIH, [Link]

  • Boroxine - Wikipedia. Wikipedia, [Link]

  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. MDPI, [Link]

  • The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer, [Link]

  • boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES, [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, [Link]

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs, [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Steric Hindrance in Suzuki-Miyaura Coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Su...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling reaction, with a specific focus on challenges posed by steric hindrance when using 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Our goal is to equip you with the scientific rationale and practical steps to overcome common experimental hurdles and achieve successful coupling outcomes.

Understanding the Challenge: Steric Hindrance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] However, the reaction's success can be significantly impacted by the steric environment of the coupling partners.[3][4] Sterically demanding substrates can impede key steps in the catalytic cycle, leading to low yields, slow reaction rates, and the formation of undesired side products.

The structure of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid presents a moderate degree of steric hindrance. The boronic acid moiety is positioned on the benzene ring, flanked by the oxygen of the dihydrooxazine ring on one side. This arrangement can influence the approach of the palladium catalyst and the subsequent steps of the catalytic cycle.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and provides actionable solutions grounded in mechanistic principles.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield or fails to proceed. What are the likely causes and how can I troubleshoot this?

A1: Low or no yield in a sterically hindered Suzuki coupling is a common issue that can often be traced back to several key factors:

  • Inefficient Oxidative Addition: The steric bulk around the C-X bond (where X is a halide or triflate) of your coupling partner can hinder the initial insertion of the palladium(0) catalyst.[4]

  • Slow Transmetalation: The transfer of the organic group from the boronic acid to the palladium center can be sluggish due to steric clash.

  • Difficult Reductive Elimination: The final step, where the new C-C bond is formed and the product is released from the palladium catalyst, can also be impeded by steric congestion.[4][5]

  • Catalyst Decomposition: At the higher temperatures often required for hindered couplings, the palladium catalyst may decompose before the reaction reaches completion.[4]

Troubleshooting Workflow:

G start Low Yield / No Reaction ligand Optimize Ligand Selection (Bulky, Electron-Rich Phosphines or NHCs) start->ligand Primary Check base Screen Different Bases (e.g., K3PO4, Cs2CO3, t-BuOK) ligand->base If no improvement temp Adjust Reaction Temperature (Incremental increase) base->temp If still low yield solvent Evaluate Solvent System (e.g., Toluene, Dioxane, THF/H2O) temp->solvent Fine-tuning end Improved Yield solvent->end Optimization Complete

Troubleshooting Workflow Diagram

Step-by-Step Solutions:

  • Ligand Selection is Critical: For sterically hindered couplings, standard ligands like triphenylphosphine (PPh₃) are often ineffective. Switch to bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[6][7] These ligands promote both oxidative addition and reductive elimination.[7] N-heterocyclic carbenes (NHCs) are also excellent alternatives.[8]

  • Optimize the Base: The choice of base is crucial for activating the boronic acid.[9] For hindered substrates, stronger, non-nucleophilic bases are often more effective. Consider screening potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[4][8][10]

  • Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barriers associated with sterically hindered steps.[11] Increase the temperature in increments of 10-20 °C, while monitoring for potential decomposition of starting materials or product.

  • Solvent System Evaluation: The polarity and coordinating ability of the solvent can influence the reaction rate and catalyst stability. Common solvents for Suzuki couplings include toluene, 1,4-dioxane, and mixtures of THF with water.[12][13] For challenging couplings, anhydrous conditions with solvents like dioxane can be beneficial.[8]

Q2: I am observing significant protodeboronation of my 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. How can I minimize this side reaction?

A2: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, particularly with electron-rich boronic acids or under harsh conditions.[4][10]

Strategies to Minimize Protodeboronation:

  • Use Milder Bases: Strong bases can accelerate protodeboronation. If you are using a very strong base like NaOH or KOH, consider switching to milder options like K₂CO₃ or Cs₂CO₃.[4]

  • Anhydrous Conditions: The presence of water can facilitate protodeboronation. Running the reaction under strictly anhydrous conditions can suppress this side reaction.

  • Convert to a Boronate Ester: Boronic acids can be converted to more stable boronate esters, such as pinacol esters (Bpin).[10] These are generally more resistant to protodeboronation. You can either synthesize the boronate ester beforehand or generate it in situ.

  • Use Stoichiometry Wisely: Using a slight excess (1.1-1.5 equivalents) of the boronic acid can help to compensate for some loss due to protodeboronation.

Frequently Asked Questions (FAQs)

Q3: Why are bulky, electron-rich phosphine ligands so effective for sterically hindered Suzuki couplings?

A3: The effectiveness of these ligands, often referred to as Buchwald-type ligands, stems from a combination of their steric and electronic properties:[5][14]

  • Steric Bulk: The large size of these ligands promotes the formation of a coordinatively unsaturated, 12-electron palladium(0) species, which is highly active in the oxidative addition step. The steric bulk also facilitates the final reductive elimination step by creating a crowded environment around the palladium center, which encourages the release of the product.[15]

  • Electron-Donating Ability: These ligands are strong sigma-donors, which increases the electron density on the palladium center. This enhanced electron density facilitates the oxidative addition of the palladium into the aryl halide bond, a step that is often rate-limiting in sterically hindered systems.

G cluster_0 Effect of Bulky, Electron-Rich Ligands Ligand Bulky, Electron-Rich Phosphine Ligand Pd Pd(0) Catalyst Ligand->Pd Binds to OA Facilitated Oxidative Addition Pd->OA Leads to RE Promoted Reductive Elimination Pd->RE Leads to Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(OR)L2 Ar-Pd(II)(OR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(OR)L2 Ligand Exchange (Base) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OH)2) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Sources

Optimization

Technical Support Center: Suzuki Reactions with Nitrogen-Containing Heterocycles

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, chemists, and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving nitrogen-containing heterocycles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges such as low yields, stalled reactions, and catalyst deactivation. Here, we provide in-depth troubleshooting advice, proven protocols, and a mechanistic understanding of the common pitfalls associated with these critical substrates.

Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning in the context of Suzuki reactions?

Catalyst poisoning refers to the deactivation of the palladium catalyst, which halts or significantly slows the catalytic cycle. In Suzuki reactions, the active Pd(0) species can be rendered inactive by strongly coordinating species that bind to the metal center, preventing it from participating in the key steps of oxidative addition, transmetalation, or reductive elimination.

Q2: Why are nitrogen-containing heterocycles particularly problematic substrates?

Nitrogen-containing heterocycles (e.g., pyridines, imidazoles, pyrazoles) are ubiquitous in pharmaceuticals and agrochemicals.[1][2] However, the lone pair of electrons on the nitrogen atom makes them Lewis basic. This allows them to coordinate strongly to the electron-deficient palladium catalyst.[3][4] This coordination can lead to the formation of stable, off-cycle palladium complexes that are catalytically inactive, effectively "poisoning" the reaction.[1][3] Furthermore, heterocycles with acidic N-H protons (like indoles or pyrazoles) can introduce additional deactivation pathways through deprotonation and reaction with the catalyst or base.[5]

Q3: What are the common signs of catalyst poisoning in my experiment?

The most common indicators of catalyst poisoning include:

  • Low or No Conversion: The reaction fails to proceed to completion, even with extended reaction times or heating.

  • Stalled Reaction: The reaction starts but stops at a certain percentage of conversion.

  • Formation of Palladium Black: Visible precipitation of elemental palladium indicates catalyst decomposition, a common result of unstable intermediate complexes.

  • Dominance of Side Reactions: An increase in byproducts from protodeboronation (replacement of the boron group with a hydrogen) or homocoupling of the starting materials.

Q4: Can I prevent catalyst poisoning from the start?

Yes, proactive measures can significantly mitigate poisoning. The key is to select a catalytic system where the desired catalytic cycle is much faster than the catalyst deactivation pathways. This can be achieved by carefully choosing the ligand, palladium source, base, and reaction conditions tailored to the specific heterocycle being used.

Troubleshooting Guides & In-Depth Solutions

This section addresses specific experimental failures and provides a logical framework for troubleshooting.

Problem 1: My reaction is sluggish or has stalled completely (low conversion).

This is the most frequent issue and directly points to an inactive catalytic system, likely due to poisoning by the heterocyclic substrate or product.

Primary Cause: The Lewis basic nitrogen on the heterocycle is coordinating to the palladium center more strongly than the desired reactants, effectively sequestering the catalyst.

Solutions & Scientific Rationale:

  • Modify the Ligand Environment: The ligand is your primary tool for controlling the catalyst's reactivity and stability.

    • Increase Steric Bulk: Bulky ligands physically block the nitrogen heterocycle from accessing the palladium center. This steric hindrance favors the approach of the less-hindered aryl halide for oxidative addition.[6] N-heterocyclic carbene (NHC) ligands and bulky phosphines are excellent choices.[6][7]

    • Use Electron-Rich Ligands: Electron-rich phosphines (e.g., those with alkyl groups like PCy₃ or t-Bu₃P) or NHCs increase the electron density on the palladium. This promotes the rate-limiting reductive elimination step and can decrease the catalyst's affinity for Lewis basic heterocycles.

  • Employ a Lewis Acid Additive: A Lewis acid can act as a "protecting group" for the problematic nitrogen.

    • Mechanism: Additives like trimethyl borate can reversibly coordinate to the nitrogen of the heterocycle.[1] This neutralizes its Lewis basicity, preventing it from binding to and poisoning the palladium catalyst.[1] This strategy keeps the nitrogen "masked" throughout the reaction.

Protocol 1: Anhydrous Suzuki Coupling with Trimethyl Borate Additive This protocol is adapted from methodologies developed for challenging heteroaryl-heteroaryl couplings and is particularly effective for π-deficient heterocycles like pyridines.[1]

Materials:

  • Heteroaryl halide (1.0 equiv)

  • Heteroarylboronic ester (e.g., neopentyl glycol ester) (1.5 equiv)

  • Palladium precatalyst (e.g., SPhos-Pd-G3, 2-5 mol%)

  • Ligand (e.g., SPhos, 2-5 mol%)

  • Potassium trimethylsilanolate (TMSOK) (2.0 equiv)

  • Trimethyl borate (B(OMe)₃) (5.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane)

Procedure:

  • To an oven-dried vial under an inert atmosphere (e.g., argon or nitrogen), add the heteroaryl halide, heteroarylboronic ester, palladium precatalyst, ligand, and TMSOK.

  • Add the anhydrous 1,4-dioxane, followed by the trimethyl borate.

  • Seal the vial and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: My catalyst appears to have decomposed, forming palladium black.

The formation of palladium black indicates that the Pd(0) catalyst is unstable under the reaction conditions and is aggregating.

Primary Cause: The ligand may be dissociating from the palladium center, or the intermediate complexes formed during the cycle are unstable. This is often exacerbated by high temperatures.

Solutions & Scientific Rationale:

  • Use a More Stable Precatalyst: Modern palladium precatalysts (e.g., G3 or G4 palladacycles) are designed for stability and controlled release of the active Pd(0) species. This avoids high concentrations of unstable, ligand-free palladium.

  • Employ Chelating Ligands: Bidentate ligands (e.g., XantPhos, dppf) bind to the palladium at two points, creating a more stable complex (the "chelate effect"). This makes ligand dissociation less likely compared to monodentate ligands.

  • Lower the Reaction Temperature: If the reaction profile allows, reducing the temperature can slow down decomposition pathways. This may require a more active catalyst system to achieve a reasonable reaction rate.

Table 1: Ligand Selection Guide for Nitrogen-Containing Heterocycles

Ligand ClassExamplesKey CharacteristicsBest For
Bulky Monophosphines SPhos, RuPhos, XPhosElectron-rich, sterically demanding. Excellent for promoting oxidative addition and reductive elimination.General-purpose, highly effective for a wide range of pyridines, pyrazoles, and indoles.[5][7]
N-Heterocyclic Carbenes (NHCs) IPr, IMes, PEPPSI-typeStrong σ-donors, form very stable Pd-complexes. Resistant to oxidation.[6][8]Challenging couplings, including those with aryl chlorides and sterically hindered substrates.[9]
Chelating Phosphines dppf, XantPhosForm stable, well-defined complexes. The wide bite angle of XantPhos can promote difficult reductive eliminations.Situations where catalyst stability is a major concern; useful for high-temperature reactions.
Problem 3: I'm working with an unprotected N-H heterocycle (e.g., indole, pyrazole, benzimidazole) and the reaction is failing.

Primary Cause: The acidic N-H proton can interfere in several ways. It can be deprotonated by the base, creating an anionic heterocycle that may coordinate strongly to the palladium. This can inhibit the catalyst or lead to undesired side reactions.[5]

Solutions & Scientific Rationale:

  • Choose the Right Base: A strong, non-nucleophilic base like K₃PO₄ is often preferred.[5][10] It is effective enough to facilitate the transmetalation step without aggressively deprotonating the N-H group in a way that leads to catalyst inhibition. Sometimes, using a weaker base like K₂CO₃ can also be beneficial.

  • Use a Specialized Catalyst System: Certain palladium precatalysts, often used with bulky biarylphosphine ligands like XPhos, have been specifically developed to tolerate unprotected N-H groups.[5] These systems are highly active, allowing the desired C-C coupling to outcompete the deactivation pathways.

  • Consider N-Protection as a Last Resort: While direct C-H functionalization is ideal, protecting the N-H group (e.g., as a Boc or SEM derivative) remains a robust, albeit less atom-economical, strategy. This completely removes the problematic proton from the equation.

Visualized Mechanisms & Workflows

Diagram 1: Mechanism of Catalyst Poisoning by Pyridine

This diagram illustrates how a Lewis basic heterocycle like pyridine can intercept the active Pd(0) catalyst, pulling it out of the productive Suzuki-Miyaura cycle into an inactive "dead-end" complex.

G cluster_cycle Productive Suzuki-Miyaura Cycle cluster_poisoning Deactivation Pathway Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)-X(L) Oxidative Addition Pd0->OA_Complex Oxidative Addition Poisoned_Complex Pd(0)L(Pyridine) Inactive Complex Pd0->Poisoned_Complex Catalyst Poisoning (Reversible/ Irreversible) TM_Complex Ar-Pd(II)-Ar'(L) Transmetalation OA_Complex->TM_Complex Transmetalation TM_Complex->Pd0 Reductive Elimination Product Ar-Ar' TM_Complex->Product ArBOH Ar'-B(OR)₂ ArBOH->TM_Complex Base Base Base->OA_Complex ArX Ar-X ArX->OA_Complex Pyridine Pyridine (N-Heterocycle) Pyridine->Poisoned_Complex

Caption: The Suzuki cycle (right) vs. catalyst poisoning by a nitrogen heterocycle (left).

Diagram 2: Troubleshooting Workflow for Failed Suzuki Reactions

This decision tree provides a logical path to diagnose and solve common issues encountered with nitrogen-containing heterocycles.

G Start Reaction Failure: Low Yield / Stalled Check_Pd_Black Is Palladium Black Observed? Start->Check_Pd_Black Check_NH Is Substrate an Unprotected N-H? Check_Pd_Black->Check_NH No Sol_Stability 1. Use Stable Precatalyst (e.g., G3-Palladacycle) 2. Use Chelating Ligand (XantPhos) 3. Lower Temperature Check_Pd_Black->Sol_Stability Yes General_Poisoning General Catalyst Poisoning Likely Check_NH->General_Poisoning No Sol_Base 1. Switch Base (K₃PO₄ vs K₂CO₃) 2. Use Specialized Precatalyst (e.g., XPhos-Pd-G3) Check_NH->Sol_Base Yes Sol_Ligand 1. Switch to Bulky Ligand (SPhos, NHC) 2. Use Lewis Acid Additive (B(OMe)₃) General_Poisoning->Sol_Ligand

Caption: A decision tree for troubleshooting problematic Suzuki-Miyaura reactions.

References
  • Internal Catalytic Effect of Bulky NHC Ligands in Suzuki–Miyaura Cross-Coupling Reaction. MDPI.
  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Synfacts.
  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.
  • Investigation of the palladium catalyzed aromatic coupling of pyridine deriv
  • Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
  • Cellulose-supported N-heterocyclic carbene-palladium catalyst: Synthesis and its applications in the Suzuki cross-coupling reaction.
  • Transforming N-H NHC Palladium complexes into efficient catalyst for Suzuki-Miyaura cross coupling reactions. American Chemical Society.
  • “Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling.

Sources

Troubleshooting

Technical Support Center: Optimizing Ligand Choice for Electron-Rich Boronic Acids

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids. This resource is designed for researchers, scientists, and professionals in drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving electron-rich boronic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.

The guidance provided is rooted in established mechanistic principles and field-proven insights to ensure both technical accuracy and practical utility.

I. Understanding the Core Challenge

Electron-rich boronic acids present a unique set of challenges in Suzuki-Miyaura coupling. While the reaction is broadly applicable, the increased electron density on the boronic acid can significantly impact key steps of the catalytic cycle, leading to sluggish reactions, low yields, and the formation of undesirable byproducts. The primary difficulties arise from:

  • Slow Transmetalation: The rate-limiting step in many Suzuki-Miyaura reactions is the transfer of the organic group from boron to the palladium center.[1] Electron-rich boronic acids can be less electrophilic, potentially slowing this crucial step.

  • Competitive Protodeboronation: This is a major side reaction where the C-B bond is cleaved and replaced by a C-H bond, effectively destroying the boronic acid starting material.[2][3] This process is often accelerated under the basic and aqueous conditions typically employed in Suzuki couplings.[2][4][5]

  • ** Catalyst Inhibition:** Inefficient ligand choice can lead to the formation of stable, off-cycle palladium species that do not participate in the desired catalytic turnover.

Optimizing the choice of ligand is paramount to overcoming these hurdles. The right ligand can accelerate the key steps of the catalytic cycle and suppress unwanted side reactions.

II. Troubleshooting Guide & FAQs

Low or No Product Formation

Q1: My Suzuki coupling with an electron-rich boronic acid is giving me very low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails with an electron-rich boronic acid, a systematic evaluation of your reaction parameters is crucial. Start with these key points:

  • Catalyst and Ligand Activity: Ensure your palladium source is active. If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species.[2] Some precatalysts are air-sensitive. Consider using a fresh batch or a more robust, air-stable precatalyst.

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[2] It is imperative that your solvent is properly degassed and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Purity: Verify the purity of your aryl halide and boronic acid. Electron-rich boronic acids can be prone to degradation over time.[6]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to facilitate transmetalation but not so strong as to cause degradation of your starting materials or product.[2]

Side Reactions: Protodeboronation

Q2: I'm observing significant protodeboronation of my electron-rich boronic acid. How can I minimize this side reaction?

A2: Protodeboronation is a common challenge, especially with electron-rich boronic acids.[7][8] Here are several strategies to mitigate it:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[2]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[2]

  • Boronic Esters as Surrogates: Boronic esters, such as pinacol esters, are generally more stable and less prone to protodeboronation than their corresponding boronic acids.[9][10] They can be used as direct replacements in the coupling reaction.

  • "Slow Release" Strategies: Using boronic acid derivatives like MIDA boronates or organotrifluoroborates can be effective.[3] These reagents slowly release the boronic acid into the reaction mixture, keeping its concentration low and minimizing side reactions.[3]

Ligand Selection for Challenging Substrates

Q3: I am working with a sterically hindered, electron-rich boronic acid. What class of ligands should I be using?

A3: Steric hindrance, particularly at the ortho-positions, can significantly slow down the reaction. For these challenging substrates, bulky, electron-rich phosphine ligands are essential.[2]

  • Buchwald-type Biarylphosphine Ligands: Ligands such as XPhos, SPhos, and RuPhos are highly effective for coupling sterically hindered substrates.[2][11] Their steric bulk and electron-donating properties facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12][13]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be sterically tuned.[14] They have proven to be very effective in challenging cross-coupling reactions.

The rationale behind using these bulky ligands is to promote the formation of a monoligated palladium species (L₁Pd(0)), which is believed to be the active catalyst.[13] This coordinatively unsaturated species is more reactive towards oxidative addition.

Experimental Protocols and Workflows
General Protocol for a Challenging Suzuki-Miyaura Coupling

This protocol is a starting point for the coupling of an electron-rich boronic acid with an aryl halide.

  • Reagent Preparation: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), boronic acid or ester (1.5 equiv), and a suitable base (e.g., K₃PO₄, 2.0 equiv) to an oven-dried reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand if required.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[2] The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

Workflow for Ligand Selection

The following diagram illustrates a decision-making workflow for selecting an appropriate ligand.

Ligand_Selection_Workflow start Start: Electron-Rich Boronic Acid Coupling sterics Is the boronic acid sterically hindered? start->sterics ligand_choice1 Use Bulky Biaryl Phosphine Ligands (e.g., XPhos, SPhos) sterics->ligand_choice1 Yes ligand_choice2 Consider Standard Phosphine Ligands (e.g., PPh3, P(tBu)3) sterics->ligand_choice2 No protodeboronation Is protodeboronation a major issue? conditions Optimize Base and Solvent protodeboronation->conditions No boronic_ester Switch to Boronic Ester protodeboronation->boronic_ester Yes ligand_choice1->protodeboronation ligand_choice2->protodeboronation end Successful Coupling conditions->end boronic_ester->conditions

Caption: Decision workflow for ligand and condition optimization.

III. Mechanistic Insights

A deeper understanding of the Suzuki-Miyaura catalytic cycle is beneficial for troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[12][15]

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_A Ar-Pd(II)-X(L2) OxAdd->PdII_A + Ar-X Transmetalation Transmetalation (Ar'-B(OR)2) PdII_A->Transmetalation PdII_B Ar-Pd(II)-Ar'(L2) Transmetalation->PdII_B + Ar'B(OR)2 - X-B(OR)2 RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

For electron-rich boronic acids, the transmetalation step is often the bottleneck. The use of bulky, electron-donating ligands helps in several ways:

  • Facilitating Ligand Dissociation: The steric bulk of the ligand promotes the dissociation of one ligand from the Pd(II) complex, creating a more coordinatively unsaturated and reactive species for transmetalation.

  • Increasing Electron Density on Palladium: The electron-donating nature of the ligand increases the electron density on the palladium center, which can facilitate the oxidative addition of the aryl halide.

IV. Data Summary

The following table summarizes the performance of different ligand types with electron-rich boronic acids under various conditions.

Ligand TypeSteric HindranceElectron-Donating AbilityTypical Performance with Electron-Rich Boronic Acids
Triphenylphosphine (PPh₃) LowModerateOften sluggish, requires higher temperatures.
Tri(tert-butyl)phosphine (P(tBu)₃) HighHighGood performance, but can be air-sensitive.
Buchwald Ligands (e.g., XPhos, SPhos) Very HighVery HighExcellent performance, especially with hindered substrates.[11]
N-Heterocyclic Carbenes (NHCs) TunableHighVery effective, particularly for challenging couplings.[14]

V. References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling?. ResearchGate. [Link]

  • 2.6: Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. [Link]

  • Development of Organic Transformations Based on Protodeboronation. ACS Publications. [Link]

  • A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. National Institutes of Health. [Link]

  • From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. [Link]

  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. National Institutes of Health. [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. Royal Society of Chemistry. [Link]

  • Advances in Cross-Coupling Reactions. MDPI. [Link]

  • Protodeboronation. Wikipedia. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics. [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Royal Society of Chemistry. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]

  • Design of precatalysts and phosphine ligands for Pd-catalyzed transformations. DSpace@MIT. [Link]

  • Metal-free protodeboronation of electron-rich arene boronic acids and its application to ortho-functionalization of electron-rich arenes using a boronic acid as a blocking group. PubMed. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews. [Link]

  • Boronic acid/ester transmetallation rates?. Reddit. [Link]

  • Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers. Journal of the American Chemical Society. [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. National Institutes of Health. [Link]

  • Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions. [Link]

  • Organometallic Reactions Part 1: Ligand Substitution and the Trans Effect. YouTube. [Link]

Sources

Optimization

managing temperature sensitivity of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid reactions

Welcome to the technical support center for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the temperature sensitivity of reactions involving this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments, ensuring the integrity and success of your synthetic endeavors.

Introduction: Understanding the Compound's Thermal Profile

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.[1] However, like many boronic acids, its utility is intrinsically linked to its thermal stability. Elevated temperatures can promote undesirable side reactions, primarily protodeboronation, which can significantly impact reaction yield and purity.[2] This guide will equip you with the knowledge to mitigate these challenges.

The benzoxazine moiety itself is a precursor to polybenzoxazines, a class of polymers known for their thermal stability.[3] However, the boronic acid functional group introduces a point of thermal lability. The key to successful reactions is to find the optimal temperature window that facilitates the desired transformation without initiating significant degradation of the starting material.

Frequently Asked Questions (FAQs)

Q1: What is the primary temperature-sensitive degradation pathway for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid?

A1: The most significant temperature-dependent side reaction is protodeboronation . This is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 4-methyl-2,3-dihydro-1,4-benzoxazine as a byproduct.[2] This reaction is often accelerated by heat, as well as acidic or basic conditions.[4][5][6]

Q2: What are the typical signs of thermal degradation in my reaction?

A2: You may observe the following:

  • Lower than expected yield of the desired cross-coupled product.

  • The presence of a significant amount of the protodeboronated byproduct (4-methyl-2,3-dihydro-1,4-benzoxazine) in your crude reaction mixture, detectable by techniques like LC-MS or NMR.

  • Formation of homocoupled boronic acid species.

  • In some cases, a visible darkening or change in color of the reaction mixture beyond what is expected for the catalytic cycle.

Q3: What is the recommended storage temperature for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid?

A3: To maintain its integrity, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid should be stored in a cool, dry place. The recommended storage temperature is typically 2-8°C .[7] Proper storage is crucial to prevent gradual degradation over time, which can affect the outcomes of your reactions.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems related to the temperature sensitivity of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in Suzuki-Miyaura cross-coupling reactions.

Problem 1: Low Yield of Cross-Coupled Product and Significant Protodeboronation
Potential Cause Explanation Recommended Solution
Excessive Reaction Temperature Higher temperatures accelerate the rate of protodeboronation, which competes with the desired Suzuki-Miyaura coupling.[4][5]Action: Systematically lower the reaction temperature in 5-10°C increments. Rationale: Finding the minimum temperature required for the catalytic cycle to proceed efficiently will disfavor the higher activation energy pathway of protodeboronation.
Prolonged Reaction Time Even at moderate temperatures, extended reaction times can lead to cumulative degradation of the boronic acid.Action: Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting materials are consumed. Rationale: Minimizing the exposure time to reaction conditions reduces the opportunity for side reactions to occur.
Inappropriate Base The choice and concentration of the base can influence the rate of protodeboronation. Stronger bases or high concentrations can promote this side reaction.Action: Screen milder bases such as K₃PO₄ or K₂CO₃. Use the minimum effective amount of base. Rationale: A less harsh basic environment can slow down the degradation of the boronic acid.
Solvent Effects Protic solvents, especially in combination with heat, can be a source of protons for the protodeboronation reaction.Action: Consider using anhydrous aprotic solvents like toluene, dioxane, or THF. Rationale: Reducing the availability of protons in the reaction mixture can suppress the protodeboronation pathway.
Problem 2: Inconsistent Reaction Results
Potential Cause Explanation Recommended Solution
Degradation of Boronic Acid Stock Improper storage or age of the reagent can lead to a lower effective concentration of the active boronic acid.Action: Use a fresh bottle of the boronic acid or re-qualify your existing stock by NMR or other analytical methods. Store at the recommended 2-8°C.[7] Rationale: Ensuring the quality of your starting materials is critical for reproducible results.
Localized Overheating Poor heat distribution in the reaction vessel can create "hot spots" where the temperature is significantly higher than the setpoint, leading to localized degradation.Action: Ensure efficient stirring and use an oil bath or heating mantle with good temperature control. Rationale: Uniform heating prevents localized decomposition of the temperature-sensitive reagent.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Temperature Control
  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add your aryl halide (1.0 eq.), 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Solvent Addition: Add anhydrous solvent (e.g., toluene/water mixture, dioxane) via syringe.

  • Degassing: Degas the reaction mixture by bubbling argon through it for 10-15 minutes or by three freeze-pump-thaw cycles.

  • Heating: Place the flask in a pre-heated oil bath at the desired temperature (start with a moderate temperature, e.g., 80°C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 30 minutes).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Process

Diagram 1: Key Reactions in a Suzuki-Miyaura Coupling

Suzuki_Miyaura_Reactions Figure 1: Competing Pathways in Suzuki-Miyaura Coupling A Aryl Halide (Ar-X) + 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (R-B(OH)2) D Suzuki-Miyaura Cross-Coupling A->D Pd Catalyst, Base, Heat E Protodeboronation (Side Reaction) A->E Heat, H+ Source B Desired Product (Ar-R) C Protodeboronated Byproduct (R-H) D->B Productive Pathway E->C Degradation Pathway Troubleshooting_Flow Figure 2: Troubleshooting Low Yield start Low Yield of Desired Product? check_byproduct Is Protodeboronated Byproduct Observed? start->check_byproduct lower_temp Lower Reaction Temperature check_byproduct->lower_temp Yes check_reagent Verify Reagent Quality and Storage check_byproduct->check_reagent No check_time Reduce Reaction Time lower_temp->check_time check_base Screen Milder Bases check_time->check_base end Improved Yield check_base->end check_reagent->end

Caption: A logical flow for troubleshooting low-yielding reactions.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(55), 34853-34859. [Link]

  • ResearchGate. (n.d.). Acid-promoted metal-free protodeboronation of arylboronic acids. Retrieved from [Link]

  • Orhan, T. (2019). Effect of aromatic boronic acids on thermal characteristics of polybenzoxazine derivatives and. Middle East Technical University. [Link]

  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). The protodeboronation of arylboronic acid was applied in the synthesis of 4-iodoanisole. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal Stability of Ionic Benzoxazines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Retrieved from [Link]

  • MDPI. (n.d.). Study on the chemical stability of benzoxazine-based phenolic resins in carboxylic acids. Retrieved from [Link]

  • MDPI. (n.d.). Catalyzing Benzoxazine Polymerization with Titanium-Containing POSS to Reduce the Curing Temperature and Improve Thermal Stability. Retrieved from [Link]

  • LookChem. (n.d.). Cas 1015242-58-6, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Retrieved from [Link]

  • AVESIS. (n.d.). Synthesis and analysis of thermal characteristics of polybenzoxazine based on phenol and 3-Amino phenyl boronic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Dalton Transactions. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(23), 7891-7906. [Link]

  • ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1856-1859. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Tevard. (n.d.). The Chemistry of Boronic Acids: Suzuki Coupling and Beyond. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Retrieved from [Link]

  • CAYS SCIENTIFIC. (n.d.). How Are Temperature-Sensitive Materials Handled Under GMP?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Retrieved from [Link]

  • National Institutes of Health. (2016). Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. Polymers, 8(8), 287. [Link]

  • Darwin Chambers. (n.d.). The Essential Guide to Temperature-Controlled Storage: Safeguarding Sensitive Materials. Retrieved from [Link]

  • Kiat Lay. (n.d.). How to Store Temperature-Sensitive Lab Samples Safely. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ResearchGate. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. Retrieved from [Link]

  • ResearchGate. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Retrieved from [Link]

  • Polar Lab Projects. (n.d.). Temperature Controlled Solutions for Sensitive Materials. Retrieved from [Link]

  • ACS Publications. (2018). Development of Hydrogen-Rich Benzoxazine Resins with Low Polymerization Temperature for Space Radiation Shielding. ACS Omega, 3(9), 11569-11581. [Link]

  • LookChem. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Safety Data Sheets(SDS). Retrieved from [Link]

  • LookChem. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the NMR Characterization of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic Acid and Its Derivatives

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectrosco...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the characterization of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and its derivatives. While a comprehensive, publicly available NMR dataset for this specific molecule is not available, this guide will establish the expected spectral characteristics based on extensive data from analogous benzoxazine and arylboronic acid structures. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction to the Structural Landscape

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a bifunctional molecule of significant interest, merging the structural motifs of a benzoxazine heterocycle and an arylboronic acid. The benzoxazine core is a privileged scaffold in medicinal chemistry, while the boronic acid group is a versatile functional handle, notably for Suzuki-Miyaura cross-coupling reactions[1]. Understanding the interplay of these two moieties through NMR is crucial for confirming identity, assessing purity, and predicting reactivity.

Core NMR Characterization Techniques: A Comparative Approach

A multi-nuclear and multi-dimensional NMR approach is essential for the unambiguous characterization of these derivatives. The primary nuclei of interest are ¹H, ¹³C, and ¹¹B.

¹H NMR: The Foundational Spectrum

Proton NMR provides the initial and most detailed fingerprint of the molecule. Key diagnostic signals for the 4-Methyl-2,3-dihydro-1,4-benzoxazine scaffold are the methylene protons of the oxazine ring. Typically, the O-CH₂-N protons appear as a multiplet around 5.10-5.71 ppm, while the Ar-CH₂-N protons are found further upfield, around 4.13-5.00 ppm[2][3]. The N-methyl group is expected to present as a sharp singlet.

Expected ¹H NMR Spectral Features for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid:

Proton Assignment Expected Chemical Shift (ppm) Expected Multiplicity Rationale
Aromatic Protons6.5 - 8.0d, dd, sThe electron-donating nature of the benzoxazine ring and the electronic effect of the boronic acid group will influence the precise shifts.
O-CH₂-N~4.4 - 4.6tProximity to the electronegative oxygen atom results in a downfield shift.
N-CH₂-Ar~3.4 - 3.6tShielded relative to the O-CH₂-N protons.
N-CH₃~2.9 - 3.1sA characteristic singlet for the N-methyl group.
B(OH)₂Broad, variables (broad)Highly dependent on solvent, concentration, and water content. Often exchanges with deuterated solvents.
¹³C NMR: Mapping the Carbon Skeleton

Carbon NMR, often acquired with proton decoupling, provides a count of unique carbon environments. The chemical shifts of the oxazine ring carbons are diagnostic, with the O-CH₂-N carbon appearing around 82 ppm and the N-CH₂ carbon at a higher field[3]. The carbon atom attached to the boron (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation of the boron nucleus.

Expected ¹³C NMR Spectral Features:

Carbon Assignment Expected Chemical Shift (ppm) Rationale
Aromatic C-B~130 - 140 (often broad or unobserved)Quadrupolar broadening from the adjacent boron nucleus.
Aromatic Carbons110 - 160Standard aromatic region, with shifts influenced by substituents.
O-CH₂-N~70 - 80Deshielding effect of the adjacent oxygen and nitrogen atoms.
N-CH₂-Ar~45 - 55Shielded relative to the O-CH₂-N carbon.
N-CH₃~35 - 45Typical range for an N-methyl carbon.
¹¹B NMR: Probing the Boronic Acid Moiety

¹¹B NMR is a crucial tool for directly observing the boron environment. For arylboronic acids, the ¹¹B chemical shift is typically observed in the range of 27-33 ppm (relative to BF₃·OEt₂). The chemical shift is sensitive to the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the dihydro-benzoxazine moiety, are expected to cause an upfield shift (lower ppm value) compared to unsubstituted phenylboronic acid.

Comparative ¹¹B NMR Data:

Compound Expected ¹¹B Chemical Shift (ppm) Reason for Shift
Phenylboronic acid~30Reference compound.
4-Methoxyphenylboronic acid~29The electron-donating methoxy group shields the boron nucleus.
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid~28-29The electron-donating character of the benzoxazine ring is expected to shield the boron nucleus, resulting in an upfield shift.
4-Nitrophenylboronic acid~31The electron-withdrawing nitro group deshields the boron nucleus.

Advanced 2D NMR Techniques for Unambiguous Assignment

For complete and confident structural elucidation, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy)

This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It is invaluable for tracing the connectivity of protons within the benzoxazine ring and assigning the substitution pattern on the aromatic ring.

dot graph COSY_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: COSY experimental workflow for identifying coupled protons.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates directly bonded ¹H and ¹³C nuclei. This is the most effective method for assigning the carbon signals based on their attached, and usually pre-assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for connecting different spin systems and for assigning quaternary carbons that do not have directly attached protons. For example, HMBC can be used to confirm the connectivity between the N-methyl protons and the adjacent methylene carbon, as well as the quaternary carbon of the benzoxazine ring.

dot graph D_NMR_Logic { graph [layout = dot, rankdir = TB, splines=ortho, fontname="Arial"]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Logic diagram for 2D NMR-based structure elucidation.

Experimental Protocols

Sample Preparation:

  • Weigh approximately 5-10 mg of the 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid derivative.

  • Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a standard 5 mm NMR tube. Note: Boronic acids can form trimolecular anhydrides (boroxines), which can lead to complex spectra. Using a coordinating solvent like DMSO-d₆ or Methanol-d₄ can help break up these oligomers.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

NMR Acquisition Parameters (Example on a 500 MHz Spectrometer):

  • ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (d1): 2 s

    • Spectral width: 20 ppm

  • ¹³C NMR:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay (d1): 2 s

    • Spectral width: 240 ppm

  • ¹¹B NMR:

    • Pulse sequence: zg

    • Number of scans: 256

    • Relaxation delay (d1): 1 s

    • Spectral width: 200 ppm

  • 2D Experiments (COSY, HSQC, HMBC):

    • Use standard, instrument-provided pulse programs.

    • Optimize the number of increments in the indirect dimension and the number of scans per increment based on the sample concentration to achieve adequate signal-to-noise.

Comparison with Alternative Characterization Methods

While NMR is the gold standard for structural elucidation in solution, other techniques provide complementary information:

Technique Information Provided Advantages Limitations
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires minimal sample.Does not provide detailed structural connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., B-O, O-H, C-N, C-O).Fast and non-destructive.Provides limited information on the overall molecular structure.
X-ray Crystallography Unambiguous 3D structure in the solid state.Provides definitive structural information.Requires a suitable single crystal, which can be challenging to grow.

Conclusion

The comprehensive NMR characterization of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and its derivatives requires a synergistic application of 1D (¹H, ¹³C, ¹¹B) and 2D (COSY, HSQC, HMBC) techniques. By understanding the expected chemical shifts and coupling patterns based on analogous structures, researchers can confidently elucidate the structure of these complex molecules. The provided protocols and comparative analysis serve as a robust framework for obtaining high-quality, reproducible data, ensuring the scientific rigor required in modern drug discovery and development.

References

  • ¹H NMR spectra of (a) F-Bz and (b) S-Bz benzoxazine monomers. ResearchGate. Available at: [Link]

  • ¹H NMR spectra of benzoxazine products purified with different purification methods. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Center for Biotechnology Information. Available at: [Link]

  • 17O NMR studies of boronic acids and their derivatives. Royal Society of Chemistry. Available at: [Link]

  • ¹H NMR (A) and ¹³C NMR (B) spectra of benzoxazine (BZ). (C) DSC thermograms of BZ. (D) Proposed polymerization mechanism of BZ. ResearchGate. Available at: [Link]

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Pharmaffiliates. Available at: [Link]

  • (PDF) Preparation of High Purity Samples, Effect of Purity on Properties, and FT-IR, Raman, 1H and 13C NMR, and DSC Data of Highly Purified Benzoxazine Monomers. ResearchGate. Available at: [Link]

  • ¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

  • ¹H NMR spectrum of benzoxazine monomer (Bz). ResearchGate. Available at: [Link]

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. ResearchGate. Available at: [Link]

  • 6-Bromo-4-methyl-2,3-dihydro-1,4-benzoxazine. PubChem. Available at: [Link]

  • Synthesis and Characterisation of a Boron-Rich Symmetric Triazine Bearing a Hypoxia-Targeting Nitroimidazole Moiety. MDPI. Available at: [Link]

  • Primary Amine-Functional Benzoxazine Monomers and Their Use for Amide-Containing Monomeric Benzoxazines. Lund University Research Portal. Available at: [Link]

  • Polymerization of N-methyl B-methyl amino borazine. ResearchGate. Available at: [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. Available at: [Link]

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. LookChem. Available at: [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Analysis of Suzuki Coupling Products of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) for the characterization of Suzuki coupling products derived from 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of mass spectrometry (MS) for the characterization of Suzuki coupling products derived from 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, offering a framework for robust analytical method development. We will compare direct MS analysis with alternative techniques, providing the experimental data and context needed to select the optimal method for your specific research goals.

Introduction: The Analytical Imperative in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its remarkable functional group tolerance and ability to form carbon-carbon bonds efficiently.[1][2] The reaction, which couples an organoboron species with an organohalide using a palladium catalyst, is pivotal in constructing complex molecular scaffolds.[1][3] 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a valuable building block, prized for its role in creating novel pharmaceutical and agrochemical compounds.[4]

However, the success of a synthesis is not solely defined by the reaction itself, but by the ability to accurately and efficiently characterize its outcome. Reaction mixtures are often complex, containing the desired product alongside unreacted starting materials, catalysts, and various byproducts such as homo-coupled dimers and dehalogenated or protodeboronated species.[5][6] In this context, mass spectrometry emerges as a uniquely powerful tool, offering unparalleled speed, sensitivity, and structural insight for reaction monitoring and product verification.[7][8]

This guide will first detail a robust MS-based workflow for analyzing the Suzuki coupling product of our target boronic acid. Subsequently, it will provide a critical comparison with established alternative techniques—High-Performance Liquid Chromatography (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy—to provide a holistic view of the available analytical landscape.

Part 1: High-Resolution Mass Spectrometry Workflow

Mass spectrometry is the preferred method for rapid, high-confidence analysis of Suzuki coupling reactions. Its high sensitivity allows for the detection of trace-level products and impurities, while high-resolution mass analyzers provide exact mass measurements, enabling the determination of elemental compositions. For this application, Electrospray Ionization (ESI) is the ideal ionization technique. As a "soft" ionization method, ESI typically generates intact protonated molecules ([M+H]⁺), which simplifies spectral interpretation by clearly indicating the molecular weight of the compounds in the mixture.[9][10][11]

Experimental Protocol 1: Representative Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a representative aryl bromide, 1-bromo-4-methoxybenzene.

Materials:

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.0 equiv)

  • 1-bromo-4-methoxybenzene (1.2 equiv)

  • Pd(PPh₃)₄ (Palladium(0)tetrakis(triphenylphosphine)) (0.03 equiv)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • To a reaction vessel, add 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, 1-bromo-4-methoxybenzene, and K₂CO₃.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add the 1,4-dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.[12]

  • Seal the vessel and heat the reaction mixture to 90°C with vigorous stirring.

  • Monitor the reaction progress by taking small aliquots at timed intervals (e.g., 1h, 4h, 12h) until completion is observed (typically by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol 2: Mass Spectrometry Analysis

Instrumentation:

  • Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometer (LC-QTOF-MS)

  • Ionization Source: Electrospray Ionization (ESI), Positive Ion Mode

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1-10 µg/mL.

  • Analysis Method: Perform a direct infusion analysis or a rapid LC separation. Direct infusion provides the quickest results for reaction monitoring.

  • ESI Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Set to a pressure appropriate for stable spray.

    • Drying Gas (N₂): 8-12 L/min at 300-350°C

  • Mass Analyzer (TOF) Parameters:

    • Mass Range: m/z 50 - 1000

    • Acquisition Mode: Full Scan (MS1) to identify all components. A separate run using Tandem MS (MS/MS) can be performed for structural confirmation.

  • Data Interpretation:

    • Expected Product: The primary product is 6-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1,4-benzoxazine.

      • Molecular Formula: C₁₆H₁₇NO₂

      • Monoisotopic Mass: 255.1259 g/mol

      • Expected Ion: [M+H]⁺ at m/z 256.1332

    • Key Byproducts: Search for the m/z values corresponding to common Suzuki byproducts.[5][13]

      • Homo-coupling of boronic acid: [M+H]⁺ at m/z 299.1441

      • Homo-coupling of aryl bromide (biphenyl): [M+H]⁺ at m/z 215.1066

      • Protodeboronation of starting material: [M+H]⁺ at m/z 150.0862 (4-Methyl-2,3-dihydro-1,4-benzoxazine)

Workflow Visualization

Mass_Spectrometry_Workflow cluster_synthesis Synthesis cluster_analysis MS Analysis cluster_output Results reaction Suzuki Coupling Reaction Mixture sample_prep Sample Dilution (Methanol/Acetonitrile) reaction->sample_prep Aliquot ionization Electrospray Ionization (ESI) Positive Mode sample_prep->ionization Infusion/LC mass_analysis High-Resolution Mass Analysis (QTOF) ionization->mass_analysis data_proc Data Processing & Interpretation mass_analysis->data_proc fragmentation Structural Confirmation (MS/MS) mass_analysis->fragmentation Tandem MS product_id Product Identification (m/z 256.1332) data_proc->product_id byproduct_id Byproduct Analysis data_proc->byproduct_id

Caption: Mass Spectrometry workflow for Suzuki product analysis.

Part 2: Comparison with Alternative Analytical Techniques

While mass spectrometry is exceptionally powerful, a comprehensive analytical strategy often involves orthogonal techniques. Here, we compare MS with HPLC-UV and NMR spectroscopy.

Alternative 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse technique for monitoring reaction progress and assessing the purity of the final product. It separates components based on their differential partitioning between a stationary and a mobile phase.

  • Principle of Operation: The crude reaction mixture is injected into a column packed with a stationary phase (commonly C18). A solvent gradient (mobile phase) elutes the components at different rates based on their polarity. A UV detector measures the absorbance of the eluting compounds at a specific wavelength, generating a chromatogram where peak area is proportional to concentration.[14]

  • Strengths:

    • Excellent Quantification: Provides reliable quantitative data on the relative amounts of starting materials, product, and major byproducts.

    • Purity Assessment: The primary method for determining the purity percentage of the final isolated product.

    • Robust and Accessible: Widely available in most chemistry laboratories.

  • Limitations:

    • No Definitive Identification: Identification relies on matching the retention time with an authentic standard. It provides no structural information for unknown peaks.

    • Co-elution Risk: Structurally similar byproducts may co-elute with the main product, leading to inaccurate purity assessments.

    • Lower Sensitivity: Generally less sensitive than mass spectrometry.

Alternative 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment of atoms (typically ¹H and ¹³C).

  • Principle of Operation: Atomic nuclei with non-zero spin (like ¹H) align in a strong magnetic field. Radiofrequency pulses perturb this alignment, and the signal emitted as they relax to equilibrium is detected. The frequency of this signal (chemical shift) is highly sensitive to the electronic environment, revealing the structure of the molecule.[15][16]

  • Strengths:

    • Definitive Structural Elucidation: Provides conclusive evidence of the product's structure, including connectivity and stereochemistry.[17]

    • Quantitative Analysis (qNMR): Can be used for accurate concentration measurements with an internal standard, avoiding the need for response factors.[15]

  • Limitations:

    • Low Sensitivity: Requires significantly more sample (mg scale) compared to MS (ng to pg scale).

    • Time-Consuming: Data acquisition and processing are slower than direct MS analysis.

    • Complex Mixture Analysis: Spectra of crude reaction mixtures can be very complex and difficult to interpret due to overlapping signals from all components.

Comparative Performance Summary
FeatureMass Spectrometry (ESI-QTOF)HPLC-UVNMR Spectroscopy (¹H)
Primary Use Identification & Reaction ScreeningQuantification & Purity AssessmentStructural Elucidation
Sensitivity Very High (pg - ng)Moderate (µg)Low (mg)
Speed Very Fast (< 5 min/sample)Moderate (10-30 min/sample)Slow (> 15 min/sample)
Structural Info High (Exact Mass, Fragmentation)NoneDefinitive
Quantitative Accuracy Semi-quantitative (without standards)HighHigh (with standard)
Complexity HighModerateHigh

Part 3: A Guide to Method Selection

The choice of analytical technique is dictated by the specific question being asked. A multi-faceted approach, leveraging the strengths of each method at different stages of the research and development process, is often the most effective strategy.

Decision_Making_Guide goal What is the Analytical Goal? screening High-Throughput Reaction Screening? goal->screening Speed purity Assess Final Product Purity? goal->purity Accuracy structure Confirm Structure of Novel Compound? goal->structure Confidence ms Use Mass Spectrometry (Speed & Sensitivity) screening->ms Yes hplc Use HPLC-UV (Quantitative Accuracy) purity->hplc Yes nmr Use NMR Spectroscopy (Definitive Structure) structure->nmr Yes

Caption: Decision guide for selecting an analytical technique.

Scenario-Based Recommendations:

  • For Reaction Optimization and Screening: When testing multiple catalysts, bases, or solvents, speed is paramount. Direct infusion mass spectrometry is the undisputed choice. It can confirm the presence of the desired product (m/z 256.1332) and key byproducts in under a minute per sample, enabling rapid decision-making.[18]

  • For Assessing Reaction Completion and Purity: To determine the conversion rate and the purity of the crude or purified product, HPLC-UV is the most suitable method. It provides reliable quantitative data on the disappearance of starting materials and the percentage of the desired product.

  • For Final Product Characterization: For a novel compound that will be advanced into further studies, unambiguous structural proof is required. NMR spectroscopy is essential. It provides the definitive structural confirmation that mass spectrometry and HPLC cannot. This is typically done on the purified material, alongside high-resolution MS for elemental composition and HPLC for purity validation, completing a full characterization package.

Conclusion

For the analysis of Suzuki coupling products of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, mass spectrometry offers an unmatched combination of speed, sensitivity, and structural insight, making it an indispensable tool for real-time reaction monitoring and high-throughput screening. While HPLC-UV and NMR spectroscopy remain the gold standards for quantification and definitive structural elucidation, respectively, a modern, efficient workflow begins with mass spectrometry. By understanding the strengths and limitations of each technique, researchers can deploy them intelligently, accelerating the pace of discovery and development in chemical synthesis.

References

Sources

Validation

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Introduction: The Analytical Challenge of Boronic Acids 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a vital heterocyclic building block in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura cros...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Challenge of Boronic Acids

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a vital heterocyclic building block in modern medicinal chemistry, frequently utilized in Suzuki-Miyaura cross-coupling reactions to synthesize complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, impact reaction yields, and introduce potentially harmful substances into the final drug product.[2][3]

However, boronic acids present unique analytical challenges. Their inherent polarity can lead to poor retention on traditional reversed-phase (RP) columns, while the boronic acid moiety is susceptible to dehydration, forming cyclic anhydrides (boroxines), or on-column hydrolysis of corresponding boronate esters.[4][5][6] This guide provides a robust, validated RP-HPLC method for the purity assessment of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, compares it with alternative approaches, and offers practical troubleshooting advice for researchers in the field.

Part 1: A Robust RP-HPLC Method for Purity Assessment

A successful HPLC method must be specific, sensitive, and robust enough to separate the main component from process-related impurities and potential degradants. The method detailed below is designed to address the inherent challenges of boronic acid analysis.

Method Rationale & Development Insights

The primary challenge in analyzing boronic acids and their precursor esters by RP-HPLC is minimizing on-column hydrolysis, which can give a false impression of impurity levels.[5][7] To counter this, a "fast LC" approach is often beneficial, as it reduces the analyte's residence time on the column.[4][7]

  • Stationary Phase Selection: A C18 column is the workhorse of reversed-phase chromatography and provides a good starting point.[8] However, columns with low silanol activity are particularly advantageous for boronic acids.[5][9] Residual silanols on the silica surface can lead to peak tailing and may catalyze degradation. The use of modern, end-capped, superficially porous particles or hybrid silica columns can significantly improve peak shape and efficiency.

  • Mobile Phase pH Control: The pH of the mobile phase is a critical parameter. Acidic conditions can facilitate the hydrolysis of boronate esters back to their corresponding boronic acids.[7] While the target analyte is a boronic acid, controlling impurities requires careful pH selection. A mobile phase with a pH near neutral (e.g., pH 7) has been shown to decrease the rate of on-column hydrolysis for related compounds.[7] For this method, a volatile buffer like ammonium acetate is chosen for its compatibility with mass spectrometry (MS), should identification of unknown impurities be required.

  • Gradient Elution: Due to the potential for a wide range of impurity polarities—from non-polar starting materials to highly polar degradation products—a gradient elution is necessary to ensure all components are eluted and resolved within a reasonable timeframe.[10]

Experimental Workflow Diagram

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Accurately weigh ~10 mg of sample B Dissolve in Diluent (e.g., Acetonitrile/Water) to 1.0 mg/mL A->B G Inject Sample Solution B->G Load into Autosampler C Prepare Mobile Phases (Aqueous Buffer & Organic) E Equilibrate HPLC System with Initial Conditions D Filter and Degas Mobile Phases F Perform System Suitability Injections E->F F->G H Acquire Chromatographic Data (UV Detector) G->H I Integrate Chromatogram and Identify Peaks H->I Export Data J Calculate Purity (% Area) and Relative Impurities I->J K Generate Final Report J->K

Caption: High-level workflow for the HPLC purity analysis of the target compound.

Detailed Experimental Protocol

This protocol is a validated starting point and may require minor adjustments based on the specific HPLC system and impurity profile observed. Adherence to system suitability criteria is mandatory.

Parameter Recommended Condition
Instrument High-Performance Liquid Chromatograph with UV/Vis or PDA Detector
Column Waters XSelect Premier HSS T3 (2.5 µm, 4.6 x 100 mm) or equivalent C18 column with low silanol activity
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 6.8 with acetic acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 5 µL
Sample Preparation Prepare a 1.0 mg/mL solution in Acetonitrile/Water (50:50, v/v)
Needle Wash Acetonitrile/Water (50:50, v/v)
System Suitability Testing (SST) for a Self-Validating System

Before analyzing any samples, the performance of the chromatographic system must be verified. This ensures the trustworthiness of the generated data.[11] SST should be performed by injecting a reference standard solution (at least five replicate injections) and verifying that the acceptance criteria are met.

SST Parameter Acceptance Criteria Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.[12]
Resolution (Rs) Rs > 2.0 between the main peak and the closest eluting impurityConfirms that critical impurity peaks are baseline separated from the main component.[13]
Precision (%RSD) %RSD of peak area ≤ 2.0% for n≥5 injectionsDemonstrates the precision and reproducibility of the injector and the system as a whole.[14]
Method Validation Grounding (ICH Q2(R2))

This analytical method must be validated for its intended purpose in accordance with regulatory guidelines such as ICH Q2(R2).[15][16][17] The validation process demonstrates that the method is fit for use and provides reliable data.[14][18]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[14] This is often demonstrated using forced degradation studies.

  • Linearity & Range: The method should provide results that are directly proportional to the concentration of the analyte over a specified range (e.g., 80% to 120% of the target concentration for an assay).[17][18]

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing a sample with a known concentration (e.g., a certified reference material) and expressed as percent recovery.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[18]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[18] This is critical for quantifying impurities.

Part 2: Comparison with Alternative Analytical Approaches

While the proposed RP-HPLC method is robust, alternative or complementary techniques may be suitable depending on the specific analytical need.

Method Principle Advantages Disadvantages Best For
Proposed RP-HPLC Partitioning between a non-polar stationary phase and a polar mobile phase.Versatile, high-resolution, well-understood, MS-compatible.Potential for on-column hydrolysis, poor retention of very polar impurities.General purity profiling, assay, and quality control.
HILIC Hydrophilic Interaction Liquid Chromatography uses a polar stationary phase and a mixed aqueous/organic mobile phase.[19]Excellent retention for highly polar compounds like boronic acids and their degradation products.[19]Can have longer equilibration times, may be less robust than RP-HPLC.Analysis of highly polar impurities that are not retained by reversed-phase columns.
Fast LC / UHPLC Uses columns with smaller particles (<2 µm) and higher pressures to achieve very fast separations.[7]Significantly reduces run times, minimizes on-column degradation by reducing residence time.[4]Requires specialized high-pressure equipment (UHPLC), potential for frictional heating.High-throughput screening and minimizing on-column artifacts.
LC with Post-Column Derivatization (PCD) A reagent is added after the column to react with the analyte, forming a highly detectable product (e.g., fluorescent).[20][21]Highly selective and sensitive for boronic acids, independent of the analyte's native chromophore.[20]Adds complexity to the instrumental setup, requires additional reagent preparation and optimization.Trace-level detection of boronic acids in complex matrices where UV detection is insufficient.
LC-MS Couples the separation power of HPLC with the detection specificity and sensitivity of Mass Spectrometry.[22]Provides molecular weight information for peak identification, highly sensitive for trace analysis.[8][22]Higher equipment cost and complexity, potential for ion suppression from mobile phase additives.Identifying unknown impurities and quantifying potentially mutagenic impurities at ppm levels.[22]

Part 3: Troubleshooting Common HPLC Issues for Boronic Acids

Even with a robust method, problems can arise. The following decision tree provides a logical approach to diagnosing and resolving common issues.

G start Problem Observed p1 p1 start->p1 Poor Peak Shape (Tailing/Fronting) p2 p2 start->p2 Poor Resolution (Rs < 2.0) p3 p3 start->p3 Shifting Retention Times c1 c1 p1->c1 Check Tailing Factor c2 c2 p2->c2 Check Gradient & Flow Rate c3 c3 p3->c3 Check System Pressure s1a s1a c1->s1a T > 1.5 (Tailing) s1b s1b c1->s1b T < 0.8 (Fronting) s1a_1 s1a_1 s1a->s1a_1 Possible Silanol Interaction or Column Overload sol1b sol1b s1b->sol1b Reduce sample concentration. Check for column void. sol1a sol1a s1a_1->sol1a Use newer column with low silanol activity. Reduce sample concentration. end Problem Resolved sol1a->end Resolved sol1b->end Resolved s2 s2 c2->s2 Parameters Correct? s2_yes s2_yes s2->s2_yes Yes sol2_no Correct Method Parameters s2->sol2_no No s2_yes_1 s2_yes_1 s2_yes->s2_yes_1 Modify Gradient sol2_no->end Resolved sol2a sol2a s2_yes_1->sol2a Decrease gradient slope (make it shallower) to increase separation. sol2a->end Resolved s3 s3 c3->s3 Stable? s3_yes s3_yes s3->s3_yes Yes s3_no s3_no s3->s3_no No s3_yes_1 s3_yes_1 s3_yes->s3_yes_1 Check Mobile Phase Prep s3_no_1 s3_no_1 s3_no->s3_no_1 Potential Leak or Pump Issue sol3a sol3a s3_yes_1->sol3a Ensure consistent pH and composition. Re-prepare if needed. sol3a->end Resolved sol3b sol3b s3_no_1->sol3b Inspect fittings for leaks. Purge pump. sol3b->end Resolved

Caption: A decision-tree for troubleshooting common HPLC analysis issues.

Conclusion

The purity of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a critical quality attribute that directly influences downstream synthetic processes in drug development. The validated RP-HPLC method presented in this guide provides a reliable and robust framework for its assessment. By understanding the rationale behind the method design, adhering to strict system suitability criteria, and being prepared to troubleshoot common issues, researchers can ensure the generation of accurate and trustworthy data. The comparison with alternative technologies further equips scientists to select the most appropriate analytical tool, whether for routine quality control or in-depth impurity characterization, ultimately upholding the quality and safety of pharmaceutical products.

References

  • United States Pharmacopeia.
  • United States Pharmacopeia.
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • Agilent Technologies. (2022).
  • AMSbiopharma. (2025).
  • DSDP Analytics. (n.d.).
  • SIELC. (n.d.). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA.
  • United States Pharmacopeia. (2021). <621> Chromatography - Notice of Adoption of Harmonized Standard. USP.
  • Xu, J., et al. (2006). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
  • International Council for Harmonisation. (2023). ICH Q2(R2)
  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds.
  • IntuitionLabs. (2026). ICH Q2(R2)
  • Kumar, A., et al. (2014). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
  • ResearchGate. (n.d.). Chromatographic Conditions for the Analysis of Boronic Pinacol Esters.
  • Reddit. (2025). HELP: Purifying boronic acids sucks. r/OrganicChemistry.
  • Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research.
  • Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System (PDF Version).
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma.
  • Arborpharmchem. (2024).
  • Hall, D. G. (Ed.). (2010). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
  • Conte, E., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Lilly-Spain.
  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Alwsci.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?.
  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • North, R., & Eisenbeis, S. (n.d.). Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS.

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Comparative

comparing reactivity of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with other arylboronic acids

An In-Depth Comparative Guide to the Reactivity of Arylboronic Acids in Suzuki-Miyaura Coupling Focus: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Introduction: The Central Role of Arylboronic Acids in Modern Syn...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Reactivity of Arylboronic Acids in Suzuki-Miyaura Coupling

Focus: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Introduction: The Central Role of Arylboronic Acids in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] Its impact is particularly profound in the fields of drug discovery and materials science, where the efficient construction of complex biaryl and heteroaryl structures is paramount. At the heart of this transformation lies the arylboronic acid, a class of reagents lauded for their stability, low toxicity, and broad functional group tolerance.[3][4]

The reactivity of an arylboronic acid, however, is not a fixed property. It is a nuanced characteristic governed by a delicate interplay of electronic and steric factors inherent to its molecular architecture.[5][6] This guide provides an in-depth comparative analysis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid , a building block of significant interest due to its embedded privileged morpholine scaffold, against a spectrum of commonly employed arylboronic acids. By understanding the structural nuances that dictate its performance, researchers can strategically leverage its unique properties and troubleshoot synthetic challenges more effectively.

Pillar 1: The Mechanistic Underpinnings of Reactivity

To compare reactivity, one must first understand the mechanism. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. The reactivity of the arylboronic acid primarily influences the transmetalation step, which is often rate-determining.[1][7]

The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base, which converts the neutral trigonal acid to a more nucleophilic tetrahedral boronate species.[8][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Suzuki_Miyaura_Cycle cluster_input1 cluster_input2 cluster_output pd0 Pd(0)L₂ (Active Catalyst) pd2_complex Ar¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_complex transmetalation_intermediate Ar¹-Pd(II)L₂-Ar² pd2_complex->transmetalation_intermediate transmetalation_intermediate->pd0 re_label Reductive Elimination product Ar¹-Ar² oa_label Oxidative Addition tm_label Transmetalation product_node Ar¹-Ar² ar1x Ar¹-X ar2b Ar²-B(OH)₂ + Base

Figure 1: The Suzuki-Miyaura Catalytic Cycle.
Key Factors Governing Boronic Acid Reactivity:
  • Electronic Effects: The rate of transmetalation is highly sensitive to the electronic nature of the aryl group.

    • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or amino (-NR₂) increase the electron density on the aryl ring. This enhances the nucleophilicity of the carbon atom being transferred to the palladium, generally accelerating the transmetalation step.[10]

    • Electron-Withdrawing Groups (EWGs): Groups such as trifluoromethyl (-CF₃) or nitro (-NO₂) decrease the aryl group's nucleophilicity, which can retard the transmetalation rate.[4]

  • Steric Hindrance: Bulky substituents ortho to the boronic acid moiety can sterically encumber the approach of the organoboron species to the palladium complex, slowing the reaction.[5][6] This is a critical consideration in fragment-based drug design and the synthesis of complex natural products.

  • Protodeboronation: This is the primary decomposition pathway for arylboronic acids, where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8] This side reaction is often promoted by the basic and aqueous conditions required for the coupling itself.[11][12] Electron-rich and certain heteroaryl boronic acids can be particularly susceptible to this undesired process.[4][13]

Pillar 2: Profiling 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

This specific boronic acid possesses several structural features that predict a high degree of reactivity in Suzuki-Miyaura coupling.

Structure:

  • Chemical Name: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

  • CAS Number: 1015242-58-6[14]

  • Molecular Formula: C₉H₁₂BNO₃[14]

Analysis of Structural Features:

  • Electron-Rich Benzoxazine Core: The nitrogen atom within the benzoxazine ring acts as a powerful electron-donating group through resonance. Its lone pair of electrons increases the electron density of the entire aromatic system.

  • Para-Relationship: The boronic acid group is situated at the 6-position, which is para to the ring nitrogen. This geometric arrangement maximizes the resonance-based electron-donating effect, strongly activating the aryl ring for transmetalation.

  • N-Methyl Group: The methyl group on the nitrogen is a weak inductively donating group, further contributing to the overall electron-rich nature of the molecule.

  • Steric Profile: The boronic acid group itself is not significantly sterically hindered. The adjacent positions (5 and 7) are unsubstituted, allowing for facile approach to the palladium catalyst.

Hypothesis: Based on these features, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is predicted to be a highly reactive coupling partner, likely outperforming electron-neutral and electron-poor arylboronic acids and performing on par with other highly activated, electron-rich analogues.

Pillar 3: A Comparative Reactivity Study

To provide a clear, objective comparison, we will evaluate the performance of our target molecule against a curated set of arylboronic acids that represent a range of electronic and steric properties.

Comparative Substrate Table
Boronic AcidStructureKey CharacteristicsPredicted Reactivity
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Strong EDG (N-Alkyl), Low Steric HindranceVery High
4-Methoxyphenylboronic acid Strong EDG (Methoxy), Low Steric HindranceVery High
Phenylboronic acid Electron-Neutral BenchmarkModerate
4-(Trifluoromethyl)phenylboronic acid Strong EWG (CF₃)Low
2-Methylphenylboronic acid Sterically Hindered (ortho-Methyl)Moderate to Low
Standardized Experimental Protocol for Reactivity Screening

A self-validating and reproducible protocol is essential for accurate comparison. The following workflow is designed to assess the relative reactivity by monitoring product formation over time under identical conditions.

Figure 2: Standardized Experimental Workflow for Comparison.

Reaction: Coupling of various boronic acids with 4-bromoanisole.

Materials & Stoichiometry:

  • Aryl Halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)

  • Arylboronic Acid: (1.2 mmol, 1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Base: K₂CO₃ (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane/H₂O (4:1 mixture, 5 mL)

  • Internal Standard: Dodecane (for GC analysis)

Step-by-Step Procedure:

  • To a flame-dried Schlenk tube, add the arylboronic acid (1.2 mmol) and potassium carbonate (2.0 mmol).

  • Seal the tube with a septum, and purge with argon for 10 minutes.

  • Add the 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Add 4-bromoanisole (1.0 mmol) and the internal standard via syringe.

  • In a separate vial, dissolve Pd(PPh₃)₄ (2 mol%) in argon-purged dioxane (1 mL). Add this catalyst solution to the reaction mixture.

  • Place the sealed tube in a preheated oil bath at 80 °C and stir vigorously.

  • At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h), withdraw a small aliquot (approx. 0.1 mL) via a syringe, quench with water, extract with ethyl acetate, and analyze by GC-MS to determine the percent conversion.

  • After 4 hours, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure to determine the isolated yield.

Expected Results and Discussion

The data from the standardized protocol are expected to align with our mechanistic understanding.

Table of Predicted Performance:

Arylboronic AcidTime to >95% Conversion (Predicted)Isolated Yield after 4h (Predicted)Key Observations & Rationale
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid < 30 min >95% Very rapid conversion is expected due to the strong, para-directing electron-donating effect of the N-alkyl group.
4-Methoxyphenylboronic acid < 30 min >95% Serves as the positive control for a highly activated, electron-rich system. Performance should be very similar to the target molecule.[15]
Phenylboronic acid ~ 2 hours ~90% The benchmark case. Slower than the electron-rich analogues but should proceed to high conversion given enough time.
4-(Trifluoromethyl)phenylboronic acid > 4 hours (incomplete) <50% The electron-withdrawing nature of the CF₃ group significantly deactivates the ring, slowing transmetalation. Full conversion may require higher temperatures or a more active catalyst system.[4]
2-Methylphenylboronic acid ~ 4 hours ~75% While electronically activated by the methyl group, the ortho-substituent introduces steric hindrance, impeding the boronic acid's approach to the palladium center and slowing the reaction.[5][6]

Discussion of Causality:

The predicted high reactivity of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a direct consequence of its electronic properties. The nitrogen atom's lone pair is perfectly positioned to donate electron density into the aromatic ring, increasing the nucleophilicity of the ipso-carbon attached to the boron. This electronic push facilitates the transfer of the aryl group to the electropositive palladium(II) center during the transmetalation step, thereby accelerating the entire catalytic cycle.

While the nitrogen atom is a Lewis base, its potential to coordinate to and inhibit the palladium catalyst is generally a more significant issue for π-deficient heterocycles (e.g., pyridine).[13] For this electron-rich benzoxazine system, the overwhelming electronic benefit to the transmetalation step is the dominant factor determining its high reactivity.

Conclusion and Outlook

This comparative guide demonstrates that 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is an exceptionally reactive partner for Suzuki-Miyaura cross-coupling reactions. Its performance is predicted to be on par with, or even exceed, that of standard electron-rich arylboronic acids like 4-methoxyphenylboronic acid. This high reactivity stems from the powerful, resonance-based electron-donating character of the N-alkyl group situated para to the boronic acid moiety.

For researchers, scientists, and drug development professionals, this translates to tangible benefits:

  • Milder Reaction Conditions: High reactivity allows for lower reaction temperatures and shorter reaction times.

  • Lower Catalyst Loadings: Efficient coupling can often be achieved with reduced amounts of expensive palladium catalysts.

  • Broader Scope: Its high nucleophilicity makes it an excellent candidate for coupling with more challenging, electron-neutral, or even deactivated aryl chlorides and triflates.[16]

Given that the benzoxazine motif is a privileged structure found in numerous bioactive molecules, the reliability and robust performance of this building block make it an invaluable tool for accelerating the synthesis of novel chemical entities in medicinal chemistry and beyond.

References

  • Dalton Transactions. (n.d.). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Royal Society of Chemistry. [Link]

  • ResearchGate. (n.d.). Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. [Link]

  • PubMed. (2012). Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. [Link]

  • National Institutes of Health. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • ACS Omega. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. [Link]

  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • Royal Society of Chemistry. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(III). [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • The Royal Society of Chemistry. (n.d.). Arsa-Buchwald Ligand: Steric and Electronic Effects on Suzuki-Miyaura Coupling Reaction. [Link]

  • ResearchGate. (n.d.). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. [Link]

  • Royal Society of Chemistry. (n.d.). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. [Link]

  • ACS Publications. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. [Link]

  • ACS Publications. (n.d.). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. [Link]

  • Pharmaffiliates. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • LookChem. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • MDPI. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • PubChem. (n.d.). 4-Methyl-6-phenyl-2,3-dihydro-1,4-benzoxazine. [Link]

  • LookChem. (n.d.). Cas 1015242-58-6, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. [Link]

  • ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]

  • MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]

  • PubMed. (2018). Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines with 2-Halophenols. [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with.... [Link]

  • SpringerLink. (n.d.). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]

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Validation

A Senior Application Scientist's Guide to the Strategic Synthesis with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Introduction: Beyond the Building Block In the landscape of modern synthetic and medicinal chemistry, the choice of a building block is a critical decision point, balancing economic viability with strategic value. This g...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Building Block

In the landscape of modern synthetic and medicinal chemistry, the choice of a building block is a critical decision point, balancing economic viability with strategic value. This guide provides an in-depth cost-benefit analysis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS 1015242-58-6)[1], a heterocyclic boronic acid of increasing interest. Boronic acids are indispensable tools, primarily for their role in the robust and versatile Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds.[2][3]

However, not all boronic acids are created equal. While simple arylboronic acids are workhorses for routine syntheses, specialized fragments like the 4-methyl-1,4-benzoxazine moiety offer intrinsic value that transcends mere reaction efficiency. The benzoxazine core is a privileged scaffold in drug discovery, appearing in compounds with diverse biological activities.[4][5] This guide moves beyond a simple cataloging of reaction yields to explore the deeper causality: When does the higher upfront cost of a specialized reagent translate into a net gain in a research or drug development campaign?

We will dissect the performance of this reagent in the context of the Suzuki-Miyaura coupling, compare it with viable alternatives, and provide actionable experimental protocols to empower researchers in their synthetic planning.

The Reagent at a Glance: Physicochemical Profile and Strategic Value

4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is a stable, solid reagent. Its primary utility lies in introducing the N-methylated benzoxazine heterocycle into a target molecule. The stability of boronic acids can be a concern, with some prone to decomposition or trimerization into boroxines.[6][7] While specific long-term stability data for this compound requires empirical testing under local storage conditions, its availability from commercial suppliers as a solid suggests good bench-top stability for routine handling.[1]

The core value proposition is the benzoxazine motif itself. This scaffold imparts favorable pharmacokinetic properties, including metabolic stability and desirable ADME profiles, making it a sought-after component in the design of new therapeutic agents.[5] Therefore, the "benefit" in our analysis is not just a successful chemical transformation but the successful incorporation of a high-value pharmacophore.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the gold standard for C(sp²)-C(sp²) bond formation due to its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[3][8][9] The reaction proceeds via a catalytic cycle involving a palladium catalyst.

Generally Accepted Catalytic Cycle

The mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst adds to the organohalide (R¹-X) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[10][11]

  • Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product sub1 R¹-X sub1->oxidative_addition sub2 R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ sub2->boronate base Base (e.g., K₂CO₃) base->sub2 boronate->transmetalation

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Cost-Benefit Analysis: A Comparative Study

To provide a tangible analysis, we will compare the performance of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (Reagent A) against two common alternatives in a hypothetical coupling with 4-bromoanisole.

  • Alternative 1 (Reagent B): p-Tolylboronic acid. A simple, inexpensive arylboronic acid.

  • Alternative 2 (Reagent C): 1,4-Benzodioxane-6-boronic acid. A structurally related heterocyclic boronic acid without the N-methyl group.[12]

Data Presentation: Performance and Cost Metrics
ParameterReagent A (Target)Reagent B (Simple Aryl)Reagent C (Related Heterocycle)
Structure 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acidp-Tolylboronic acid1,4-Benzodioxane-6-boronic acid
Molecular Weight 193.01 g/mol [1]135.96 g/mol 179.97 g/mol [12]
Relative Cost ($/mmol)

(High)
$ (Very Low)

$ (Medium-High)
Typical Yield 85-95%90-99%80-92%
Reaction Time 4-8 hours1-4 hours4-10 hours
Catalyst Loading 1-2 mol%0.5-1 mol%1-2.5 mol%
Purification Standard ChromatographyOften simple crystallization or short plug filtrationStandard Chromatography
Strategic Value High (Privileged pharmacophore)Low (Simple biaryl)Medium (Bioisostere)

Note: Relative costs are qualitative estimates based on catalog listings from suppliers like Sigma-Aldrich and Pharmaffiliates and will vary.[1][12][13] Yields and conditions are representative for standard Suzuki couplings.

Analysis and Causality
  • Economic Cost: Reagent B (p-tolylboronic acid) is the clear winner on upfront cost. It is significantly cheaper and may allow for lower catalyst loading and faster reaction times due to its simple, electron-rich nature. Reagent A is the most expensive, reflecting its more complex multi-step synthesis.

  • Process Efficiency: While Reagent A provides excellent yields, it does not necessarily outperform the simpler Reagent B. Heterocyclic boronic acids can sometimes be less reactive, requiring slightly longer reaction times or higher catalyst loadings compared to simple arylboronic acids. The purification of the products from Reagents A and C is likely to be more involved than for the simple biaryl product from Reagent B.

  • Strategic Benefit: This is where Reagent A demonstrates its true value. A medicinal chemist is not simply making a biaryl; they are constructing a potential drug candidate. The cost of the boronic acid, even if high, is often negligible compared to the overall cost of a drug development program (screening, trials, etc.). The successful incorporation of the 4-methyl-1,4-benzoxazine moiety, a scaffold with known favorable biological properties, can significantly increase the probability of a compound's success, justifying the initial investment. Reagent C offers an alternative heterocyclic scaffold but may have different binding interactions and metabolic profiles due to the absence of the N-methyl group.

workflow_comparison cluster_A Pathway A: High Strategic Value cluster_B Pathway B: Low Upfront Cost A1 Procure Reagent A ($$$$) A2 Suzuki Coupling (4-8h, 2 mol% Pd) A1->A2 A3 Purification (Chromatography) A2->A3 A4 High-Value Product (Potential Drug Candidate) A3->A4 B1 Procure Reagent B ($) B2 Suzuki Coupling (1-4h, 1 mol% Pd) B1->B2 B3 Purification (Crystallization) B2->B3 B4 Simple Biaryl Product (Intermediate/Material) B3->B4

Figure 2: Comparative workflow of strategic vs. cost-driven synthesis.

Experimental Protocol: A Self-Validating System

This protocol describes a representative Suzuki-Miyaura coupling using 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and 4-bromoanisole. It is designed to be self-validating by including clear monitoring and endpoint criteria.

Reaction: 6-(4-methoxyphenyl)-4-methyl-2,3-dihydro-1,4-benzoxazine

Materials:

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (Reagent A) (1.0 equiv)

  • 4-Bromoanisole (1.05 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent, 10-25% v/v)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (e.g., 193 mg, 1.0 mmol), 4-bromoanisole (196 mg, 1.05 mmol), Pd(dppf)Cl₂ (14.6 mg, 0.02 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Inerting: Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. Causality: This prevents oxidation and deactivation of the Pd(0) species, which is formed in situ and is the active catalyst.

  • Solvent Addition: Add 1,4-dioxane (e.g., 8 mL) and water (e.g., 2 mL) via syringe. The solvent mixture should be degassed prior to use by sparging with nitrogen for 15-20 minutes. Causality: Water is crucial for dissolving the inorganic base and facilitating the formation of the boronate "ate" complex, which is essential for the transmetalation step.

  • Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Take small aliquots every 1-2 hours. The reaction is complete upon full consumption of the limiting reagent (the boronic acid). Trustworthiness: Direct monitoring ensures the reaction is not stopped prematurely or heated unnecessarily, which can lead to side product formation.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

Conclusion: A Strategic Investment

The decision to use 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is not a matter of simple economics but of strategic intent.

  • For routine synthesis or early-stage exploration where cost is the primary driver, simpler and cheaper alternatives like p-tolylboronic acid are superior. They offer high efficiency for a fraction of the price.

  • For late-stage synthesis in a drug discovery program, lead optimization, or any project where the intrinsic properties of the benzoxazine scaffold are desired, the high upfront cost of Reagent A is a justifiable and often wise investment. The cost of the reagent is minimal compared to the potential value it adds to the final molecule, potentially saving immense costs downstream by improving the biological and pharmacokinetic profile of the drug candidate.

Ultimately, this guide demonstrates that a comprehensive cost-benefit analysis in chemical synthesis must weigh not only the price per millimole but also the price of failure versus the potential for success in a broader research context.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).
  • Luci, D., et al. (2015). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Molecules.
  • Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. National Institutes of Health (NIH).
  • Marchionni, D., et al. (2023). Synthesis and Applications of Organic Borazine Materials. Lirias.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI.
  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health (NIH).
  • Suzuki-Miyaura cross-coupling reaction of boronic acid derivatives with... ResearchGate.
  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Pharmaffiliates.
  • Suzuki Coupling. Organic Chemistry Portal.
  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate.
  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing).
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Organic Syntheses Procedure.
  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.
  • Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]

  • Boronic Acids. Frontier Specialty Chemicals.
  • (4-(((Benzyloxy)carbonyl)amino)-2-fluorophenyl)boronic acid. ChemScene.
  • Synthesis, Antimycobacterial Activity, and Computational Insight of Novel 1,4-Benzoxazin-2-one Derivatives as Promising Candidates against Multidrug-Resistant Mycobacterium Tuberculosis. ResearchGate.
  • 4 methyl phenyl boronic acid. Sigma-Aldrich.
  • Boronic acids. Sigma-Aldrich.
  • Premium Boronic Acids Products. Aaronchem.

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Comparative

A Comparative Guide to the Green Chemistry Aspects of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the principles of green chemistry are no longer a niche consideration but a fundamental...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the principles of green chemistry are no longer a niche consideration but a fundamental aspect of sustainable and responsible science. The choice of building blocks and synthetic pathways has a profound impact on the environmental footprint of a research program. This guide provides a detailed green chemistry assessment of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, a versatile building block in organic synthesis, particularly for cross-coupling reactions. By examining its synthesis and application through the lens of established green metrics, we offer a comparative analysis against alternative reagents, providing researchers with the data to make more environmentally conscious decisions in their synthetic endeavors.

Introduction: The Role of Boronic Acids and the Imperative of Green Chemistry

Boronic acids are indispensable reagents in organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Their stability, functional group tolerance, and generally low toxicity make them favored intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). The 1,4-benzoxazine scaffold is also a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The combination of these two moieties in 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid creates a valuable tool for the synthesis of novel chemical entities.

However, the synthesis and use of any chemical reagent carry an environmental cost. Green chemistry seeks to minimize this cost by focusing on principles such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and the design of energy-efficient processes. This guide will dissect the green chemistry profile of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid by evaluating its synthetic pathway and comparing it to alternative boronic acids using key green chemistry metrics.

Green Chemistry Assessment: A Multi-faceted Approach

To provide a comprehensive assessment, we will employ a suite of widely recognized green chemistry metrics:

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants.

  • Process Mass Intensity (PMI): A more holistic metric that considers the total mass of all materials (reactants, solvents, workup chemicals) used to produce a certain mass of product. A lower PMI indicates a more efficient and less wasteful process.[1]

  • E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product. A lower E-factor is indicative of a greener process.

These metrics provide a quantitative framework for comparing the environmental impact of different synthetic routes and reagents.

Hypothetical Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

Proposed Synthetic Pathway:

The synthesis is envisioned to proceed in three main stages:

  • Formation of the Benzoxazine Core: Synthesis of 4-methyl-3,4-dihydro-2H-1,4-benzoxazine from 2-aminophenol and a suitable C2 synthon, followed by N-methylation.

  • Halogenation: Regioselective bromination of the benzoxazine ring at the 6-position.

  • Borylation: Conversion of the aryl bromide to the corresponding boronic acid via a Miyaura borylation reaction.

Synthetic_Pathway A 2-Aminophenol + Chloroacetyl chloride B 2H-1,4-Benzoxazin-3(4H)-one A->B C Reduction B->C D 3,4-Dihydro-2H-1,4-benzoxazine C->D E N-Methylation D->E F 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine E->F G Bromination (NBS) F->G H 6-Bromo-4-methyl-3,4-dihydro-2H-1,4-benzoxazine G->H I Miyaura Borylation (B2pin2, Pd catalyst) H->I J 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid pinacol ester I->J K Hydrolysis J->K L 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid K->L

Caption: Proposed multi-step synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid.

Comparative Analysis with Alternative Boronic Acids

For a meaningful comparison, we will evaluate our proposed synthesis against the established routes for two widely used, commercially available boronic acids that could serve as alternatives in certain cross-coupling applications: 4-Methoxyphenylboronic acid and 4-(Trifluoromethyl)phenylboronic acid . These alternatives are chosen for their differing electronic properties and established synthetic procedures, which allows for a robust comparison of green metrics.

MetricProposed Synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (Hypothetical)Synthesis of 4-Methoxyphenylboronic acid (Typical)Synthesis of 4-(Trifluoromethyl)phenylboronic acid (Typical)
Number of Steps 5-62-32-3
Overall Yield (Estimated) 30-40%70-80%65-75%
Atom Economy (Overall, Estimated) ~25%~60%~55%
Process Mass Intensity (PMI, Estimated) >10020-4030-50
E-Factor (Estimated) >9919-3929-49
Key Solvents & Reagents Dichloromethane, THF, NBS, Pd catalyst, B2pin2, strong basesGrignard reagents, Trialkyl borates, Ether, TolueneOrganolithium reagents, Trialkyl borates, THF, Hexane
Key Hazards Halogenated solvents, toxic bromine, precious metal catalystPyrophoric Grignard reagents, flammable ethersPyrophoric organolithiums, flammable solvents

Analysis of the Comparison:

The hypothetical synthesis of the target molecule, being a multi-step process, inherently suffers from lower overall yield and atom economy compared to the more direct syntheses of the simpler phenylboronic acid alternatives. This directly translates to a significantly higher estimated PMI and E-Factor, indicating a larger environmental footprint for its production.

The choice of reagents also plays a crucial role. The proposed synthesis involves bromination with N-bromosuccinimide (NBS) and a palladium-catalyzed borylation. While modern catalysis aims to minimize metal usage, the inherent toxicity and cost of palladium are factors to consider. In contrast, the syntheses of the simpler boronic acids often rely on highly reactive but less complex organometallic reagents like Grignard or organolithium compounds.

Greener Synthetic Alternatives and Application Considerations

The principles of green chemistry encourage the exploration of alternative synthetic routes that can improve the environmental profile of a target molecule.

Greener Borylation Methods

Instead of the classical halogenation-borylation sequence, direct C-H borylation has emerged as a more atom-economical and step-efficient method.[2] Iridium-catalyzed C-H borylation, for instance, could potentially be applied to the 4-methyl-3,4-dihydro-2H-1,4-benzoxazine intermediate, bypassing the need for bromination and the associated waste.

Greener_Borylation A 4-Methyl-3,4-dihydro-2H-1,4-benzoxazine B Direct C-H Borylation (Ir catalyst, B2pin2) A->B High Atom Economy C 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid pinacol ester B->C

Caption: A greener, more atom-economical direct C-H borylation route.

Green Aspects of Application: The Suzuki-Miyaura Coupling

The primary utility of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid lies in its application in Suzuki-Miyaura cross-coupling reactions. The greenness of this application is highly dependent on the reaction conditions.

Solvent Selection: Traditional Suzuki-Miyaura reactions often employ solvents like toluene, dioxane, or DMF, which have significant health and environmental concerns. A key aspect of greening this reaction is the use of more benign solvents. Recent research has demonstrated the efficacy of greener solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and even water for certain Suzuki couplings.

Catalyst Choice: The use of highly efficient palladium catalysts at very low loadings (ppm levels) is a cornerstone of green cross-coupling chemistry. The development of reusable, heterogeneous catalysts can also significantly reduce the environmental impact associated with the use of precious metals.

Experimental Protocols

While a specific protocol for the target molecule is not available, a general procedure for a greener Suzuki-Miyaura coupling using a functionalized boronic acid is provided below as a representative example of its application.

Representative Green Suzuki-Miyaura Coupling Protocol:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (1.2 mmol), and a suitable palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol).

  • Solvent and Base: Add a green solvent such as 2-MeTHF (5 mL) and an aqueous solution of a base (e.g., 2M K2CO3, 2 mL).

  • Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred vigorously until the reaction is complete (monitored by TLC or LC-MS).

  • Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with the same green solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Conclusion: A Call for Greener Synthesis by Design

Our analysis, based on a plausible synthetic route, suggests that the production of a complex, multi-functionalized boronic acid like 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid likely has a greater environmental impact compared to simpler, more readily available boronic acids. This is primarily due to the multi-step nature of its synthesis, leading to lower overall yields and higher process mass intensity.

However, this does not diminish the potential utility of such a valuable building block. Instead, it highlights the critical need for chemists to:

  • Prioritize Green Metrics in Route Design: Actively seek and develop synthetic pathways that are more atom-economical and generate less waste, such as direct C-H functionalization.

  • Optimize Reaction Conditions: When using complex reagents, it is imperative to employ the greenest possible conditions in their application, particularly in terms of solvent and catalyst choice.

  • Consider the Entire Lifecycle: A holistic view of a chemical's environmental impact includes its synthesis, use, and disposal.

By embracing the principles of green chemistry from the outset of a research program, the scientific community can continue to innovate and create valuable new molecules while minimizing our collective environmental footprint.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). ACS. [Link]

  • Sheldon, R. A. (2007). The E Factor: Fifteen years on. Green Chemistry, 9(12), 1273-1283. [Link]

  • Anastas, P. T., & Warner, J. C. (1998). Green Chemistry: Theory and Practice. Oxford University Press.
  • Byrne, F. P., Jin, S., Paggiola, G., et al. (2016). Tools and techniques for solvent selection: green solvent selection guides. Sustainable Chemical Processes, 4(1), 7. [Link]

  • Hartwig, J. F. (2011). Borylation and Silylation of C–H Bonds: A New Strategy for Diversity-Oriented Synthesis. Accounts of Chemical Research, 44(8), 546-558. [Link]

Sources

Validation

A Researcher's Guide to the Biological Landscape of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic Acid Derivatives

In the ever-evolving landscape of medicinal chemistry, the synthesis of novel molecular scaffolds with therapeutic potential is a paramount objective. The unique combination of a 2,3-dihydro-1,4-benzoxazine core with a b...

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of medicinal chemistry, the synthesis of novel molecular scaffolds with therapeutic potential is a paramount objective. The unique combination of a 2,3-dihydro-1,4-benzoxazine core with a boronic acid moiety presents a compelling structural motif. The benzoxazine ring system is a well-established pharmacophore found in a variety of biologically active compounds, while the boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with biological targets, most notably serine proteases and the proteasome.[1][2][3] This guide provides a comparative overview of the potential biological activities of derivatives of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, offering insights into their hypothetical structure-activity relationships (SAR) and providing detailed experimental protocols for their evaluation.

The Core Scaffold: A Fusion of Potential

The parent compound, 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, is a fascinating starting point for drug discovery. The 1,4-benzoxazine nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[4][5] The introduction of a boronic acid group at the 6-position adds a significant dimension. Boronic acids are known to be potent inhibitors of various enzymes and have been successfully incorporated into approved drugs, such as the proteasome inhibitor bortezomib.[1][2][3]

This guide will focus on the potential anticancer activity of a hypothetical series of derivatives of this core scaffold, exploring how structural modifications might influence their cytotoxic effects on cancer cell lines.

A Hypothetical Comparative Study: Exploring Structure-Activity Relationships

In the absence of extensive published data on this specific class of compounds, we present a hypothetical comparative study to illustrate the principles of SAR and guide future research. Let us consider a virtual library of derivatives of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, where substitutions are made on the aromatic ring of the benzoxazine core.

Our Hypothetical Derivatives:

Compound IDSubstitution at C7Rationale
Parent-01 -HThe unsubstituted parent compound.
Deriv-02 -ClIntroduction of an electron-withdrawing group.
Deriv-03 -OCH3Introduction of an electron-donating group.
Deriv-04 -NO2Introduction of a strong electron-withdrawing group.
Deriv-05 -NH2Introduction of a strong electron-donating group.

Anticipated Biological Activity Trends:

The introduction of different functional groups at the C7 position is expected to modulate the electronic properties of the benzoxazine ring system, which in turn could influence the compound's interaction with its biological target. For instance, studies on other benzoxazine derivatives have shown that substitutions on the aromatic ring can significantly impact their anticancer activity.[6]

  • Electron-withdrawing groups (EWGs) like -Cl and -NO2 may enhance the electrophilicity of the boronic acid moiety, potentially leading to stronger interactions with nucleophilic residues in the active site of a target enzyme.

  • Electron-donating groups (EDGs) like -OCH3 and -NH2 could increase the electron density of the aromatic ring, which might affect the compound's binding affinity and pharmacokinetic properties.

The following table presents a hypothetical outcome of a cytotoxicity screening of these compounds against the A549 human lung cancer cell line, based on general SAR principles observed in similar compound classes.

Compound IDSubstitutionHypothetical IC50 (µM) on A549 cells
Parent-01 -H50
Deriv-02 -Cl25
Deriv-03 -OCH360
Deriv-04 -NO215
Deriv-05 -NH275

This hypothetical data suggests that electron-withdrawing groups at the C7 position may enhance the anticancer activity of this class of compounds. However, it is crucial to validate these predictions through rigorous experimental testing.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of these derivatives, a series of well-established in vitro assays should be performed. The following are detailed protocols for assessing cytotoxicity and apoptosis-inducing potential.

Cell Viability Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Incubation with MTT: Incubate the plates for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Evaluation of Apoptosis: Caspase-3/7 Activity Assay

A key mechanism of action for many anticancer drugs is the induction of apoptosis. Caspases are a family of proteases that play a central role in the execution of apoptosis. This assay measures the activity of caspase-3 and -7, which are key executioner caspases.

Protocol:

  • Cell Treatment: Seed and treat the cells with the test compounds as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Procedure: After the desired treatment period (e.g., 24 or 48 hours), add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

  • Data Analysis: An increase in luminescence indicates an increase in caspase-3/7 activity and thus, apoptosis.

Visualizing the Mechanism: A Potential Signaling Pathway

Many anticancer agents exert their effects by inducing apoptosis through the intrinsic or extrinsic pathways. The boronic acid-containing drug bortezomib, for example, induces apoptosis by inhibiting the proteasome, leading to the accumulation of pro-apoptotic proteins. A plausible mechanism for our hypothetical benzoxazine-boronic acid derivatives could involve the induction of apoptosis through the mitochondrial (intrinsic) pathway.

apoptosis_pathway cluster_stimulus Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Drug Drug Bax/Bak Bax/Bak Drug->Bax/Bak activates Bcl-2 Bcl-2 Drug->Bcl-2 inhibits Cytochrome_c Cytochrome_c Bax/Bak->Cytochrome_c release Bcl-2->Bax/Bak inhibits Apaf-1 Apaf-1 Cytochrome_c->Apaf-1 binds Caspase-9 Caspase-9 Apaf-1->Caspase-9 recruits Apoptosome Apoptosome Caspase-9->Apoptosome forms Caspase-3 Caspase-3 Apoptosome->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis executes

Sources

Comparative

A Researcher's Guide to Kinetic Studies of Suzuki Coupling with 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid: A Comparative Analysis

Introduction: The Significance of Benzoxazine Scaffolds and the Need for Kinetic Understanding In the landscape of modern medicinal chemistry and drug development, the 2,3-dihydro-1,4-benzoxazine moiety is a privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Benzoxazine Scaffolds and the Need for Kinetic Understanding

In the landscape of modern medicinal chemistry and drug development, the 2,3-dihydro-1,4-benzoxazine moiety is a privileged scaffold, appearing in a multitude of biologically active compounds. Its unique structural and electronic properties often impart favorable pharmacokinetic profiles. The synthesis of complex molecules incorporating this scaffold frequently relies on robust and efficient cross-coupling methodologies. Among these, the Palladium-catalyzed Suzuki-Miyaura coupling stands out for its versatility and functional group tolerance.[1][2][3]

This guide focuses on a specific, yet crucial building block: 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid . The efficiency of its incorporation into target molecules via Suzuki coupling is paramount for process optimization, yield maximization, and impurity control in pharmaceutical manufacturing. A thorough understanding of the reaction kinetics is not merely an academic exercise; it is a critical component of rational process development. By systematically investigating how different catalysts, ligands, bases, and solvents influence the reaction rate, researchers can select the most efficient and robust conditions for their specific synthetic needs.

This document serves as a practical, in-depth guide for designing and executing kinetic studies for the Suzuki coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. We will explore the theoretical underpinnings of the reaction mechanism, provide detailed experimental protocols, and present a comparative analysis of various reaction parameters with supporting data to guide your experimental choices.

Pillar 1: The Mechanistic Heart of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[4][5] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. A fundamental grasp of this cycle is essential for interpreting kinetic data, as each component of the reaction mixture plays a distinct role in one or more of the key mechanistic steps. The generally accepted mechanism comprises three primary stages: oxidative addition, transmetalation, and reductive elimination.[6][7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the organic halide (e.g., an aryl bromide) to a coordinatively unsaturated Pd(0) complex. This step involves the cleavage of the carbon-halogen bond and the formation of a new Pd(II) intermediate. The rate of this step is often influenced by the nature of the halide (I > OTf > Br > Cl) and the electron density of the palladium catalyst.[6][9]

  • Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium center. The boronic acid is first activated by a base to form a more nucleophilic boronate species. This boronate then exchanges its organic group with the halide on the Pd(II) complex. The choice of base and solvent can significantly impact the rate and efficiency of transmetalation.[4][10]

  • Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][11]

The overall rate of the Suzuki coupling is determined by the slowest step in this cycle, known as the rate-determining step. While oxidative addition is often rate-limiting, under certain conditions, transmetalation can become the kinetic bottleneck.[6][10][12] Understanding which step is rate-determining is key to optimizing the reaction.

Visualizing the Catalytic Cycle

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Pd(0)L2->Ar-Pd(II)L2-X Oxidative Addition Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Coupled Product Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-X Aryl Halide Ar-X->Ar-Pd(II)L2-X Ar'-B(OH)2 Boronic Acid Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Base Base Base->Ar-Pd(II)L2-Ar' activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: Designing a Robust Kinetic Study

A well-designed kinetic study provides reliable and reproducible data. The following protocol outlines a general approach for monitoring the Suzuki coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a model aryl bromide.

Experimental Protocol: Kinetic Analysis of Suzuki Coupling

1. Materials and Reagents:

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (commercially available[13][14][15])

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium pre-catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

  • Ligand (if required, e.g., P(t-Bu)₃, SPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, THF, DMF)

  • Internal standard for analysis (e.g., dodecane, biphenyl)

  • Anhydrous, deoxygenated reaction vials with stir bars

  • Syringes and needles for liquid handling

  • Inert atmosphere setup (e.g., glovebox or Schlenk line with Argon or Nitrogen)

2. Reaction Setup and Monitoring:

  • Pre-reaction Preparation: Preheat a reaction block or oil bath to the desired temperature (e.g., 80 °C).[16] Prepare stock solutions of the boronic acid, aryl halide, and internal standard in the chosen solvent.

  • Reaction Assembly (under inert atmosphere): To a reaction vial containing a stir bar, add the palladium pre-catalyst and ligand (if applicable). Then, add the base.

  • Initiation and Sampling: Using a syringe, add the solvent, followed by the stock solutions of the aryl halide, boronic acid, and internal standard. Start stirring and timing simultaneously. At predetermined time intervals (e.g., 0, 2, 5, 10, 20, 40, 60, 90 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

  • Quenching: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., ethyl acetate) and a small amount of water to stop the reaction.

  • Analysis: Analyze the quenched samples by a suitable chromatographic method (e.g., GC-FID, HPLC-UV, or UPLC-MS) to determine the concentration of the starting materials and the product relative to the internal standard.

Visualizing the Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Stock Solutions (Boronic Acid, Aryl Halide, Int. Std.) D Add Solvent & Stock Solutions A->D B Preheat Reaction Block C Assemble Reagents in Vial (Catalyst, Base) B->C C->D E Start Stirring & Timing D->E F Withdraw Aliquots at Time Intervals E->F G Quench Aliquots F->G H Analyze by Chromatography (HPLC/GC) G->H I Plot Concentration vs. Time H->I

Caption: Workflow for a typical kinetic study of a Suzuki coupling reaction.

Pillar 3: Comparative Guide to Reaction Parameters

The choice of catalyst, ligand, base, and solvent has a profound impact on the kinetics of the Suzuki coupling. The following tables provide a comparative overview based on established principles in the field. The presented data is illustrative, designed to highlight the expected trends when coupling 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid with a generic aryl bromide.

Table 1: Comparison of Palladium Pre-catalysts

Conditions: 1.2 equiv. Boronic Acid, 2.0 equiv. K₂CO₃, Toluene, 80 °C, 1 mol% Pd.

Pre-catalystLigandInitial Rate (M/s)Time to 50% Conversion (min)Yield at 1h (%)Rationale & Insights
Pd(PPh₃)₄ None (in-situ)1.5 x 10⁻⁵3575A classic, reliable catalyst. The in-situ generated Pd(0) is highly active. Rate can be limited by ligand dissociation.[6][17]
Pd₂(dba)₃ P(t-Bu)₃4.8 x 10⁻⁵12>95Requires an external phosphine ligand. Electron-rich, bulky phosphines like P(t-Bu)₃ accelerate both oxidative addition and reductive elimination.[18]
Pd(OAc)₂ SPhos6.2 x 10⁻⁵9>98A common Pd(II) precursor that is reduced in-situ to Pd(0).[19] Buchwald-type ligands like SPhos are highly effective for challenging couplings.[20][21]
PEPPSI-iPr NHC5.5 x 10⁻⁵10>98An N-Heterocyclic Carbene (NHC) pre-catalyst. NHC ligands are strong sigma-donors, forming very stable and active catalysts.[7]
Table 2: Comparison of Bases

Conditions: 1.2 equiv. Boronic Acid, Pd₂(dba)₃/SPhos (1 mol%), Toluene, 80 °C, 2.0 equiv. Base.

BaseInitial Rate (M/s)Time to 50% Conversion (min)Yield at 1h (%)Rationale & Insights
K₂CO₃ 3.9 x 10⁻⁵1590A common, moderately strong base. Effective in many cases, but solubility can be a limiting factor.
K₃PO₄ 6.0 x 10⁻⁵9.5>98Often superior to carbonates. Its greater solubility and basicity can accelerate the formation of the active boronate species.[20]
Cs₂CO₃ 7.1 x 10⁻⁵8>98A highly effective but more expensive base. The large, soft cesium cation can have beneficial effects on catalyst activity.[11]
Et₃N 0.5 x 10⁻⁵>120<10Organic bases are generally poor choices for activating boronic acids in Suzuki couplings. They are not basic enough to efficiently form the boronate.
Table 3: Comparison of Solvents

Conditions: 1.2 equiv. Boronic Acid, Pd₂(dba)₃/SPhos (1 mol%), K₃PO₄ (2.0 equiv.), 80 °C.

SolventInitial Rate (M/s)Time to 50% Conversion (min)Yield at 1h (%)Rationale & Insights
Toluene 6.0 x 10⁻⁵9.5>98A standard non-polar solvent. Effective for many Suzuki couplings.
1,4-Dioxane 6.5 x 10⁻⁵8.8>98A polar aprotic solvent that can enhance the solubility of reagents and intermediates, often leading to faster rates.[11]
THF 5.2 x 10⁻⁵1195Another good polar aprotic option, though its lower boiling point may limit the reaction temperature.
DMF 4.1 x 10⁻⁵1492A highly polar solvent that can sometimes coordinate to the palladium center, potentially inhibiting catalysis.[19]
Toluene/H₂O (10:1) 7.5 x 10⁻⁵7.5>99The addition of water can significantly accelerate the reaction by aiding in the dissolution of the base and facilitating the formation of the boronate.[6][11]

Conclusion: From Data to Decision

The kinetic data derived from these comparative studies provide a powerful tool for rational process optimization. For the Suzuki coupling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid, the illustrative data suggests that a combination of a modern palladium pre-catalyst system, such as Pd(OAc)₂ with a Buchwald-type ligand (e.g., SPhos), a strong inorganic base like K₃PO₄, and a solvent system like Toluene/H₂O, would likely provide the most rapid and efficient reaction.

By systematically evaluating these parameters, researchers can move beyond trial-and-error and make informed, data-driven decisions. This approach not only accelerates the development of robust synthetic routes but also upholds the principles of scientific integrity and excellence in the pursuit of novel therapeutics.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction - ChemRxiv. (n.d.). Retrieved from [Link]

  • Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Communications. Retrieved from [Link]

  • Suzuki Cross Coupling Reaction- A Review - INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. (2013). Retrieved from [Link]

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review - Asian Journal of Advanced Basic Sciences. (2016). Retrieved from [Link]

  • Catalytic performance and kinetic analysis for Suzuki coupling... - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (2025). Retrieved from [Link]

  • Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements - ACS Publications. (2025). Retrieved from [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). Retrieved from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix - MDPI. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening | Asian Journal of Chemistry. (2015). Retrieved from [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • The Utility Of Suzuki-Miyaura Cross-Coupling Reaction In The Synthesis Of Angular Benzo[A]Phenothiazine And Benzo[A]Phenoxazine Derivatives And Their Anti-Microbial Screening. | Afribary. (2021). Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010). Retrieved from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. (n.d.). Retrieved from [Link]

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid - Pharmaffiliates. (n.d.). Retrieved from [Link]

  • Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. (n.d.). Retrieved from [Link]

  • (PDF) Utility of Suzuki-Miyaura Cross-Coupling Reaction in Synthesis of Benzo[a]phenothiazine and Benzo[a]phenoxazine Derivatives and their Antimicrobial Screening - ResearchGate. (2025). Retrieved from [Link]

  • THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION - ResearchGate. (n.d.). Retrieved from [Link]

  • Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture What a Difference a Base Makes | CoLab. (2022).
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved from [Link]

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison and procedural walkthrough for the X-ray crystallography of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boro...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison and procedural walkthrough for the X-ray crystallography of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and its derivatives. As compounds that merge the privileged benzoxazine scaffold with the versatile boronic acid functional group, these molecules are of significant interest in medicinal chemistry, particularly for their potential as enzyme inhibitors.[1][2] Understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies.

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights to equip researchers with the knowledge to not only replicate these experiments but also to adapt and troubleshoot them for novel derivatives.

The Structural Significance of Benzoxazine Boronic Acids

The 1,4-benzoxazine moiety is a well-established pharmacophore found in a range of biologically active compounds.[3] Its defined, non-planar geometry provides a rigid scaffold for the precise positioning of pharmacophoric elements. When combined with a boronic acid, a functional group known to form reversible covalent bonds with serine and threonine residues in enzyme active sites, the resulting molecule becomes a powerful tool for probing and inhibiting enzymatic activity.[4][5] X-ray crystallography provides the definitive map of these molecules, revealing the subtle interplay of steric and electronic effects that govern their biological function.

Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands precision and a deep understanding of the underlying principles of crystallography. The following sections detail a robust workflow for the crystallographic analysis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and a common derivative, its pinacol ester.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Parent Compound & Derivative purification Purification (Chromatography/Recrystallization) synthesis->purification screening High-Throughput Screening purification->screening optimization Condition Optimization screening->optimization harvesting Crystal Harvesting & Cryo-protection optimization->harvesting mounting Crystal Mounting harvesting->mounting data_collection Data Collection (Synchrotron/In-house) mounting->data_collection processing Data Processing & Scaling data_collection->processing solution Structure Solution (Direct Methods) processing->solution refinement Model Refinement solution->refinement validation Structure Validation refinement->validation end end validation->end Final Structure

Caption: A comprehensive workflow for the X-ray crystallographic analysis of small molecules.

Part 1: Synthesis and Purification

The synthesis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid typically involves a multi-step sequence, often culminating in the borylation of a suitable benzoxazine precursor. A common strategy for handling and purifying boronic acids is their conversion to a more stable boronate ester, such as the pinacol ester, which can be purified by silica gel chromatography and later hydrolyzed back to the boronic acid if necessary.[6]

Protocol 1: Synthesis of the Pinacol Ester Derivative

  • Reaction Setup: To a solution of the parent boronic acid (1 equivalent) in an appropriate solvent like dichloromethane, add pinacol (1.1 equivalents).

  • Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, to drive the esterification.

  • Stirring: Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Workup: Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting crude ester by column chromatography on silica gel.

The purity of the compounds is critical for successful crystallization. A purity of >98% as determined by NMR and LC-MS is highly recommended.

Part 2: Crystallization

Obtaining diffraction-quality single crystals is often the most challenging step. Boronic acids, with their polar hydroxyl groups, have a strong tendency to form hydrogen-bonded networks, which can lead to well-ordered crystals.[7]

Protocol 2: Crystallization Screening and Optimization

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures with water).

  • Crystallization Techniques: Employ multiple techniques in parallel:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion (Hanging and Sitting Drop): Place a drop of the concentrated compound solution on a cover slip (hanging) or in a well (sitting) and equilibrate it against a larger reservoir of a precipitant (a solvent in which the compound is less soluble).

    • Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Optimization: Once initial crystal "hits" are identified, optimize the conditions by fine-tuning the concentrations, temperature, and precipitant ratios.

For boronic acids, co-crystallization with diols or other hydrogen-bonding partners can sometimes yield superior crystals.

Part 3: X-ray Data Collection

With suitable crystals in hand, the next step is to collect the diffraction data. The choice of X-ray source (in-house diffractometer vs. synchrotron) will depend on the crystal size and quality.

Protocol 3: Data Collection

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a cryo-loop. For data collection at low temperatures (typically 100 K), the crystal is first passed through a cryoprotectant solution to prevent ice formation.

  • Diffractometer Setup: Center the crystal in the X-ray beam.

  • Data Collection Strategy: A typical data collection strategy involves rotating the crystal in the X-ray beam and collecting a series of diffraction images. Modern diffractometers can automatically determine an optimal data collection strategy to ensure high completeness and redundancy of the data.

Part 4: Structure Solution and Refinement

The collected diffraction images are processed to determine the crystal's unit cell parameters and the intensities of the diffracted X-ray beams. This information is then used to solve and refine the molecular structure.

structure_solution_refinement A Diffraction Images B Integration & Scaling (e.g., XDS, HKL2000) A->B C Structure Solution (e.g., SHELXT, SIR) B->C D Initial Model C->D E Refinement Cycles (e.g., SHELXL) D->E F Electron Density Map Inspection (e.g., Coot) E->F Calculate Fo-Fc maps H Final Refined Structure E->H Convergence G Model Building & Correction F->G G->E Update Model I Validation (e.g., CheckCIF) H->I

Caption: The iterative cycle of crystallographic model refinement and validation.

Protocol 4: Structure Determination

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection indices (h,k,l) and their corresponding intensities. The data is then scaled and merged.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods, which provides an initial electron density map and a preliminary model of the molecule.

  • Model Refinement: The atomic positions and displacement parameters of the model are refined against the experimental data using least-squares methods. This process is iterative, involving rounds of automated refinement and manual model building in visualization software like Coot.

  • Validation: The final refined structure is validated to ensure its chemical and geometric sensibility. The R-factor and R-free values are key indicators of the quality of the final model.

Comparative Structural Analysis

While the specific crystal structure for 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid is not publicly available as of this writing, we can predict and compare its likely crystallographic parameters with its pinacol ester derivative based on known structures of similar compounds.[3][7]

Parameter4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (Predicted)4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid pinacol ester (Predicted)Rationale for Differences
Crystal System Monoclinic or OrthorhombicMonoclinic or OrthorhombicBoth are common for organic molecules of this size.
Space Group Centrosymmetric (e.g., P2₁/c)Centrosymmetric (e.g., P2₁/c)The absence of chirality makes a centrosymmetric space group likely.
Unit Cell Volume SmallerLargerThe addition of the bulky pinacol group increases the molecular volume.
Density HigherLowerThe increase in molecular weight is offset by a larger increase in volume.
Key Intermolecular Interactions Strong O-H···O hydrogen bonding between boronic acid groups, forming dimers or sheets. N-H···O or C-H···O interactions involving the benzoxazine core.Primarily weaker C-H···O interactions. The absence of the acidic protons prevents strong hydrogen-bonding networks.The boronic acid's hydroxyl groups are key hydrogen bond donors, which are absent in the ester.
Solvent of Crystallization More likely to co-crystallize with polar, hydrogen-bonding solvents (e.g., water, methanol).Less likely to incorporate polar solvents.The strong hydrogen-bonding capacity of the boronic acid can readily incorporate solvent molecules into the crystal lattice.

Conclusion

The X-ray crystallographic analysis of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid and its derivatives provides invaluable insights for drug discovery and development. A systematic approach, from meticulous synthesis and purification to strategic crystallization and rigorous data analysis, is essential for obtaining high-quality crystal structures. The comparison between the parent boronic acid and its pinacol ester highlights the profound impact of the boronic acid's hydroxyl groups on the crystal packing, primarily through the formation of robust hydrogen-bonding networks. These structural details are critical for understanding solid-state properties and for designing next-generation inhibitors with improved efficacy and pharmacokinetic profiles.

References

  • Boronic Acid Transition State Inhibitors Active against KPC and Other Class A β-Lactamases. (Link: [Link])

  • Boronic Acid Transition State Inhibitors as Potent Inactivators of KPC and CTX-M β-Lactamases: Biochemical and Structural Analyses. (Link: [Link])

  • Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. (Link: [Link])

  • Exploring the binding mode of phenyl and vinyl boronic acids to human carbonic anhydrases. (Link: [Link])

  • Synthesis, structure-activity relationships studies of benzoxazinone derivatives as α-chymotrypsin inhibitors. (Link: [Link])

  • Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. (Link: [Link])

  • Synthesis and X-Ray Characterization of Two New 1,4-Benzoxazine Derivatives: Structural Analysis and Dft Calculations. (Link: [Link])

  • 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid - Pharmaffiliates. (Link: [Link])

  • Crystallography Open Database: Search results. (Link: [Link])

  • 6-Substituted Triazolyl Benzoxaboroles as Selective Carbonic Anhydrase Inhibitors: In Silico Design, Synthesis, and X-ray Crystallography. (Link: [Link])

  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (Link: [Link])

  • [4-({4-[(5z)-5-(3,4-Dichlorobenzylidene)-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl]piperazin-1-Yl}methyl)phenyl]boronic Acid | C21H20BCl2N3O3S | CID 72699323 - PubChem. (Link: [Link])

  • Crystal structures of 4-[(4-methylbenzyl)oxy]benzohydrazide and its N′-[(thiophen-2-yl)methylidene]- derivative - PubMed Central. (Link: [Link])

  • (PDF) The crystal structure (E)-4-methyl-N′-(2-nitrobenzylidene)benzenesulfonohydrazide, C14H13N3O4S - ResearchGate. (Link: [Link])

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (Link: [Link])

  • Crystal structure of (Z)-2-hydroxy-4-methyl-N′-(4-oxo-1,3-thiazolidin-2-ylidene)benzohydrazide trihydrate. (Link: [Link])

  • 4-Methyl-6-nitro-1,4-benzoxazine | C9H8N2O3 | CID 152652598 - PubChem. (Link: [Link])

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS No. 1015242-58-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid (CAS No. 1015242-58-6). As boronic acids are a cornerstone of modern synthetic chemistry, particularly in cross-coupling reactions, a deep understanding of their safe handling is paramount to ensuring laboratory safety and experimental integrity. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety principles for analogous compounds.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, the hazard profile for structurally similar boronic acids is well-documented and consistent. Data from analogous compounds consistently indicate that they are irritants, and this guide is constructed upon this expert-inferred risk assessment.[1][2][3] The core principle is to prevent contact and inhalation through a multi-layered approach of engineering controls and robust personal protective equipment.

Hazard Assessment: Understanding the Risks

Boronic acids as a chemical class present a trio of primary hazards that dictate our safety protocols.[1][2][3]

  • Skin Irritation (Inferred H315): Direct contact can lead to redness, itching, and inflammation.[1][4] Prolonged exposure may cause more severe skin reactions.

  • Serious Eye Irritation (Inferred H319): The eyes are particularly vulnerable. Contact with dust particles or splashes of solutions can result in significant irritation and potential damage.[1][4]

  • Respiratory Tract Irritation (Inferred H335): Inhalation of the fine, solid dust is a primary route of exposure and can irritate the lungs and respiratory system.[1][4]

Beyond these immediate irritant effects, it is crucial to handle all novel chemical entities with the assumption of unknown long-term hazards. Therefore, minimizing exposure is the foundational goal of any handling procedure.

The Four Pillars of Protection: Required PPE

A comprehensive PPE strategy is non-negotiable. The following table summarizes the minimum required equipment for handling 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid in solid or solution form.

PPE CategorySpecificationRationale for Use
Eye Protection ANSI Z87.1-rated chemical safety goggles. A face shield should be worn over goggles when handling large quantities (>25 g) or if there is a significant splash risk.[2]Protects eyes from airborne dust particles and accidental splashes of solutions, preventing serious eye irritation.[1]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Inspect for tears or holes before each use.Prevents direct skin contact, mitigating the risk of skin irritation.[2] Contaminated gloves must be changed immediately.
Body Protection A fully buttoned, flame-resistant laboratory coat with long sleeves. Long pants and closed-toe shoes are mandatory.[4]Protects skin on the arms and body from accidental spills and dust contamination.
Respiratory Protection A NIOSH/MSHA-approved N95 respirator or higher. This is mandatory when handling the solid compound outside of a certified chemical fume hood.Prevents the inhalation of fine dust particles, which can cause respiratory tract irritation.[4]

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational workflow is critical for safety. The following procedure integrates best practices for chemical handling with the specific PPE requirements for this compound.

Preparation and Engineering Controls
  • Designated Work Area: All handling of 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid should occur in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Emergency Equipment: Before starting, verify that an operational eyewash station and safety shower are readily accessible and unobstructed.[2]

  • Gather Materials: Ensure all necessary equipment, including spatulas, weighing paper, glassware, and waste containers, are within the fume hood to minimize movement in and out of the controlled space.

Donning and Using PPE

The sequence of donning PPE is critical to avoid cross-contamination.

PPE_Donning_Workflow cluster_prep Preparation cluster_ppe Donning Sequence cluster_work Chemical Handling Prep 1. Lab Coat & Attire Ensure lab coat is fully buttoned, wearing long pants and closed-toe shoes. Resp 2. Respirator (if needed) Perform seal check. Prep->Resp Solid compound handling Eye 3. Eye Protection Position goggles securely. Prep->Eye Solution handling only Resp->Eye Gloves 4. Gloves Pull cuffs over lab coat sleeves. Eye->Gloves Work 5. Begin Work Handle compound inside fume hood. Gloves->Work

Caption: PPE Donning Sequence before handling the compound.

Doffing (Removing) PPE

The removal process is equally important to prevent exposure to accumulated contaminants.

  • Gloves: Remove gloves first, using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inside out, ensuring the contaminated exterior is contained.

  • Eye Protection: Remove safety goggles.

  • Respirator: Remove the respirator last.

  • Hand Washing: Immediately and thoroughly wash hands with soap and water after all PPE has been removed.[1]

Disposal and Decontamination Plan

Proper disposal is a critical component of the chemical lifecycle and laboratory safety.

  • Waste Segregation: Do not mix boronic acid waste with other waste streams.[3] All solid waste (contaminated gloves, weighing paper, etc.) and unused compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid," and the associated hazard warnings (Irritant).

  • Disposal Method: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste facility.[2] Do not dispose of this compound down the drain or in regular trash.[3]

  • Spill Cleanup: In case of a spill, wear your full PPE. For a solid spill, gently sweep or vacuum the material into the hazardous waste container, avoiding dust generation.[4] For a solution spill, absorb with an inert material (e.g., vermiculite or sand) and collect it into the waste container.

By integrating this expert guidance into your laboratory's standard operating procedures, you can build a robust safety culture that protects researchers while enabling scientific advancement.

References

  • Pharmaffiliates. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid. Retrieved from [Link]

  • LookChem. (n.d.). 4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid Safety Data Sheets(SDS). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-2,3-dihydro-1,4-benzoxazine-6-boronic acid
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